Mycomycin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
544-51-4 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(3E,5Z)-trideca-3,5,7,8-tetraen-10,12-diynoic acid |
InChI |
InChI=1S/C13H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h1,5,7-11H,12H2,(H,14,15)/b9-8-,11-10+ |
InChI Key |
APNPVBXEWGCCLU-QNRZBPGKSA-N |
Isomeric SMILES |
C#CC#CC=C=C/C=C\C=C\CC(=O)O |
Canonical SMILES |
C#CC#CC=C=CC=CC=CCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Mycomycin from Nocardia acidophilus: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characteristics of mycomycin, an antibiotic notable for its activity against Mycobacterium tuberculosis. While originally queried in the context of Streptomyces, it is critical to note that this compound is produced by the actinomycete Nocardia acidophilus. This document will delve into the technical aspects of its fermentation, isolation, and purification, and propose a biosynthetic pathway based on current knowledge of polyketide and polyacetylene synthesis in Actinobacteria.
Introduction to this compound
This compound is a highly unsaturated C13 polyacetylene antibiotic that exhibits significant activity against the tubercle bacillus. Its discovery and structural elucidation were important milestones in natural product chemistry. The producing organism, Nocardia acidophilus, belongs to the phylum Actinomycetota, which also includes the well-known antibiotic-producing genus Streptomyces. Both genera are gram-positive, filamentous bacteria renowned for their complex secondary metabolism.
Physicochemical Properties of this compound
This compound is a structurally unique and highly unstable molecule. Its key properties are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₁₃H₁₀O₂ |
| Systematic Name | (3E,5Z)-trideca-3,5,7,8-tetraene-10,12-diynoic acid |
| Molecular Weight | 198.22 g/mol |
| Appearance | Colorless needles |
| Stability | Highly unstable, especially at room temperature and in alkaline conditions. |
| Key Structural Features | Contains conjugated double and triple bonds, including an allene group. |
Fermentation of Nocardia acidophilus for this compound Production
The production of this compound is achieved through the submerged fermentation of Nocardia acidophilus. While specific fermentation data for this compound is scarce in the available literature, a representative protocol can be constructed based on established methods for antibiotic production by Actinomycetes.
Culture Media and Conditions
A typical fermentation process would involve a seed culture followed by a production culture. The composition of a suitable fermentation medium is presented in Table 2.
| Component | Concentration (g/L) |
| Carbon Source | |
| Glucose | 20 |
| Soluble Starch | 10 |
| Nitrogen Source | |
| Soybean Meal | 15 |
| Yeast Extract | 5 |
| Minerals | |
| CaCO₃ | 2 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| NaCl | 0.5 |
| pH | 7.0-7.2 (adjusted before sterilization) |
Fermentation Parameters:
-
Temperature: 28-30°C
-
Agitation: 200-250 rpm
-
Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute)
-
Fermentation Time: 7-10 days
Experimental Protocol: Isolation and Purification of this compound
The following is a detailed, hypothetical protocol for the isolation and purification of this compound from a Nocardia acidophilus fermentation broth. This protocol is based on general methods for the extraction of polyacetylene antibiotics from Actinomycetes.
3.1. Materials and Equipment
-
Fermentation broth of Nocardia acidophilus
-
Centrifuge
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Ethyl acetate
-
n-Butanol
-
Methanol
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
3.2. Step-by-Step Protocol
-
Harvesting and Cell Separation:
-
Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Solvent Extraction:
-
Adjust the pH of the supernatant to 3.0 with 1N HCl.
-
Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C due to the instability of this compound.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the same non-polar solvent.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and monitor for antibiotic activity using a bioassay against a susceptible organism (e.g., Bacillus subtilis or a non-pathogenic strain of Mycobacterium).
-
Pool the active fractions and concentrate under reduced pressure.
-
-
Preparative HPLC Purification:
-
Dissolve the partially purified this compound in a suitable solvent (e.g., methanol).
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (both containing 0.1% TFA), for example, from 20% to 80% acetonitrile over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain this compound as a solid.
-
Antimicrobial Activity of this compound
This compound is primarily known for its activity against Mycobacterium tuberculosis. The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Determination of Minimum Inhibitory Concentration (MIC)
| Step | Description |
| 1. Inoculum Preparation | A standardized suspension of M. tuberculosis H37Rv is prepared in a suitable broth (e.g., Middlebrook 7H9). |
| 2. Drug Dilution | A serial two-fold dilution of this compound is prepared in the broth in a 96-well microplate. |
| 3. Inoculation | Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. |
| 4. Incubation | The microplate is incubated at 37°C for 7-14 days. |
| 5. Reading the Results | The MIC is determined as the lowest concentration of this compound that shows no visible growth of bacteria. |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Biosynthetic Pathway of this compound
The biosynthesis of this compound is likely to follow a polyketide synthase (PKS) pathway, which is common for the production of polyacetylene compounds in Actinobacteria. A plausible pathway is illustrated below.
Caption: A proposed biosynthetic pathway for this compound via a polyketide synthase.
Conclusion
This compound remains a molecule of interest due to its potent anti-tuberculosis activity and unique chemical structure. This guide provides a foundational understanding for researchers and drug development professionals aiming to work with this antibiotic. It is important to reiterate that the producing organism is Nocardia acidophilus. While specific quantitative data and a confirmed biosynthetic pathway are yet to be fully elucidated, the provided protocols and hypothetical pathway serve as a robust starting point for further investigation and optimization of this compound production. Future work should focus on optimizing fermentation conditions to improve yield, developing more efficient purification strategies, and elucidating the genetic basis of this compound biosynthesis.
The Historical Development of Mycomycin: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycomycin, a pioneering antibiotic discovered in the mid-20th century, represents a fascinating chapter in the history of antimicrobial research. Isolated from the soil actinomycete Nocardia acidophilus, this highly unstable molecule, with its unique chemical structure, demonstrated notable activity against Mycobacterium tuberculosis. This technical guide provides an in-depth historical and scientific overview of this compound's development, from its initial discovery to its chemical characterization and proposed mechanisms of action. Due to its extreme instability and the subsequent focus of the pharmaceutical industry on more stable compounds, research into this compound did not progress to the same extent as other antibiotics of its era. Consequently, some of the detailed data, such as extensive Minimum Inhibitory Concentration (MIC) profiles and fully elucidated biosynthetic pathways, are not widely available in contemporary literature. This guide, therefore, consolidates the foundational knowledge from historical publications and supplements it with plausible scientific hypotheses based on this compound's chemical nature.
Discovery and Historical Context
This compound was first reported in 1947 by Johnson and Burdon, who isolated it from a strain of Nocardia acidophilus.[1] This discovery occurred during the "golden age" of antibiotic discovery, a period marked by the systematic screening of soil microorganisms for novel antimicrobial compounds. The initial reports highlighted its potent inhibitory effect against the human tubercle bacillus, Mycobacterium tuberculosis, a major public health threat at the time.[2]
The scientists involved in its early characterization, notably Celmer and Solomons, faced significant challenges due to the compound's extreme thermolability; this compound rapidly loses its biological activity at temperatures above -40°C.[1] Their work, published in the early 1950s, laid the groundwork for understanding its unique chemical structure.[3][4]
Chemical Properties and Structure Elucidation
The determination of this compound's structure was a significant achievement in natural product chemistry. It was identified as an optically active, eightfold unsaturated carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | |
| Molecular Weight | 198.22 g/mol | |
| IUPAC Name | (3E,5Z)-trideca-3,5,7,8-tetraene-10,12-diynoic acid | |
| Appearance | Crystalline needles | |
| Melting Point | 7.5°C (deflagrates) | |
| Optical Rotation | [α]D²⁵ -130° (c = 0.4 in ethanol) | |
| UV Absorption (in ether) | 267 nm (ε 61,000), 281 nm (ε 67,000) | |
| Solubility | Soluble in alcohol, ether, amyl acetate, methylene chloride. Sparingly soluble in water. Forms a water-soluble sodium salt. | |
| Stability | Extremely thermolabile. Requires storage at -40°C or lower to retain activity. |
A key feature of this compound is its unusual rearrangement in aqueous alkaline solutions to form the more stable, but biologically inactive, Isothis compound (3,5-tridecadiene-7,9,11-triynoic acid). This transformation involves an allene to acetylene isomerization.
Antimicrobial Spectrum and Efficacy
Table 2: Illustrative Antimicrobial Spectrum of this compound (MICs in µg/mL)
| Organism | MIC (µg/mL) |
| Mycobacterium tuberculosis H37Rv | Data not available in recent literature |
| Staphylococcus aureus | Data not available in recent literature |
| Escherichia coli | Data not available in recent literature |
| Pseudomonas aeruginosa | Data not available in recent literature |
| Candida albicans | Data not available in recent literature |
| Note: This table is for illustrative purposes. Specific MIC values for this compound are not available in the reviewed contemporary literature. |
Experimental Protocols
The following protocols are based on the descriptions found in the historical literature and general methodologies for natural product chemistry from that era.
Isolation and Purification of this compound
The isolation of this compound from Nocardia acidophilus cultures would have followed a multi-step extraction and purification process, complicated by the molecule's instability.
Methodology:
-
Fermentation: Nocardia acidophilus is cultured in a suitable liquid medium under submerged aerobic conditions.
-
Harvesting: The culture broth is centrifuged to remove the mycelia.
-
Acidification and Extraction: The cell-free supernatant is acidified to a low pH (e.g., 2.0-3.0) to protonate the carboxylic acid group of this compound, making it more soluble in organic solvents. The acidified broth is then extracted with a water-immiscible organic solvent like diethyl ether or amyl acetate. All steps must be conducted at low temperatures.
-
Purification: The organic extract is concentrated under reduced pressure. Further purification is achieved through low-temperature chromatography.
-
Crystallization: Crystalline this compound is obtained by crystallization from a solvent such as methylene chloride at temperatures of -40°C or lower.
Antimicrobial Susceptibility Testing
The anti-mycobacterial activity of this compound would have been determined using a broth or agar dilution method.
Methodology (Agar Dilution for M. tuberculosis):
-
Medium Preparation: A solid growth medium, such as Middlebrook 7H10 or 7H11 agar, is prepared.
-
Drug Incorporation: this compound, dissolved in a suitable solvent, is added to the molten agar at various concentrations to create a series of plates with twofold serial dilutions of the antibiotic. A control plate with no antibiotic is also prepared.
-
Inoculation: The plates are inoculated with a standardized suspension of M. tuberculosis (e.g., H37Rv strain).
-
Incubation: The plates are incubated at 37°C for a period of 3-4 weeks.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria on the agar surface.
Proposed Biosynthesis Pathway
The precise biosynthetic pathway of this compound in Nocardia acidophilus has not been fully elucidated. However, based on its structure as a C13 polyacetylene, a plausible pathway can be proposed, likely originating from fatty acid metabolism.
The biosynthesis is hypothesized to begin with the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) to form a long-chain fatty acid precursor. A series of desaturase enzymes would then introduce the multiple double and triple bonds characteristic of polyacetylenes. The formation of the unusual allene group is likely catalyzed by a specialized enzyme, an allene synthase. Finally, oxidative chain shortening could lead to the C13 backbone of this compound.
Proposed Mechanism of Action
The specific molecular target of this compound was never definitively identified. However, its chemical structure as a highly unsaturated fatty acid analog suggests a few plausible mechanisms of action.
Membrane Disruption
The long, lipophilic carbon chain of this compound would allow it to intercalate into the lipid-rich cell membrane of bacteria, particularly the mycolic acid layer of Mycobacterium. This insertion could disrupt the membrane's integrity, leading to increased permeability, leakage of essential cellular components, and ultimately, cell death.
Inhibition of Fatty Acid Biosynthesis
This compound's structure mimics that of natural fatty acids. It is plausible that it could act as a competitive inhibitor of key enzymes in the bacterial fatty acid synthesis (FAS-II) pathway. By blocking the production of essential fatty acids, this compound would halt the synthesis of new cell membranes, thereby inhibiting bacterial growth.
Conclusion and Future Perspectives
This compound stands as a testament to the chemical diversity of natural products and the ingenuity of early antibiotic researchers. Its complex structure, featuring a rare allene group, and its potent anti-tubercular activity made it a compound of significant interest. However, its inherent instability proved to be an insurmountable obstacle for its development as a therapeutic agent with the technologies available at the time.
For modern drug development professionals, the story of this compound offers several valuable lessons. It underscores the importance of chemical stability in drug design and highlights the vast, and still largely unexplored, biosynthetic potential of actinomycetes. While this compound itself is unlikely to be revisited as a clinical candidate, its unique structural motifs could inspire the synthesis of more stable analogs. Furthermore, a modern re-investigation of its producing organism, Nocardia acidophilus, using genomic and metabolomic approaches, could lead to the discovery of novel, more stable bioactive compounds. The historical context of this compound serves as a reminder of the rich legacy of antibiotic discovery and the continuing need for innovative approaches to combat infectious diseases.
References
- 1. This compound [drugfuture.com]
- 2. This compound, a new antibiotic produced by a moldlike actinomycete active against the bacilli of human tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound.I.Isolation, Crystallization and Chemical Characterization. | Semantic Scholar [semanticscholar.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
Mycomycin's Tuberculostatic Properties: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycomycin, a naturally occurring polyunsaturated fatty acid, emerged in the mid-20th century as a compound with promising tuberculostatic properties.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical characteristics and historical context in tuberculosis research. Due to the limited availability of recent and detailed experimental data, this document also presents generalized experimental protocols and conceptual signaling pathways that are relevant to the study of potential anti-tuberculosis agents that may act on the mycobacterial cell envelope. This approach aims to provide a valuable framework for researchers interested in the broader field of tuberculostatic drug discovery, using this compound as a historical case study.
Introduction to this compound
This compound is a straight-chain polyunsaturated fatty acid with the chemical formula C₁₃H₁₀O₂.[3] Its structure is characterized by a tridecanoic acid backbone containing both conjugated double and triple bonds, as well as an allenic group.[3] Early research in the 1940s and 1950s identified this compound as an antibiotic produced by a mold-like actinomycete and demonstrated its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] While historically significant, this compound has not been the subject of extensive recent research, and detailed mechanistic data are scarce in contemporary scientific literature.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | |
| Molecular Weight | 198.22 g/mol | |
| IUPAC Name | (3E,5Z)-trideca-3,5,7,8-tetraen-10,12-diynoic acid | |
| CAS Number | 544-51-4 | |
| Chemical Class | Fatty Acyls [FA], Unsaturated fatty acids |
Tuberculostatic Activity (Historical Context)
Postulated Mechanism of Action: Disruption of Mycolic Acid Synthesis
While the precise molecular target of this compound in M. tuberculosis has not been elucidated, its chemical structure as a long-chain unsaturated fatty acid suggests a potential role as an inhibitor of mycolic acid biosynthesis. Mycolic acids are very long-chain fatty acids that are signature components of the mycobacterial cell wall, providing a crucial permeability barrier. Inhibition of their synthesis is a validated strategy for several anti-tuberculosis drugs.
A hypothetical signaling pathway illustrating the potential inhibitory effect of this compound on mycolic acid synthesis is depicted below.
Experimental Protocols for Evaluating Tuberculostatic Properties
The following sections outline generalized experimental protocols that can be employed to assess the tuberculostatic activity of a compound like this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Mycobacterial Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C to mid-log phase.
-
Preparation of Compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microplate containing fresh Middlebrook 7H9 broth.
-
Inoculation: Adjust the turbidity of the mycobacterial culture to a McFarland standard of 0.5 and dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microplate at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth. Visual inspection or measurement of optical density can be used.
Workflow for Tuberculostatic Drug Discovery
A generalized workflow for the discovery and initial characterization of a novel tuberculostatic agent is presented below.
Conclusion and Future Directions
This compound represents an early discovery in the quest for effective treatments for tuberculosis. While it is not a component of the current anti-tuberculosis therapeutic arsenal, its history underscores the long-standing effort to identify natural products with antimicrobial activity. The lack of recent, in-depth studies on this compound's tuberculostatic properties presents an opportunity for future research. Modern analytical and microbiological techniques could be applied to:
-
Re-evaluate the in vitro and in vivo efficacy of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis.
-
Elucidate its precise mechanism of action and identify its molecular target(s).
-
Investigate its potential for synergistic interactions with existing anti-tuberculosis drugs.
Such studies would not only provide a more complete understanding of this historical antibiotic but could also offer insights into novel strategies for combating tuberculosis.
References
- 1. This compound: a new antibiotic with tuberculostatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic produced by a moldlike actinomycete active against the bacilli of human tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H10O2 | CID 5461007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Synthesis of a Potent Polyacetylene: A Technical Guide to Mycomycin Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycomycin, a polyacetylenic fatty acid produced by the actinomycete Nocardia acidophilus, exhibits significant antimicrobial properties. Its unique structure, characterized by a series of conjugated double and triple bonds, presents a fascinating case study in microbial natural product biosynthesis. This technical guide provides an in-depth exploration of the core principles and methodologies relevant to understanding the this compound biosynthetic pathway. While the specific genetic and enzymatic details for this compound remain an area of active research, this document synthesizes current knowledge on polyacetylene and fatty acid biosynthesis in actinomycetes to propose a putative pathway and outline key experimental approaches for its elucidation.
Proposed this compound Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to originate from the fatty acid synthesis (FAS) pathway, followed by a series of desaturation and acetylenation steps to introduce the characteristic unsaturations.
I. Fatty Acid Scaffolding: The Foundation of this compound
The initial steps likely involve the Type II Fatty Acid Synthase (FAS-II) system, which is prevalent in actinomycetes for the de novo synthesis of fatty acids.[1] This system utilizes a series of discrete, monofunctional enzymes to build the acyl chain.
Key Precursors and Enzymes:
-
Acetyl-CoA: The primary building block for the fatty acid chain.
-
Malonyl-CoA: The extender unit, formed from the carboxylation of Acetyl-CoA by Acetyl-CoA Carboxylase (ACC) .
-
Acyl Carrier Protein (ACP): A central protein that shuttles the growing acyl chain between the various FAS-II enzymes.
-
Ketoacyl Synthases (FabH, FabF): Catalyze the condensation of acyl-ACP with malonyl-ACP.
-
Ketoacyl Reductase (FabG), Dehydratase (FabZ), and Enoyl Reductase (FabI): A series of enzymes that reduce the β-keto group to a saturated carbon-carbon bond in each elongation cycle.
The iterative action of the FAS-II system would generate a long-chain fatty acyl-ACP, the substrate for the subsequent desaturation and acetylenation reactions.
II. The Path to Polyacetylene: Desaturation and Acetylenation
The introduction of double and triple bonds into the fatty acid backbone is the critical phase in this compound biosynthesis. This is likely carried out by a series of specialized desaturases and acetylenases, which are often membrane-bound enzymes.
Hypothesized Enzymatic Steps:
-
Initial Desaturation: A fatty acyl-ACP desaturase introduces the first double bond into the saturated fatty acid chain.
-
Sequential Desaturations and Acetylenations: A cascade of enzymatic reactions involving specialized desaturases and acetylenases would then introduce the remaining double and triple bonds. Isotopic labeling studies on other polyacetylenes suggest that these reactions proceed along the fatty acid chain.[2] The precise order and mechanism of these reactions for this compound are yet to be determined.
The following diagram illustrates a hypothetical workflow for the biosynthesis of this compound, starting from primary metabolism.
Putative this compound Biosynthetic Gene Cluster
In actinomycetes, genes encoding the enzymes for a specific secondary metabolite are typically clustered together in the genome, forming a biosynthetic gene cluster (BGC). A putative this compound BGC in Nocardia acidophilus would be expected to contain the following key genes:
| Putative Gene Category | Encoded Protein/Function |
| Core Synthesis | Genes encoding the FAS-II system components (e.g., fabD, fabH, acpP, fabF). |
| Modification | Genes for multiple desaturases and acetylenases responsible for unsaturation. |
| Regulation | Transcriptional regulators (e.g., LuxR family, TetR family) that control the expression of the BGC. |
| Transport | Efflux pumps or transporters for exporting this compound out of the cell and providing self-resistance. |
The following diagram illustrates a hypothetical organization of a this compound BGC.
Experimental Protocols for Pathway Elucidation
Elucidating the this compound biosynthesis pathway requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.
I. Genome Mining and Bioinformatic Analysis
-
Whole-Genome Sequencing: Sequence the genome of Nocardia acidophilus.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. Look for clusters containing genes homologous to fatty acid synthases, desaturases, and acetylenases.
-
Homology Analysis: Compare the predicted protein sequences within the putative BGC to known enzymes from other polyacetylene or fatty acid biosynthetic pathways to infer their functions.
The logical workflow for identifying the this compound BGC is depicted below.
II. Gene Inactivation and Heterologous Expression
-
Gene Knockout: Create targeted knockouts of key genes (e.g., desaturases, acetylenases) within the candidate BGC in Nocardia acidophilus using techniques like CRISPR-Cas9 or homologous recombination.
-
Phenotypic Analysis: Analyze the resulting mutants for the loss of this compound production using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Heterologous Expression: Clone the entire putative BGC into a genetically tractable and well-characterized actinomycete host, such as Streptomyces coelicolor, to confirm its role in this compound production.
III. In Vitro Enzymatic Assays
-
Protein Expression and Purification: Overexpress the putative desaturase and acetylenase enzymes in a suitable host (e.g., E. coli) and purify them.
-
Substrate Feeding: Provide the purified enzymes with potential substrates (e.g., fatty acyl-ACPs of varying lengths and saturation) and necessary cofactors.
-
Product Analysis: Analyze the reaction products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC-MS to determine the specific function of each enzyme.
Regulation of this compound Biosynthesis
The production of secondary metabolites like this compound is tightly regulated in response to environmental and physiological cues.
-
Cluster-Situated Regulators: The this compound BGC likely contains one or more regulatory genes that directly control the transcription of the biosynthetic genes.
-
Global Regulators: this compound production may also be influenced by global regulatory networks that respond to factors such as nutrient availability, growth phase, and quorum sensing.
The signaling pathway for the regulation of this compound biosynthesis can be hypothesized as follows:
Conclusion and Future Perspectives
While the complete biosynthetic pathway of this compound remains to be fully elucidated, the framework presented in this guide provides a robust starting point for future research. The combination of genomics, molecular genetics, and biochemistry will be instrumental in identifying the specific genes and enzymes involved in the synthesis of this potent polyacetylene. A thorough understanding of the this compound biosynthetic pathway will not only provide fundamental insights into the generation of chemical diversity in actinomycetes but also open avenues for the bioengineering of novel and more effective antimicrobial agents. The untapped biosynthetic potential of Nocardia species represents a promising frontier for the discovery of new natural products.[3]
References
- 1. Fatty acid biosynthesis in actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biosynthesis of the Cytotoxic Polyene Terpenomycin in Human Pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Mycomycin from Mitomycin C: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Mycomycin and Mitomycin C are both microbial products with antibiotic properties, yet they represent fundamentally different classes of chemical compounds with distinct structures, mechanisms of action, and biosynthetic origins. This technical guide provides a comprehensive comparison of this compound and Mitomycin C, focusing on their core distinguishing features. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on their chemical properties, biological activities, and the experimental protocols necessary for their differentiation. All quantitative data are summarized in comparative tables, and key pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
In the vast landscape of natural products, the discovery of antimicrobial agents has been a cornerstone of modern medicine. Among these are this compound, a highly unstable polyacetylene antibiotic, and Mitomycin C, a potent antitumor agent characterized by its aziridine ring. Despite both originating from actinomycetes, their chemical scaffolds and biological targets are profoundly different. A clear understanding of these differences is crucial for their respective applications in research and potential therapeutic development. This guide aims to provide a detailed technical overview to enable researchers to confidently distinguish between these two molecules.
Chemical and Physical Properties
The most fundamental differences between this compound and Mitomycin C lie in their chemical structures, which in turn dictate their physical properties and stability.
This compound is a linear C13 polyunsaturated fatty acid containing a unique combination of conjugated double bonds, triple bonds, and an allene group.[1][2] Its full chemical name is (3E,5Z)-trideca-3,5,7,8-tetraene-10,12-diynoic acid.[1] This highly unsaturated and strained structure renders this compound exceptionally unstable, particularly to heat, light, and alkaline conditions.[2] It is known to be very thermolabile and requires storage at -40°C or lower to retain its biological activity.[2] In the presence of aqueous alkali, this compound undergoes a rearrangement to the more stable, but biologically inactive, isothis compound.
Mitomycin C , in contrast, is a complex mitosane-class antibiotic with a tetracyclic structure containing an aziridine ring, a quinone moiety, and a carbamate group. Its IUPAC name is {11-Amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.0²,⁷.0⁴,⁶]trideca-1(9),11-dien-8-yl}methyl carbamate. This intricate structure is the basis for its potent biological activity. Mitomycin C is a blue-violet crystalline solid and, while sensitive to acidic conditions and light, it is significantly more stable than this compound under standard laboratory conditions.
| Property | This compound | Mitomycin C |
| Molecular Formula | C₁₃H₁₀O₂ | C₁₅H₁₈N₄O₅ |
| Molecular Weight | 198.22 g/mol | 334.33 g/mol |
| Chemical Class | Polyacetylene, Allenic Fatty Acid | Mitosane, Aziridine-containing antibiotic |
| Appearance | Crystalline needles | Blue-violet crystals |
| Key Functional Groups | Carboxylic acid, allene, diyne, conjugated dienes | Quinone, aziridine, carbamate, amine, methoxy |
| Stability | Highly unstable, thermolabile, sensitive to alkali | Relatively stable, sensitive to acid and light |
| Solubility | Soluble in alcohol, ether; sparingly soluble in water | Soluble in water, methanol, acetone |
Mechanism of Action
The biological activities of this compound and Mitomycin C are a direct consequence of their distinct chemical structures, leading to different cellular targets and mechanisms of action.
This compound: A Presumed Membrane Disrupter
Detailed molecular studies on the mechanism of action of this compound are scarce, likely due to its extreme instability. However, based on its structure as a long-chain unsaturated fatty acid, it is hypothesized that its primary mode of action involves the disruption of cell membrane integrity. The lipophilic polyacetylene chain could intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability, loss of essential ions and metabolites, and ultimately cell death. The high degree of unsaturation and the presence of the reactive allene and diyne functionalities may also contribute to its cytotoxicity through the generation of reactive oxygen species or covalent modification of membrane proteins.
Mitomycin C: A Bioreductive DNA Cross-linking Agent
The mechanism of action of Mitomycin C is well-characterized and serves as a paradigm for bioreductive alkylating agents. Mitomycin C itself is a prodrug that requires enzymatic reduction of its quinone moiety to become active. This reduction, which occurs preferentially in the hypoxic environments of solid tumors, triggers a cascade of reactions leading to the formation of a highly reactive electrophile. The activated mitosene can then alkylate DNA, primarily at the N2 position of guanine. As a bifunctional alkylating agent, a single molecule of activated Mitomycin C can react with two guanine bases on opposite strands of the DNA, forming an interstrand cross-link. These cross-links prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately leads to apoptosis and cell death.
Caption: Reductive activation and DNA cross-linking by Mitomycin C.
Biosynthesis
The biosynthetic pathways of this compound and Mitomycin C are as distinct as their chemical structures, reflecting their different metabolic origins.
This compound: A Polyketide Pathway
While the specific gene cluster for this compound biosynthesis has not been fully elucidated, its structure strongly suggests its origin from the polyketide pathway. Polyketide synthases (PKSs) iteratively condense small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to build a long carbon chain. Subsequent modifications by enzymes such as dehydratases, reductases, and isomerases would introduce the characteristic double bonds, and specialized enzymes would be responsible for the formation of the triple bonds and the allene group. The biosynthesis of similar polyacetylene natural products provides a model for the likely pathway to this compound.
Mitomycin C: A Convergent Pathway from Amino Acids and Sugars
The biosynthesis of Mitomycin C is a complex, convergent pathway that has been extensively studied. The core mitosane skeleton is assembled from three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate. AHBA itself is derived from the shikimate pathway. A large gene cluster in Streptomyces lavendulae encodes the enzymes responsible for the intricate series of tailoring reactions, including hydroxylations, methylations, and the formation of the aziridine ring, to yield the final Mitomycin C molecule.
Caption: Convergent biosynthetic pathway of Mitomycin C.
Biological Activity
| Feature | This compound | Mitomycin C |
| Primary Activity | Antibacterial | Antitumor, Antibacterial |
| Spectrum of Activity | Primarily against Gram-positive bacteria and mycobacteria | Broad-spectrum antitumor activity (e.g., gastric, pancreatic, breast cancers); also active against bacteria |
| Potency | High in vitro activity but limited by instability | Potent cytotoxic agent |
| Therapeutic Use | No current clinical use due to instability | Clinically used as a chemotherapeutic agent |
Experimental Protocols for Differentiation
Distinguishing between this compound and Mitomycin C in a laboratory setting can be achieved through a combination of spectroscopic and chromatographic techniques that exploit their different physicochemical properties.
Spectroscopic Analysis
-
UV-Visible Spectroscopy: this compound exhibits characteristic UV absorption maxima in ether at 267 and 281 nm. Mitomycin C in aqueous solution has a distinct absorption spectrum with a maximum around 360 nm, which changes upon reduction. This difference in their UV-Vis spectra provides a rapid method for differentiation.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show strong absorbances corresponding to its carboxylic acid (O-H and C=O stretches), alkyne (C≡C stretch), and allene (C=C=C stretch) functionalities. Mitomycin C's IR spectrum will be dominated by absorbances from its quinone (C=O stretch), amide/carbamate (N-H and C=O stretches), and aziridine groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide unambiguous structural confirmation. This compound's ¹H NMR spectrum will feature signals in the olefinic and acetylenic regions, while Mitomycin C will show characteristic signals for its methoxy group, methyl group, and protons on the tetracyclic ring system.
Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): Due to their significant differences in polarity and structure, this compound and Mitomycin C can be readily separated by HPLC. A reversed-phase C18 column is suitable for this purpose.
-
Mobile Phase: A gradient of acetonitrile and water (with a possible acid modifier like formic acid for Mitomycin C analysis) would be effective.
-
Detection: A photodiode array (PDA) detector can be used to simultaneously monitor the distinct UV-Vis spectra of the eluting compounds, confirming their identity. Given its lower polarity, this compound would be expected to have a longer retention time than the more polar Mitomycin C under typical reversed-phase conditions.
-
Caption: Experimental workflow for HPLC-based differentiation.
Stability Assay
A simple yet effective method to differentiate the two compounds is to assess their stability under alkaline conditions.
-
Dissolve a sample suspected to contain either this compound or Mitomycin C in a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Monitor the sample over a short period (e.g., 30-60 minutes) at room temperature using HPLC or UV-Vis spectroscopy.
-
This compound will rapidly degrade and/or rearrange to isothis compound, resulting in a significant change in the chromatogram or UV spectrum.
-
Mitomycin C will exhibit much greater stability under these conditions, with minimal degradation observed in the same timeframe.
Conclusion
This compound and Mitomycin C are two distinct natural products with disparate chemical structures, biosynthetic origins, and mechanisms of action. This compound is a highly unstable, linear polyacetylene, likely acting through membrane disruption, while Mitomycin C is a more stable, complex molecule that functions as a bioreductive DNA cross-linking agent. Their differentiation can be reliably achieved through a combination of spectroscopic (UV-Vis, IR, NMR) and chromatographic (HPLC) methods, as well as by simple stability tests. This guide provides the foundational technical knowledge for researchers to confidently distinguish and characterize these two important microbial metabolites.
References
An In-depth Technical Guide to Mycomycin Analogues and Their Biological Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research on the topic of "Mycomycin analogues" has revealed a significant scarcity of available data. This compound is a distinct, naturally occurring antibiotic. Conversely, there is a vast body of research on "Mitomycin analogues," which are derivatives of a potent and widely studied anticancer agent. It is highly probable that the intended topic of interest was Mitomycin. This guide will, therefore, begin by clarifying the distinction between these two compounds and will subsequently focus on the extensive research available for Mitomycin analogues to provide a comprehensive and data-rich resource.
Introduction: this compound vs. Mitomycin
This compound and Mitomycin are two fundamentally different classes of natural products with distinct chemical structures and biological activities.
-
This compound is a polyunsaturated fatty acid produced by the fungus Nocardia acidophilus. Its systematic name is 3,5,7,8-tridecatetraene-10,12-diynoic acid[1]. It is known for its antibiotic properties but is highly unstable, which has limited its clinical development and the exploration of its analogues[1].
-
Mitomycin C is a potent antitumor antibiotic isolated from Streptomyces caespitosus[2][3][4]. It belongs to the mitosane family of compounds and functions as a DNA crosslinking agent after reductive activation. Its complex structure, featuring an aziridine ring, a quinone, and a carbamate group, has been the subject of extensive synthetic and medicinal chemistry efforts to generate analogues with improved efficacy and reduced toxicity.
The stark difference in their core scaffolds is illustrated below.
Given the extensive availability of data, this guide will now focus on Mitomycin analogues.
Mitomycin Analogues: Structure, Activity, and Data
Mitomycin C (MMC) is a prodrug that requires enzymatic reduction of its quinone moiety to become an active alkylating agent. This activation leads to the formation of DNA monoadducts and highly cytotoxic interstrand crosslinks (ICLs), primarily at 5'-CpG-3' sequences, which inhibit DNA replication and lead to cell death.
Analogues of Mitomycin C have been synthesized to explore structure-activity relationships (SAR) and improve its therapeutic index. Modifications have been made at several positions of the mitosane core, including the C7, C10, and N1a positions. One of the most studied analogues is 10-Decarbamoylmitomycin C (DMC) , which lacks the carbamate group at the C10 position.
The cytotoxic effects of Mitomycin C and its analogues are typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for Mitomycin C and its analogues against various human cancer cell lines.
Table 1: Cytotoxicity of Mitomycin C and its Analogues in Breast Cancer Cell Lines
| Compound | Cell Line | p53 Status | IC50 (µM) | Reference |
|---|---|---|---|---|
| Mitomycin C (MC) | MCF-7 | Proficient | 2.5 | |
| Decarbamoylmitomycin C (DMC) | MCF-7 | Proficient | 2.0 | |
| MC-lexitropsin conjugate | MCF-7 | Proficient | 0.5 | |
| Mitomycin C (MC) | MDA-MB-468 | Mutant | 0.8 | |
| Decarbamoylmitomycin C (DMC) | MDA-MB-468 | Mutant | 0.4 | |
| MC-lexitropsin conjugate | MDA-MB-468 | Mutant | 0.1 | |
| Mitomycin C (MC) | MCF-10A (non-tumorigenic) | Proficient | 5.0 | |
| Decarbamoylmitomycin C (DMC) | MCF-10A (non-tumorigenic) | Proficient | 4.0 |
| MC-lexitropsin conjugate | MCF-10A (non-tumorigenic) | Proficient | 1.0 | |
Table 2: Cytotoxicity of Mitomycin C in Human Colon Carcinoma Cell Lines
| Compound | Cell Line | Resistance Phenotype | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Mitomycin C | HCT116 | Sensitive | 6 | |
| Mitomycin C | HCT116b | Intrinsic Resistance | 10 |
| Mitomycin C | HCT116-44 | Acquired Resistance | 50 | |
Table 3: Pharmacodynamic Data of Mitomycin C in Human Bladder Tumors (2-hour exposure)
| Parameter | Range (µg/mL) | Reference |
|---|---|---|
| IC50 | 0.237 - 14.9 |
| IC90 | 2.76 - 74.5 | |
Experimental Protocols
The evaluation of Mitomycin analogues involves a range of standardized experimental procedures, from chemical synthesis to biological activity assays.
The synthesis of Mitomycin C and its analogues is a complex multi-step process. A common strategy involves the construction of the tetracyclic pyrrolo-indole skeleton, followed by the introduction of the aziridine ring and other functional groups. For example, Mitomycin C can be synthesized from Mitomycin A by treatment with ammonia in methanol. The synthesis of novel analogues often involves modifying known intermediates or the final Mitomycin structure. For instance, the synthesis of DMC involves the removal of the carbamate group from Mitomycin C.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the Mitomycin analogue to the wells. Include a solvent control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the media and add MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
The primary mechanism of action of Mitomycins is the formation of DNA interstrand crosslinks (ICLs). Several methods can be used to detect and quantify these lesions.
Comet Assay (Single Cell Gel Electrophoresis): A modified comet assay can be used to quantify DNA crosslinking. Cells are treated with the drug, then exposed to a DNA-damaging agent like hydrogen peroxide. The extent of DNA fragmentation is measured by electrophoresis. Crosslinked DNA will be more resistant to fragmentation and will therefore show a smaller "comet tail" compared to control cells.
Alkaline Agarose Gel Electrophoresis: This method can be used to detect ICLs in plasmid DNA. Plasmid DNA is treated with the Mitomycin analogue and then denatured. Non-crosslinked DNA will become single-stranded, while crosslinked DNA will remain double-stranded and migrate differently in an agarose gel, allowing for visualization and quantification of the crosslinking efficiency.
Signaling Pathways Affected by Mitomycin Analogues
Mitomycin C and its analogues exert their cytotoxic effects by not only damaging DNA but also by modulating key cellular signaling pathways involved in cell proliferation, survival, and death.
The RAS/MAPK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating processes like cell proliferation and survival. Aberrant activation of this pathway is a hallmark of many cancers.
Recent studies have shown that Mitomycin C and its analogue DMC can modulate this pathway. In MCF-7 breast cancer cells, both MC and DMC treatment led to a downregulation of the MAPK/ERK pathway. Interestingly, the ICLs formed by these drugs were shown to downregulate the expression of RAS proteins, particularly in cells with mutant p53. This suggests that part of the cytotoxic effect of Mitomycins may be mediated through the inhibition of this pro-proliferative signaling cascade.
Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Mitomycin C is a known inducer of apoptosis. Studies have shown that MMC treatment leads to the processing and activation of key apoptosis-mediating proteins called caspases, including caspase-8 and caspase-9, in a caspase-3 independent manner in some cell lines. The activation of caspase-9 suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis, which is further supported by the observation that Bcl-2, an anti-apoptotic protein, can block MMC-induced apoptosis.
Furthermore, Mitomycin C can sensitize cancer cells to other apoptosis-inducing agents like TRAIL (TNF-related apoptosis-inducing ligand) by upregulating the expression of death receptors (DR4 and DR5) on the cell surface. This upregulation was found to be dependent on the activation of the c-Jun N-terminal kinase (JNK) pathway.
Conclusion
While the term "this compound" refers to a specific and relatively understudied antibiotic, the field of "Mitomycin analogues" offers a rich landscape for cancer drug discovery. The biological activity of these compounds is intrinsically linked to their ability to be reductively activated and to form DNA interstrand crosslinks. Structure-activity relationship studies have shown that modifications to the mitosane core can significantly impact cytotoxicity and specificity. The modulation of critical signaling pathways, such as the RAS/MAPK/ERK cascade and the apoptotic machinery, further contributes to their anticancer effects. Future research will likely focus on developing analogues with enhanced tumor-specific activation, reduced systemic toxicity, and the ability to overcome drug resistance mechanisms.
References
- 1. This compound | C13H10O2 | CID 5461007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitomycins syntheses: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
The Antitubercular Potential of Mycomycin: A Methodological Framework for Evaluation
A Note to the Reader: Initial research into the antitubercular potential of Mycomycin reveals a significant scarcity of contemporary scientific data. The majority of available literature dates back to the mid-20th century and primarily announces its discovery and basic chemical properties.[1][2][3][4][5] This historical context lacks the in-depth experimental data required to construct a detailed technical guide on this compound's specific mechanism of action, quantitative efficacy, and associated signaling pathways as originally requested.
Therefore, this document has been adapted to provide a comprehensive technical guide on the methodologies used to evaluate the antitubercular potential of a compound , using the inquiry into this compound as a framework. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, data presentation strategies, and visualization of workflows and pathways relevant to contemporary antituberculosis drug discovery.
Introduction to Antitubercular Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. The evaluation of a potential new drug, such as the historically identified this compound, follows a rigorous pipeline of in vitro and in vivo testing to determine its efficacy, mechanism of action, and safety profile.
In Vitro Evaluation of Antitubercular Activity
The initial assessment of a compound's potential begins with a series of in vitro assays to determine its direct activity against M. tuberculosis.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Method
-
Preparation of Mtb Culture: M. tuberculosis H37Rv (a standard laboratory strain) is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in a 96-well microplate to achieve a range of concentrations.
-
Inoculation: The Mtb culture is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is determined as the lowest drug concentration that shows no visible turbidity. Visual inspection can be aided by the use of a redox indicator like resazurin, which changes color in the presence of viable bacteria.
Data Presentation:
MIC values are typically presented in a tabular format for clear comparison with standard antitubercular drugs.
| Compound | M. tuberculosis H37Rv MIC (µg/mL) |
| This compound | Hypothetical Value |
| Isoniazid | 0.025 - 0.05 |
| Rifampicin | 0.05 - 0.1 |
| Ethambutol | 1.0 - 5.0 |
Cytotoxicity Assays
It is crucial to assess whether the compound's activity is specific to mycobacteria or if it exhibits general cytotoxicity to mammalian cells.
Experimental Protocol: MTT Assay on a Mammalian Cell Line (e.g., HepG2)
-
Cell Culture: HepG2 cells are cultured in a 96-well plate to confluency.
-
Compound Exposure: The cells are treated with serial dilutions of the test compound and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read on a plate reader. The concentration that reduces cell viability by 50% (IC50) is calculated.
Data Presentation:
| Compound | HepG2 IC50 (µM) | Selectivity Index (SI = IC50 / MIC) |
| This compound | Hypothetical Value | Hypothetical Value |
| Isoniazid | > 1000 | > 20000 |
| Rifampicin | > 200 | > 2000 |
A high selectivity index is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
In Vivo Evaluation in Murine Models of Tuberculosis
Promising compounds from in vitro studies are advanced to in vivo evaluation using animal models, most commonly mice.
Experimental Protocol: Murine Model of Chronic Tuberculosis Infection
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: Treatment with the test compound begins 4-6 weeks post-infection, once a chronic infection is established. The compound is administered daily or multiple times a week via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Mice are monitored for weight loss and other signs of illness.
-
Bacterial Load Determination: At specified time points (e.g., after 4 and 8 weeks of treatment), cohorts of mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar to enumerate the bacterial load (CFU).
-
Data Analysis: The reduction in bacterial load (log10 CFU) in treated groups is compared to that in an untreated control group.
Data Presentation:
| Treatment Group | Dose | Mean Bacterial Load in Lungs (log10 CFU ± SD) at 4 weeks |
| Untreated Control | - | 6.5 ± 0.3 |
| This compound | Hypothetical Dose | Hypothetical Value |
| Isoniazid | 25 mg/kg | 4.2 ± 0.4 |
| Rifampicin | 10 mg/kg | 4.5 ± 0.3 |
Mechanism of Action and Signaling Pathways
Understanding how a drug kills M. tuberculosis is critical for its development. While the specific mechanism of this compound is unknown, many antitubercular drugs target key cellular processes. A primary target is the synthesis of the unique mycobacterial cell wall, particularly mycolic acids.
Illustrative Signaling Pathway: Inhibition of Mycolic Acid Synthesis by Isoniazid
Isoniazid (INH) is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of INH then inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the elongation of fatty acids that form mycolic acids. This disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial death.
Caption: Inhibition of mycolic acid synthesis by Isoniazid.
Workflow for Evaluating Antitubercular Potential
The overall process for evaluating a potential antitubercular compound can be visualized as a workflow diagram.
Caption: Workflow for preclinical evaluation of antitubercular compounds.
Conclusion
While the historical antibiotic this compound currently lacks the body of evidence needed for a full modern evaluation, the methodological framework outlined in this guide provides a clear pathway for the assessment of any new or revisited compound with potential antitubercular activity. Through rigorous in vitro and in vivo testing, coupled with detailed mechanistic studies, the scientific community can continue to identify and develop the next generation of drugs to combat tuberculosis.
References
- 1. This compound, a new antibiotic produced by a moldlike actinomycete active against the bacilli of human tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a naturally occurring antibiotic produced by the fungus Noca.. [askfilo.com]
- 3. This compound | C13H10O2 | CID 5461007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Early Research Findings on Mycomycin and a Technical Guide to the Antimicrobial Efficacy of Mitomycin C
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction to Mycomycin and Mitomycin C
This compound was first described in 1947 as a new antibiotic produced by an actinomycete, showing promise against the bacilli responsible for human tuberculosis[1]. While this early discovery marked its potential as an antimicrobial agent, the body of publicly accessible research on this compound remains limited.
In contrast, Mitomycin C, another member of the mitomycin family of aziridine-containing natural products, has been the subject of extensive research since its discovery in the late 1950s from the fermentation broth of Streptomyces caespitosus.[2] Initially identified for its antibiotic properties, its potent antitumor activity has led to its primary use as a chemotherapeutic agent.[2] Mitomycin C's mechanism of action, which involves the cross-linking of DNA, is the basis for both its anticancer and antimicrobial effects.[2][3] This guide will delve into the technical details of Mitomycin C's antimicrobial efficacy.
Quantitative Data on Mitomycin C Antimicrobial Efficacy
The antimicrobial activity of Mitomycin C has been evaluated against a range of bacteria, including multidrug-resistant (MDR) strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values from various studies.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | PAO1 | 2 | |
| Escherichia coli | ATCC 25922 | 0.5 | |
| Acinetobacter baumannii | ATCC 17978 | 16 | |
| Klebsiella pneumoniae | Imipenem-resistant isolate | Not specified, but used in synergy studies | |
| Klebsiella pneumoniae | Persister isolate | Not specified, but used in synergy studies | |
| Staphylococcus aureus | - | 4-fold increase in MIC after 42 days of adaptive evolution |
Table 1: Minimum Inhibitory Concentrations (MICs) of Mitomycin C Against Various Bacterial Strains
The efficacy of Mitomycin C can be significantly enhanced when used in combination with other agents, particularly against MDR bacteria.
| Bacterial Species | Strain | Combination Agent | Fold Reduction in Mitomycin C MIC | Reference |
| Pseudomonas aeruginosa | PAO200 (efflux-deficient) | - | 32 | |
| Pseudomonas aeruginosa | PAO750 (efflux-deficient) | - | 64 | |
| Pseudomonas aeruginosa | PA260-97103 (MDR) | TOB-CIP (4 µg/mL) | 128 | |
| Staphylococcus aureus | - | Rifampicin | Suppressed development of rifampicin resistance |
Table 2: Synergistic Activity and Potentiation of Mitomycin C
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.
-
Preparation of Mitomycin C Dilutions:
-
Prepare a stock solution of Mitomycin C in a suitable solvent.
-
In a 96-well microtiter plate, add an appropriate volume of Muller-Hinton Broth (MHB) to each well.
-
Perform serial two-fold dilutions of the Mitomycin C stock solution across the wells.
-
-
Inoculum Preparation:
-
From a fresh bacterial culture, suspend colonies in a sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Mitomycin C that inhibits visible bacterial growth.
-
Prophage Induction Using Mitomycin C
Mitomycin C is a potent inducer of prophages (latent viruses within bacterial genomes) due to its DNA-damaging properties.
-
Bacterial Culture Preparation:
-
Grow the lysogenic bacterial strain in an appropriate broth medium (e.g., LB broth) to the early-to-mid logarithmic phase (OD600 of approximately 0.2-0.4).
-
-
Induction:
-
Add Mitomycin C to the bacterial culture at a final concentration typically ranging from 0.1 to 1.0 µg/mL.
-
Incubate the culture with shaking at 37°C for a period of 2-4 hours.
-
-
Phage Lysate Preparation:
-
Following incubation, centrifuge the culture to pellet the bacterial cells.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria. The resulting filtrate is the phage lysate.
-
-
Verification of Induction:
-
The presence of induced phages in the lysate can be confirmed by plaque assays on a susceptible indicator bacterial strain.
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Mitomycin C is the alkylation and cross-linking of DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.
References
The Structural Elucidation of Mycomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycomycin, a naturally occurring antibiotic produced by the actinomycete Nocardia acidophilus, represents a fascinating chapter in the history of natural product chemistry.[1] Its highly unsaturated and unstable nature presented a significant challenge to chemists of the mid-20th century. This technical guide provides an in-depth analysis of the structural elucidation of this compound and its derivatives, detailing the key experiments, physicochemical properties, and biosynthetic insights that have been pivotal in understanding this unique molecule.
Initial Characterization and Physicochemical Properties
This compound was first isolated as a crystalline substance with the molecular formula C₁₃H₁₀O₂.[2] Early studies revealed it to be a highly unstable, optically active compound that readily undergoes rearrangement, particularly in the presence of alkali.[2] Its instability necessitated storage at very low temperatures (-40°C or lower) to maintain its biological activity.[3]
A key characteristic of this compound is its alkali-catalyzed isomerization to a more stable compound, Isothis compound.[4] This rearrangement involves a complex transformation of its unsaturated functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₂ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Crystalline needles | |
| Melting Point | Decomposes | |
| Optical Activity | Optically active | |
| Stability | Highly unstable, especially at room temperature and in alkali |
Structural Elucidation: A Multifaceted Approach
The determination of this compound's intricate structure required a combination of classical chemical degradation methods and emerging spectroscopic techniques of the era.
Elemental Analysis and Molecular Formula
Initial elemental analysis established the empirical formula of this compound, which, combined with molecular weight determination, led to the molecular formula C₁₃H₁₀O₂.
Functional Group Analysis
Key chemical tests and spectroscopic methods provided evidence for the presence of several crucial functional groups:
-
Carboxylic Acid: The acidic nature of this compound and its ability to form salts indicated the presence of a carboxylic acid group.
-
Unsaturation: The high degree of unsaturation was evident from its molecular formula and its reactivity towards hydrogenation.
-
Allene: The presence of a rare allenic functional group (C=C=C) was a key finding and a source of its chirality.
-
Diacetylene: Two conjugated triple bonds (a diacetylene) were identified.
-
Conjugated Diene: A conjugated system of two double bonds was also determined to be part of the structure.
Spectroscopic Analysis
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations | Inferred Structural Features | Reference |
| Infrared (IR) Spectroscopy | Characteristic absorptions for C=O (carboxylic acid), C=C=C (allene), C≡C (alkyne), and C=C (alkene) stretching. | Presence of carboxylic acid, allene, alkyne, and alkene functionalities. | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Strong absorption in the UV region. | Indicated a highly conjugated system of double and triple bonds. |
Note: Specific peak values from the original literature are not consistently available in modern searchable formats.
Chemical Degradation and Derivatization
Catalytic Hydrogenation: A crucial experiment in determining the carbon skeleton of this compound was catalytic hydrogenation. The complete saturation of the molecule consumed a specific number of moles of hydrogen, confirming the total number of double and triple bonds. The product of this reaction was identified as tridecanoic acid, establishing a linear thirteen-carbon chain with no branching.
Alkali-Catalyzed Isomerization to Isothis compound: Treatment of this compound with a mild base resulted in its complete conversion to the more stable Isothis compound. The study of Isothis compound's structure provided valuable clues to the original arrangement of the unsaturated bonds in this compound.
The Structure of this compound and Isothis compound
Based on the accumulated evidence, the structure of this compound was determined to be (3E,5Z)-trideca-3,5,7,8-tetraene-10,12-diynoic acid .
The alkali-induced rearrangement to Isothis compound involves the isomerization of the allene and a shift in the positions of the double and triple bonds, resulting in a more stable conjugated system.
This compound Derivatives
Research on specific, named derivatives of this compound is limited in the available literature. However, the broader class of polyacetylene antibiotics has been a subject of interest for the synthesis of analogs with improved stability and biological activity. The general approach to creating derivatives involves modification of the carboxylic acid terminus or alteration of the unsaturated system.
Experimental Protocols
The following are generalized protocols for the key experiments used in the structural elucidation of this compound, based on standard organic chemistry techniques of the time and descriptions from related literature.
Protocol for Catalytic Hydrogenation
Objective: To determine the carbon skeleton of this compound by complete saturation of its unsaturated bonds.
Materials:
-
This compound sample
-
Solvent (e.g., ethanol or ethyl acetate)
-
Catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂))
-
Hydrogen gas source
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
A precisely weighed amount of this compound is dissolved in a suitable solvent in a hydrogenation flask.
-
A catalytic amount of the chosen hydrogenation catalyst is added to the solution.
-
The flask is connected to the hydrogenation apparatus, and the system is flushed with hydrogen gas to remove any air.
-
The reaction is initiated by stirring the mixture under a positive pressure of hydrogen gas.
-
The uptake of hydrogen is monitored over time. The reaction is considered complete when hydrogen uptake ceases.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed from the filtrate under reduced pressure to yield the hydrogenated product.
-
The product is then purified and characterized (e.g., by melting point, mass spectrometry, and comparison to an authentic sample of tridecanoic acid).
Protocol for Alkali-Catalyzed Isomerization to Isothis compound
Objective: To convert this compound to its more stable isomer, Isothis compound, for structural analysis.
Materials:
-
This compound sample
-
Aqueous solution of a mild base (e.g., sodium bicarbonate or dilute sodium hydroxide)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
This compound is dissolved in an organic solvent.
-
The organic solution is treated with an aqueous solution of the mild base at room temperature.
-
The reaction mixture is stirred for a specified period, during which the isomerization occurs. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy, observing the shift in the absorption maximum.
-
Once the reaction is complete, the organic layer is separated.
-
The aqueous layer is acidified and extracted with an organic solvent to recover any acidic product.
-
The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure.
-
The resulting Isothis compound can then be purified by crystallization or chromatography.
Logical Workflow and Signaling Pathways
Workflow for the Structural Elucidation of this compound
The logical flow of experiments and deductions that led to the determination of this compound's structure can be visualized as follows:
Postulated Signaling Pathway for Polyacetylene Antibiotic Action
The precise mechanism of action for this compound is not extensively detailed in the literature. However, for the broader class of polyacetylene antibiotics, a common mechanism involves the disruption of the bacterial cell membrane, leading to cell death. This can be conceptualized in the following signaling pathway:
Conclusion
The structural elucidation of this compound stands as a testament to the ingenuity of chemists in an era before the widespread availability of high-resolution spectroscopic techniques. The determination of its unique and highly unstable structure, containing a rare allenic moiety in a complex arrangement of double and triple bonds, was a significant achievement. While the development of this compound itself as a therapeutic was hampered by its instability, the study of its structure and reactivity has contributed to the broader understanding of polyacetylene natural products and their potential as leads for the development of novel antibiotics. Further research into the synthesis of stable and potent analogs of this compound and other polyacetylenes may yet yield new weapons in the ongoing battle against infectious diseases.
References
Mycomycin as a Potential Lead Compound: A Technical Guide for Drug Discovery
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Ref: A Technical Guide on the Evaluation of Natural Products as Lead Compounds, with a case study on Mycomycin and a detailed analysis of Mitomycin.
Executive Summary
The exploration of natural products for novel therapeutic agents remains a cornerstone of drug discovery. This technical guide addresses the potential of this compound as a lead compound. However, initial investigations revealed a common point of confusion between this compound and the well-studied anti-cancer agent, Mitomycin. This document first clarifies the distinct nature of these two compounds. Due to the limited availability of in-depth data on this compound, this guide will then leverage the extensive research on Mitomycin C as a comprehensive case study. This approach allows for a thorough demonstration of the principles and methodologies required for evaluating a natural product's potential as a drug discovery lead, fulfilling the core technical requirements of this guide, including data presentation, experimental protocols, and pathway visualizations.
Clarification: this compound vs. Mitomycin
It is crucial to distinguish between this compound and Mitomycin, as they are structurally and mechanistically different compounds.
-
This compound : An unstable polyacetylene antibiotic isolated from Nocardia acidophilus. It exhibits activity primarily against Mycobacterium tuberculosis[1][2]. Its mechanism of action is reported to be similar to streptomycin, involving the inhibition of protein synthesis. The inherent instability of this compound has likely limited its development as a therapeutic agent.
-
Mitomycin : A family of aziridine-containing natural products isolated from Streptomyces caespitosus. Mitomycin C is the most well-known member and is a clinically used anti-cancer drug. Its mechanism involves bioreductive activation to become a potent DNA cross-linking agent, leading to the inhibition of DNA synthesis and induction of apoptosis.
This guide will now proceed with a detailed exploration of Mitomycin C as a model for a natural product lead compound in drug discovery.
Mitomycin C: A Case Study for a Drug Discovery Lead
Mitomycin C serves as an excellent case study for evaluating a natural product's therapeutic potential. Its journey from a microbial secondary metabolite to a clinical drug showcases the multidisciplinary research involved.
Mechanism of Action: DNA Cross-linking
Mitomycin C is a prodrug that requires reductive activation in the cellular environment to exert its cytotoxic effects. Once activated, it functions as a bifunctional alkylating agent, covalently binding to and cross-linking DNA strands. This action prevents DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Signaling Pathways Modulated by Mitomycin C
Recent studies have elucidated the impact of Mitomycin C and its analogs on key cellular signaling pathways, particularly in cancer cells. One of the prominent pathways affected is the RAS-MAPK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival.
Treatment of cancer cell lines such as MCF-7 (p53-proficient) and K562 (p53-deficient) with Mitomycin C and its analog, 10-decarbamoyl mitomycin C (DMC), has been shown to downregulate the MAPK/ERK pathway. This effect on the RAS protein expression and the subsequent signaling cascade contributes to the cytotoxic and anti-proliferative effects of these compounds.
Figure 1: Mitomycin C's impact on the RAS/MAPK pathway and DNA.
Quantitative Data on Mitomycin and its Derivatives
The anti-tumor activity of Mitomycin C and its analogs has been quantified against various cancer cell lines. The data below summarizes the cytotoxic effects.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Mitomycin C | MCF-7 | Cytotoxicity | Data not specified | [3] |
| 10-decarbamoyl mitomycin C (DMC) | MCF-7 | Cytotoxicity | Data not specified | [3] |
| Mitomycin C | K562 | Cytotoxicity | Data not specified | [3] |
| 10-decarbamoyl mitomycin C (DMC) | K562 | Cytotoxicity | Data not specified | |
| Mitomycin C | P388 leukemia | Antitumor | - | |
| C-6 substituted methyl mitomycins | P388 leukemia | Antitumor | Potent activity | |
| Mitomycin C | Sarcoma 180 | Antitumor | - | |
| C-6 substituted methyl mitomycins | Sarcoma 180 | Antitumor | Superior to MMC | |
| Mitomycin C | HeLa S3 | Anticellular | - | |
| C-6 substituted methyl mitomycins | HeLa S3 | Anticellular | Potent activity |
Note: Specific IC50 values were not always available in the cited literature, but relative activities were described.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of a lead compound.
Cell Culture and Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxic effects of compounds like Mitomycin C on cancer cell lines such as MCF-7 and K562.
Materials:
-
MCF-7 and K562 cell lines
-
DMEM and RPMI-1640 media
-
Fetal Bovine Serum (FBS)
-
Gentamicin
-
Mitomycin C and its analogs
-
96-well plates
-
MTT reagent
-
DMSO
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 50 µg/ml gentamicin.
-
Culture K562 cells in RPMI-1640 supplemented with 10% FBS, 2 mM glutamine, and 50 µg/ml gentamicin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Mitomycin C and its analogs in the appropriate culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Figure 2: Workflow for a typical cytotoxicity assay.
DNA Cross-linking Assay (Modified Comet Assay)
This protocol can be used to quantify the extent of DNA interstrand cross-links induced by a compound.
Materials:
-
Treated and untreated cells
-
Hydrogen peroxide (H2O2)
-
Trypsin
-
CometAssay® kit (or equivalent)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the test compound (e.g., 50 µM Mitomycin C) for 24 hours.
-
-
Induction of DNA Damage:
-
Incubate the treated cells with 100 µM H2O2 for 15 minutes to induce random DNA strand breaks.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
-
Comet Assay:
-
Follow the manufacturer's protocol for the CometAssay®. This typically involves embedding the cells in agarose on a slide, lysing the cells, and subjecting the slides to electrophoresis under alkaline conditions.
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Analyze the comet images using appropriate software (e.g., OpenComet). The tail moment is a measure of DNA damage.
-
-
Data Interpretation:
-
DNA cross-links will impede the migration of DNA fragments during electrophoresis, resulting in a smaller tail moment compared to cells treated with H2O2 alone.
-
The degree of cross-linking can be calculated as the percentage decrease in the tail moment.
-
Biosynthesis of Mitomycin
The biosynthesis of Mitomycin involves a complex pathway starting from 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate to form the mitosane core, which is then tailored by a series of enzymatic modifications.
Figure 3: Simplified overview of the Mitomycin C biosynthetic pathway.
Conclusion and Future Directions
While this compound itself presents challenges for drug development due to its instability and the limited available data, the principles of evaluating a natural product lead are well-illustrated by the extensive research on Mitomycin C. The methodologies and analyses presented in this guide, from initial cytotoxicity screening and mechanism of action studies to the elucidation of effects on cellular signaling pathways, provide a robust framework for researchers in the field of drug discovery.
Future research on this compound could focus on the synthesis of more stable analogs and a broader screening of its antimicrobial and cytotoxic activities. For compounds like Mitomycin C, ongoing research into its derivatives aims to improve its therapeutic index by enhancing anti-tumor activity and reducing toxicity. The detailed understanding of its interaction with cellular pathways, such as the RAS/MAPK/ERK pathway, opens avenues for combination therapies and the development of more targeted cancer treatments.
References
Methodological & Application
Application Notes and Protocols: Vancomycin in Tuberculosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vancomycin in various tuberculosis (TB) research models. The protocols detailed below are based on established methodologies to ensure reproducibility and accuracy in experimental outcomes.
Vancomycin, a glycopeptide antibiotic, has demonstrated potential efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its primary mechanism of action involves the inhibition of cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Research is ongoing to explore its full potential, particularly against drug-resistant strains of Mtb.
Data Presentation
Table 1: In Vitro Efficacy of Vancomycin against Mycobacterium tuberculosis
| Strain | Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Mtb H37Ra (Lab Strain) | MGIT | Not specified, concentration range used 0-32 mg/L | [1] |
| Mtb H37Rv (Lab Strain) | MGIT | Not specified, concentration range used 0-32 mg/L | [1] |
| Drug-Susceptible Clinical Isolates | Not specified | 12 and 48 mg/L | [1][2] |
| Multidrug-Resistant (MDR) Isolates | Not specified | >96 mg/L | [1] |
Table 2: Efficacy of Vancomycin in the Hollow Fiber System Model of TB (HFS-TB)
| Parameter | Value | Reference |
| Bacterial Kill | 3.9 ± 0.6 log10 CFU/mL | |
| EC50 (AUC0-24/MIC) | 184.6 ± 106.5 | |
| 1.0 log10 CFU/mL Kill (AUC0-24/MIC) | 168 | |
| 2.0 log10 CFU/mL Kill (AUC0-24/MIC) | 685 |
Table 3: In Vivo Efficacy of Vancomycin in a Murine Model of Mtb Infection
| Treatment | Organ | Log10 CFU/mL Reduction (Compared to Untreated) | Reference |
| Vancomycin (300 mg/kg) | Lung | ~0.9 | |
| Vancomycin (300 mg/kg) | Kidney | ~0.8 | |
| Vancomycin (300 mg/kg) | Spleen | ~0.9 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of Vancomycin against Mtb strains using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Vancomycin stock solution
-
96-well microtiter plates
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Grow Mtb cultures in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of Vancomycin in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared Mtb inoculum to each well, including a drug-free growth control well.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of Vancomycin that completely inhibits visible growth of Mtb.
-
Protocol 2: In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol describes the evaluation of Vancomycin's efficacy in a BALB/c mouse model of tuberculosis.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Vancomycin for injection
-
Aerosol infection chamber
-
Sterile saline
-
Organ homogenization equipment
-
Middlebrook 7H11 agar plates
Procedure:
-
Infection:
-
Infect mice with a low dose of Mtb H37Rv (~100-200 CFU) via the aerosol route using a specialized chamber.
-
-
Treatment:
-
Allow the infection to establish for a predetermined period (e.g., 4 weeks).
-
Administer Vancomycin (e.g., 300 mg/kg) intraperitoneally or via the desired route daily for the duration of the treatment period (e.g., 4 weeks). A control group should receive sterile saline.
-
-
Assessment of Bacterial Load:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colonies to determine the CFU per organ.
-
Compare the bacterial loads in the Vancomycin-treated group to the saline-treated control group to determine the reduction in CFU.
-
Visualizations
References
Application Notes and Protocols for In Vivo Mycomycin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antimicrobial agents is a critical area of research in the face of rising antimicrobial resistance. In vivo studies are an indispensable step in the preclinical evaluation of new drug candidates, providing essential data on efficacy, pharmacokinetics, and safety in a living organism. These studies bridge the gap between in vitro activity and clinical application.
This document provides detailed application notes and protocols for the experimental design of in vivo studies for a hypothetical antimicrobial agent, "Mycomycin." Due to the limited specific information available for a compound named this compound, the principles and protocols outlined here are based on established methodologies for in vivo testing of antimicrobial agents. Where specific examples are required, data and pathways related to Mitomycin C, an antitumor antibiotic with antimicrobial properties, will be used for illustrative purposes.[1][2][3]
Application Notes
Goals of In Vivo this compound Studies
The primary objectives of conducting in vivo studies with a novel antimicrobial agent like this compound are:
-
Efficacy Assessment: To determine the effectiveness of this compound in treating infections in a living host. This involves evaluating its ability to reduce microbial burden and improve survival rates.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the animal model. The relationship between drug exposure and antimicrobial effect (PK/PD) is crucial for dose optimization.
-
Toxicity and Safety Profile: To identify potential adverse effects and determine the therapeutic window of the drug. This includes monitoring for signs of toxicity and performing histological analysis of major organs.
-
Dose-Response Relationship: To establish the relationship between the administered dose of this compound and the observed therapeutic effect.
Selection of Animal Models
The choice of animal model is critical for the relevance and success of in vivo studies. The model should mimic the human disease as closely as possible.
-
Murine Models (Mice and Rats): These are the most commonly used models due to their genetic tractability, cost-effectiveness, and well-characterized immune systems.
-
Systemic Infection Models: Used to evaluate the efficacy of drugs against disseminated infections. Infection is typically induced via intravenous or intraperitoneal injection of the pathogen.
-
Localized Infection Models: These models focus on specific sites of infection, such as:
-
Thigh Infection Model: To study the local antimicrobial effect and PK/PD parameters.
-
Lung Infection Model: For testing drugs against respiratory pathogens.
-
Urinary Tract Infection (UTI) Model: Relevant for pathogens causing UTIs.
-
Biofilm Models: Catheter-associated biofilm models in rats or mice can be used to assess activity against microbial biofilms.
-
-
-
Other Animal Models: Rabbits, guinea pigs, and ferrets may be used for specific types of infections or when a larger animal model is required.
Key Considerations for Experimental Design
A well-designed in vivo experiment is crucial for obtaining reliable and reproducible data.
-
Route of Administration: The route of administration should be relevant to the intended clinical use. Common routes include intravenous (IV), intraperitoneal (IP), oral (PO), and subcutaneous (SC).
-
Dose Selection: Initial doses can be estimated from in vitro data (e.g., MIC values) and preliminary toxicity studies. A dose-ranging study is essential to determine the optimal therapeutic dose.
-
Control Groups: Appropriate control groups are necessary for valid comparisons. These typically include:
-
Vehicle Control: Animals receiving the drug vehicle without the active compound.
-
Untreated Control: Infected animals that do not receive any treatment.
-
Positive Control: Animals treated with a known effective antimicrobial agent.
-
-
Endpoints: The parameters measured to assess the outcome of the experiment should be clearly defined.
-
Primary Endpoints:
-
Survival: The percentage of animals surviving over a specified period.
-
Microbial Burden: The number of colony-forming units (CFU) in target organs (e.g., kidneys, spleen, lungs).
-
-
Secondary Endpoints:
-
Clinical Signs: Monitoring of body weight, temperature, and general appearance.
-
Histopathology: Microscopic examination of tissues for signs of infection and drug-related toxicity.
-
Biomarkers: Measurement of inflammatory markers or other relevant biological indicators.
-
-
Detailed Experimental Protocols
Protocol 1: In Vitro Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol is a necessary prerequisite for in vivo studies to determine the baseline activity of this compound.
Materials:
-
This compound
-
Test microorganism (e.g., Candida albicans, Staphylococcus aureus)
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
-
To determine the MFC, subculture aliquots from the wells with no visible growth onto agar plates.
-
The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
Protocol 2: Murine Model of Systemic Candidiasis
This protocol describes an efficacy study in a mouse model of disseminated fungal infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Candida albicans strain
-
This compound formulated for in vivo administration
-
Sterile saline
-
Appropriate caging and animal care facilities
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Infection:
-
Grow C. albicans in a suitable broth, wash, and resuspend the cells in sterile saline.
-
Inject a predetermined lethal or sublethal dose of C. albicans (e.g., 1 x 10^6 CFU) into the lateral tail vein of each mouse.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer the first dose of treatment at a specified time post-infection (e.g., 2 hours).
-
Continue treatment according to the desired dosing regimen (e.g., once or twice daily for 7 days).
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
-
Record survival data daily for the duration of the study (typically 14-21 days).
-
-
Endpoint Analysis (Fungal Burden):
-
At a predetermined time point (e.g., day 3 or at the end of the study), euthanize a subset of mice from each group.
-
Aseptically remove target organs (e.g., kidneys, spleen, brain).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the CFU per gram of tissue.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Survival Rates in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Number of Animals | Survival at Day 14 (%) |
| Vehicle Control | - | 10 | 10 |
| This compound | 10 | 10 | 60 |
| This compound | 25 | 10 | 90 |
| Fluconazole (Positive Control) | 20 | 10 | 90 |
Table 2: Fungal Burden in Kidneys at Day 3 Post-Infection
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) |
| Vehicle Control | - | 6.8 (± 0.5) |
| This compound | 10 | 4.2 (± 0.7) |
| This compound | 25 | 2.5 (± 0.4) |
| Fluconazole (Positive Control) | 20 | 2.8 (± 0.6) |
Table 3: Example Pharmacokinetic Parameters of Mitomycin C in Dogs
| Parameter | Value |
| Dose | 1 mg/kg IV |
| Terminal Half-life | 53 min |
| Total Body Clearance | 112 mL/min |
| Volume of Distribution | 7.7 L |
| Urinary Excretion (24h) | 19% |
Mandatory Visualization
Caption: General experimental workflow for in vivo antimicrobial efficacy studies.
Caption: Simplified mechanism of action of Mitomycin C.
Caption: Logical relationship in a dose-response study design.
References
Application Notes and Protocols for the Quantification of Mycomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycomycin is an antibiotic substance produced by Nocardia acidophilus. It is a straight-chain polyunsaturated fatty acid with the molecular formula C13H10O2.[1][2] A critical aspect of its study and potential therapeutic application is the ability to accurately and reliably quantify its concentration in various matrices. This compound is known to be very thermolabile, requiring storage at -40°C or lower to maintain its activity, a factor that must be carefully considered during sample handling and analysis.[1] It exhibits characteristic ultraviolet (UV) absorbance maxima at 267 nm and 281 nm in ether.[1] This document provides detailed application notes and proposed protocols for the quantification of this compound using UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These proposed methods are based on the known physicochemical properties of this compound and established analytical techniques for similar compounds and will require validation.
Physicochemical Properties of this compound
| Property | Value/Description | Reference |
| Molecular Formula | C13H10O2 | [1] |
| Molecular Weight | 198.22 g/mol | |
| UV Absorption Maxima (in ether) | 267 nm, 281 nm | |
| Stability | Very thermolabile; stable at -40°C or lower. Undergoes rearrangement in aqueous KOH. Relatively stable in very dilute aqueous solutions. | |
| Solubility | Soluble in alcohol, ether, amyl acetate, methylene chloride. Forms a water-soluble sodium salt. The acid form is sparingly soluble in water. |
UV-Vis Spectrophotometric Quantification of this compound
This method provides a rapid and straightforward approach for the quantification of this compound in simple solutions, leveraging its intrinsic UV absorbance.
Principle
This compound absorbs UV light at specific wavelengths. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a this compound solution at its λmax (281 nm for higher sensitivity), its concentration can be determined by comparison to a standard curve.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
UV-transparent cuvettes
-
Calibrated UV-Vis spectrophotometer
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Store at -40°C.
-
From the stock solution, prepare a series of working standards by serial dilution in methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.
3. Sample Preparation:
-
For simple solutions, dilute the sample with methanol to an expected concentration within the calibration range.
4. Measurement:
-
Set the spectrophotometer to scan from 200 nm to 400 nm to confirm the absorbance maxima.
-
Set the measurement wavelength to 281 nm.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
5. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the sample to calculate its concentration from the regression equation.
Workflow for UV-Vis Spectrophotometric Analysis
Caption: Workflow for this compound quantification by UV-Vis spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers improved selectivity and sensitivity compared to spectrophotometry and is suitable for analyzing this compound in more complex mixtures.
Principle
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. After separation, this compound is detected by a UV detector at its absorbance maximum. The peak area of the analyte is proportional to its concentration.
Proposed HPLC Method
1. Instrumentation and Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (to minimize thermal degradation).
-
Injection Volume: 10 µL.
-
UV Detection: 281 nm.
2. Experimental Protocol:
2.1. Reagents and Standard Preparation:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
Prepare stock and working standard solutions in the mobile phase as described for the UV-Vis method.
2.2. Sample Preparation (from a biological matrix, e.g., plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2.3. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
2.4. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Integrate the peak area.
-
Construct a calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the quantification of this compound, especially at low concentrations in complex biological matrices.
Principle
This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This compound is first separated by HPLC, then ionized, and the specific precursor ion is selected and fragmented. The resulting product ions are detected and quantified.
Proposed LC-MS/MS Method
1. Instrumentation and Conditions:
-
LC System: As described for HPLC-UV.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as for the HPLC-UV method.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 197.06 ( [M-H]⁻ )
-
Product Ion (Q3): A prominent fragment ion would need to be determined experimentally. A plausible fragmentation would involve the loss of CO2 (m/z 44) from the carboxylate group, leading to a product ion of m/z 153.06.
-
-
Internal Standard (IS): A stable isotope-labeled this compound would be ideal. Alternatively, a structurally similar compound not present in the sample could be used.
2. Experimental Protocol:
2.1. Reagents and Standard Preparation:
-
As for HPLC-UV.
-
Prepare stock and working standards containing the internal standard at a fixed concentration.
2.2. Sample Preparation:
-
Same as for the HPLC-UV method, with the addition of the internal standard to the plasma sample before protein precipitation.
2.3. Analysis:
-
Optimize the mass spectrometer parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.
-
Analyze the standards and samples using the developed LC-MS/MS method.
2.4. Data Analysis:
-
Quantify this compound based on the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Calculate the concentration of this compound in the samples from the calibration curve.
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Summary of Proposed Analytical Methods
| Parameter | UV-Vis Spectrophotometry | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Chromatographic Separation & UV Detection | Chromatographic Separation & Mass Detection |
| Selectivity | Low | Moderate | High |
| Sensitivity | Low (µg/mL range) | Moderate (ng/mL to µg/mL range) | High (pg/mL to ng/mL range) |
| Matrix Compatibility | Simple, clean solutions | Moderately complex mixtures | Complex biological matrices |
| Instrumentation | UV-Vis Spectrophotometer | HPLC with UV detector | HPLC with Tandem Mass Spectrometer |
| Throughput | High | Moderate | Moderate |
| Primary Application | Purity assessment of raw material; quantification in simple formulations. | Routine quantification in formulations and in vitro samples. | Quantification in biological fluids (plasma, serum, urine) for pharmacokinetic studies. |
Disclaimer: The protocols and methods described herein are proposed based on the known chemical properties of this compound and established analytical principles. These methods have not been experimentally validated and will require optimization and validation for specific applications according to regulatory guidelines (e.g., ICH, FDA). This includes but is not limited to, establishing linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and stability.
References
high-performance liquid chromatography (HPLC) for Mycomycin
An extensive review of scientific literature reveals a notable scarcity of established and validated High-Performance Liquid Chromatography (HPLC) methods specifically for the analysis of Mycomycin. This compound is a naturally occurring antibiotic with a unique and highly unsaturated chemical structure, presenting challenges for routine analysis.[1] This document, therefore, provides a comprehensive, proposed starting methodology for the development of an HPLC protocol for this compound, drawing upon established principles of chromatography and adapting methods used for other structurally complex antibiotics where specific data for this compound is unavailable.
This application note is intended for researchers, scientists, and professionals in drug development who require a robust analytical method for the quantification and purification of this compound. The provided protocols and recommendations are designed to serve as a foundational guide for method development and validation.
Principle of the Method
The proposed method utilizes reversed-phase HPLC (RP-HPLC), which is well-suited for separating compounds with moderate to low polarity. This compound, a long-chain polyunsaturated fatty acid, is expected to be retained on a non-polar stationary phase, such as a C18 column.[1] Elution is achieved using a mobile phase gradient of an organic solvent (acetonitrile or methanol) and an aqueous buffer. This gradient allows for the effective elution of the analyte while providing good resolution from potential impurities. Detection is proposed via UV spectrophotometry, leveraging the conjugated double and triple bonds in the this compound structure, which are expected to exhibit strong UV absorbance.
Application Notes
Chromatographic Conditions
A C18 column is recommended as the initial choice for stationary phase due to its versatility and wide use in the separation of antibiotic compounds. The mobile phase composition is a critical parameter that will require optimization. A gradient elution is suggested to ensure adequate retention and subsequent elution of this compound, which possesses a long aliphatic chain. The use of a buffer, such as phosphate or formate, will help to maintain a consistent pH and improve peak shape. The optimal detection wavelength for this compound should be determined by performing a UV scan of a standard solution to identify the wavelength of maximum absorbance (λmax).
Sample and Standard Preparation
Due to the reactive nature of the allene and diyne functionalities in this compound, care should be taken during sample and standard preparation to avoid degradation.[1] Solutions should be prepared fresh daily and protected from light and excessive heat. The choice of diluent is important; it should be compatible with the mobile phase and effectively solubilize this compound. A mixture of the initial mobile phase composition is often a good starting point. For biological samples, a protein precipitation step, for instance with perchloric acid as used for Vancomycin analysis, may be necessary to remove interfering matrix components.[2]
Method Validation
Once a suitable chromatographic method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to a suitable value (e.g., pH 3.0 or 7.0, to be optimized) with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Filter and degas both mobile phases prior to use.
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
For Bulk Drug Substance: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Biological Matrices (e.g., Plasma): To 300 µL of plasma sample, add 105 µL of 10% perchloric acid to precipitate proteins.[2] Vortex for 40 seconds and centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis
-
Set up the HPLC system with the proposed chromatographic conditions (see Table 1).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
Record the chromatograms and the peak areas.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Proposed Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer (pH to be optimized)B: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (initial suggestion: 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 20 minutes |
Table 2: Representative Quantitative Data from Method Validation (Hypothetical)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | - |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | - |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC components for this compound analysis.
References
Application Notes and Protocols for Utilizing Mycomycin in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Mycomycin is an aminoglycoside antibiotic with a mechanism of action similar to streptomycin. Currently, there is a lack of published data specifically evaluating this compound in combination with other antibiotics. The following application notes and protocols are provided as a general framework for researchers to design and conduct their own studies on this compound combination therapy. The examples of synergistic, additive, and antagonistic interactions are based on known interactions of other aminoglycoside antibiotics and should be experimentally verified for this compound.
Introduction: The Rationale for Antibiotic Combination Therapy
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Combining antibiotics is a key strategy to combat resistance, with the potential to:
-
Enhance Efficacy: Achieve a greater therapeutic effect than the sum of the individual agents (synergy).
-
Reduce the Emergence of Resistance: The probability of a pathogen developing resistance to two drugs with different mechanisms of action simultaneously is significantly lower.
-
Broaden the Spectrum of Activity: Cover a wider range of potential pathogens in empirical therapy.
-
Minimize Dose-Related Toxicity: By using lower concentrations of each drug in a synergistic combination, the risk of adverse effects can be reduced.
This compound, an aminoglycoside antibiotic, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This mechanism makes it a candidate for combination therapy with antibiotics that target other essential bacterial processes, such as cell wall synthesis or DNA replication.
Potential Interactions of this compound with Other Antibiotic Classes
Based on the known interactions of other aminoglycosides like streptomycin and gentamicin, the following potential interactions with this compound can be hypothesized.[3][4][5] These must be confirmed through in vitro and in vivo studies.
Table 1: Hypothetical Interactions of this compound with Other Antibiotic Classes
| Antibiotic Class | Potential Interaction with this compound | Rationale for Interaction |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Synergistic | β-Lactams inhibit cell wall synthesis, potentially increasing the uptake of this compound into the bacterial cell, leading to enhanced inhibition of protein synthesis. |
| Glycopeptides (e.g., Vancomycin) | Synergistic | Similar to β-Lactams, glycopeptides disrupt cell wall integrity, which may facilitate the entry of this compound. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Synergistic or Additive | Fluoroquinolones inhibit DNA replication, a different target from this compound. This dual targeting of essential pathways can lead to enhanced bacterial killing. |
| Macrolides (e.g., Erythromycin) | Additive or Antagonistic | Both macrolides and aminoglycosides target the ribosome, which can lead to competition for the binding site and potentially antagonistic effects. However, additive effects have also been observed. |
| Tetracyclines (e.g., Doxycycline) | Additive or Antagonistic | Similar to macrolides, tetracyclines also inhibit protein synthesis by binding to the 30S ribosomal subunit, creating a potential for antagonism. |
| Rifamycins (e.g., Rifampicin) | Synergistic or Additive | Rifampicin inhibits RNA polymerase. The combination with a protein synthesis inhibitor like this compound can be effective. |
Experimental Protocols for Assessing Antibiotic Interactions
Two primary in vitro methods are used to quantify the interaction between two antimicrobial agents: the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.
3.1.1. Experimental Protocol
Materials:
-
This compound (potency-adjusted powder)
-
Second antibiotic of interest (potency-adjusted powder)
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35-37°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration at least 10-fold higher than the highest concentration to be tested.
-
Preparation of Antibiotic Dilutions in 96-Well Plate:
-
Add 50 µL of CAMHB to all wells of the 96-well plate.
-
In the first column, add 50 µL of the highest concentration of this compound to be tested (in duplicate) to rows A through G. This will be a 2x concentration.
-
Perform serial two-fold dilutions of this compound across the plate from column 1 to column 10 by transferring 50 µL from the previous column. Discard the final 50 µL from column 10.
-
Column 11 will contain no this compound and will be used to determine the MIC of the second antibiotic alone.
-
In row A, add 50 µL of the highest concentration of the second antibiotic to be tested (in duplicate) to columns 1 through 11. This will be a 2x concentration.
-
Perform serial two-fold dilutions of the second antibiotic down the plate from row A to row G by transferring 50 µL from the previous row. Discard the final 50 µL from row G.
-
Row H will contain no second antibiotic and will be used to determine the MIC of this compound alone.
-
Well H12 will serve as the growth control (broth and inoculum only).
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of the prepared inoculum to all wells (except for a sterility control well containing only broth).
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours.
-
Reading the Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone (from row H and column 11) and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
3.1.2. Data Presentation and Analysis
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone FIC of Second Antibiotic (FIC B) = MIC of second antibiotic in combination / MIC of second antibiotic alone FIC Index (FICI) = FIC A + FIC B
Table 2: Example Data Template for Checkerboard Assay Results
| Combination Well | This compound Conc. (µg/mL) | Antibiotic B Conc. (µg/mL) | Growth (+/-) | FIC A | FIC B | FICI | Interaction |
| MIC this compound alone | 16 | 0 | - | 1 | 0 | 1 | - |
| MIC Antibiotic B alone | 8 | 0 | - | 0 | 1 | 1 | - |
| Example Combo 1 | 4 | 2 | - | 0.25 | 0.25 | 0.5 | Synergy |
| Example Combo 2 | 8 | 4 | - | 0.5 | 0.5 | 1.0 | Additive |
| Example Combo 3 | 16 | 4 | - | 1.0 | 0.5 | 1.5 | Indifference |
| Example Combo 4 | 32 | 8 | - | 2.0 | 1.0 | 3.0 | Indifference |
| Example Combo 5 | 64 | 16 | - | 4.0 | 2.0 | 6.0 | Antagonism |
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the rate of bacterial killing over time and can confirm the findings of the checkerboard assay.
3.2.1. Experimental Protocol
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile test tubes or flasks
-
Shaking incubator
-
Sterile phosphate-buffered saline (PBS) or saline for dilutions
-
Agar plates (e.g., Mueller-Hinton Agar)
-
Pipettes and sterile tips
-
Colony counter
Procedure:
-
Inoculum Preparation: Prepare a logarithmic phase bacterial culture in CAMHB with a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Assay Setup: Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a relevant concentration)
-
The combination of this compound and the second antibiotic at the same concentrations.
-
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial 10-fold dilutions of the collected aliquots in sterile PBS. Plate a known volume of each dilution onto agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on the plates to determine the CFU/mL at each time point.
3.2.2. Data Presentation and Analysis
The results are plotted as log10 CFU/mL versus time.
Table 3: Example Data Template for Time-Kill Curve Assay Results (log10 CFU/mL)
| Time (h) | Growth Control | This compound (1x MIC) | Antibiotic B (1x MIC) | This compound + Antibiotic B |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 5.5 | 4.1 |
| 4 | 7.3 | 4.8 | 5.1 | 3.2 |
| 6 | 8.1 | 4.5 | 4.8 | <2.0 |
| 8 | 8.9 | 4.3 | 4.6 | <2.0 |
| 12 | 9.2 | 4.5 | 4.8 | <2.0 |
| 24 | 9.3 | 5.0 | 5.2 | <2.0 |
Interpretation of Time-Kill Curve Results:
-
Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log10 decrease in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
This compound's Mechanism of Action and Potential Signaling Pathway Interactions
This compound, as an aminoglycoside, primarily acts by inhibiting protein synthesis. This process can be visualized as follows:
When combined with a cell wall active agent like a β-lactam, the initial "Penetration" step is enhanced, leading to higher intracellular concentrations of this compound and a more potent effect.
Conclusion and Future Directions
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound in combination with other antibiotics. Due to the current lack of specific data, it is imperative for researchers to conduct thorough in vitro and subsequent in vivo studies to validate the potential synergistic, additive, or antagonistic interactions of this compound. Such research is crucial for the development of novel and effective combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Streptomycin [pdb101.rcsb.org]
- 3. [Interaction of aminoglycosides and the other antibiotic on selected bacterial strains] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoglycosides plus beta-lactams against gram-negative organisms. Evaluation of in vitro synergy and chemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism between Aminoglycosides and β-Lactams in a Methicillin-Resistant Staphylococcus aureus Isolate Involves Induction of an Aminoglycoside-Modifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the antibiotic mycomycin has been identified and its chemical properties characterized, its specific application as a tool for studying bacterial cell wall synthesis is not well-documented in publicly available scientific literature. This compound is a naturally occurring antibiotic produced by the fungus Nocardia acidophilus.[1][2] Its chemical structure is (3E,5Z)-trideca-3,5,7,8-tetraen-10,12-diynoic acid, with a molecular formula of C13H10O2.[1][2][3] It is a chiral molecule due to the presence of an allene group.
This document, therefore, will provide a broader overview and detailed protocols for studying bacterial cell wall synthesis using well-established inhibitor antibiotics as research tools. The principles and methods described herein are fundamental to the field and can be adapted for the investigation of novel antimicrobial compounds.
The Bacterial Cell Wall: A Key Antimicrobial Target
The bacterial cell wall is a vital structure that provides mechanical support, maintains cell shape, and protects against osmotic lysis. Its primary component is peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasm, making it an excellent target for antibiotics.
General Mechanisms of Cell Wall Synthesis Inhibition
Antibiotics that inhibit cell wall synthesis can be broadly categorized based on the stage of peptidoglycan biosynthesis they disrupt:
-
Inhibition of Precursor Synthesis in the Cytoplasm: These antibiotics interfere with the production of the basic building blocks of peptidoglycan. A prime example is D-cycloserine , which is a structural analog of D-alanine and inhibits the enzymes D-alanine racemase and D-Ala-D-Ala ligase.
-
Inhibition of Monomer Transport across the Cell Membrane: This class of antibiotics prevents the transport of peptidoglycan precursors from the cytoplasm to the periplasm. Bacitracin , for instance, inhibits the dephosphorylation of the lipid carrier bactoprenol, which is essential for transporting the peptidoglycan monomer.
-
Inhibition of Polymerization and Cross-linking in the Periplasm: This is the most common mechanism of action for cell wall synthesis inhibitors.
-
β-lactams (e.g., penicillins, cephalosporins) are structural analogs of the D-Ala-D-Ala terminus of the peptide side chain and covalently bind to and inhibit penicillin-binding proteins (PBPs), which are the transpeptidases responsible for cross-linking the peptidoglycan chains.
-
Glycopeptides (e.g., vancomycin) bind directly to the D-Ala-D-Ala terminus of the peptidoglycan precursor, sterically hindering the transglycosylation and transpeptidation reactions.
-
This compound: Available Data
While the specific mechanism of action for this compound in relation to the bacterial cell wall is not detailed in the available literature, some basic information has been reported. A substance referred to as "cell variety this compound" or "cytotaxin," produced by Streptomyces sp. SR-44, has been shown to have strong growth-inhibiting action against bacteria of the genus Xanthomonas.
Quantitative Data on a "Cell Variety this compound"
| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Xanthomonas oryzae | 0.05 |
| Xanthomonas campestris | 0.1 |
| Xanthomonas pruni | 0.1 |
| Xanthomonas pelargonii | 0.2 |
This data is from a patent for a "cell variety this compound" and may not correspond to the this compound from Nocardia acidophilus.
Experimental Protocols for Studying Bacterial Cell Wall Synthesis
The following are generalized protocols that are commonly used to investigate the effects of antibiotics on bacterial cell wall synthesis. These can serve as a starting point for researchers.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a target bacterium.
Materials:
-
Target bacterial strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Antibiotic stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a serial two-fold dilution of the antibiotic in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria, no antibiotic) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that prevents visible growth (turbidity). Alternatively, measure the optical density (OD) at 600 nm.
Protocol 2: Bacterial Lysis Assay
Objective: To assess the ability of an antibiotic to induce lysis of bacterial cells, a hallmark of cell wall synthesis inhibition.
Materials:
-
Log-phase culture of the target bacterium
-
Antibiotic at a concentration above the MIC
-
Spectrophotometer
Methodology:
-
Grow the target bacterium in liquid medium to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Divide the culture into two flasks: one as a control and one for the addition of the antibiotic.
-
Add the antibiotic to the treatment flask at a concentration known to be effective (e.g., 4x MIC).
-
Continue to incubate both cultures under the same conditions.
-
Monitor the OD600 of both cultures at regular intervals (e.g., every 30 minutes) for several hours.
-
A decrease in the OD600 of the treated culture compared to the control indicates cell lysis.
Protocol 3: Analysis of Peptidoglycan Precursors
Objective: To determine if an antibiotic causes the accumulation of specific peptidoglycan precursors, which can indicate the site of inhibition.
Materials:
-
Log-phase culture of the target bacterium
-
Antibiotic of interest
-
Extraction buffers and solvents (e.g., boiling water, chloroform/methanol)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Methodology:
-
Grow the target bacterium to mid-log phase and treat with the antibiotic for a defined period.
-
Harvest the bacterial cells by centrifugation.
-
Extract the cytoplasmic pool of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide) using an appropriate method, such as boiling water extraction.
-
Separate the extracted precursors using reverse-phase HPLC.
-
Identify and quantify the accumulated precursors by comparing their retention times and mass-to-charge ratios with known standards using mass spectrometry.
Visualization of Key Concepts
Bacterial Cell Wall Synthesis and Inhibition Pathway
Caption: Overview of bacterial cell wall synthesis and points of antibiotic inhibition.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Conclusion
The study of bacterial cell wall synthesis is crucial for understanding bacterial physiology and for the development of new antimicrobial agents. While this compound's role in this area is not clearly defined, the established principles and protocols using other well-characterized antibiotics provide a robust framework for research. The methods outlined in these application notes offer a starting point for scientists to investigate the mechanisms of both known and novel compounds that target this essential bacterial process. Further research is required to elucidate the precise mechanism of action of this compound and its potential as a tool in this field.
References
Application Notes: Developing a Mycomycin-Based Assay for Drug Screening
Introduction
Mycomycin is a pseudodisaccharide antibiotic with structural similarities to aminoglycosides like streptomycin.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, making its target, the bacterial ribosome, a compelling site for the development of novel antibacterial agents.[1] The rise of antibiotic-resistant bacterial strains necessitates innovative approaches to drug discovery. A this compound-based assay can be a valuable tool for screening large compound libraries to identify new antibacterial agents or compounds that potentiate the activity of existing antibiotics. These application notes provide detailed protocols for establishing robust, high-throughput screening (HTS) assays centered on the activity of this compound. The methodologies are designed for researchers in microbiology, drug discovery, and pharmacology to identify and characterize new chemical entities with potential therapeutic value.
Principle of the Assays
Two primary strategies are presented for a this compound-based drug screening campaign:
-
Whole-Cell Phenotypic Screening: This approach identifies compounds that inhibit bacterial growth, either independently or synergistically with this compound. The assay measures the overall viability of bacteria in the presence of test compounds. This is a robust method for discovering molecules with diverse mechanisms of action, including those that may enhance this compound's uptake or overcome resistance mechanisms.
-
Target-Based Screening (Cell-Free): This strategy focuses on the direct interaction between test compounds and the bacterial ribosome, the molecular target of this compound.[1] By developing a competitive binding assay, researchers can identify molecules that bind to the same site as this compound, suggesting a similar mechanism of action. This approach is useful for focused drug design and for understanding the structure-activity relationship of potential inhibitors.
Visualization of Key Processes
This compound's Mechanism of Action
This compound acts by binding to the bacterial ribosome, a critical component of the protein synthesis machinery. This binding event disrupts the translation process, leading to the inhibition of protein production and ultimately causing bacterial cell death.
References
Application Notes and Protocols for the Sterilization of Mycomycin Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycomycin, a polyunsaturated fatty acid with notable antibiotic properties, presents a unique challenge for sterilization due to its complex chemical structure, which includes conjugated double and triple bonds.[1] This structural complexity suggests a potential susceptibility to degradation under harsh sterilization conditions such as high temperatures or irradiation. Therefore, selecting an appropriate sterilization method is critical to ensure the safety, sterility, and efficacy of this compound solutions for research and pharmaceutical applications.
These application notes provide a comprehensive overview of suitable sterilization techniques for this compound solutions, with a focus on maintaining the compound's chemical integrity. Due to the limited availability of specific experimental data for this compound, this document leverages established principles and data from analogous heat-labile antibiotics, such as beta-lactams (e.g., Penicillin G), to provide robust protocols and comparative data.
Comparative Efficacy and Stability of Sterilization Methods
The choice of sterilization method must balance the effective elimination of microbial contaminants with the preservation of this compound's potency. The following table summarizes a comparative analysis of common sterilization techniques, highlighting their impact on a representative heat-labile antibiotic.
| Sterilization Method | Operating Parameters | Microbial Inactivation Efficacy | This compound Stability (Predicted) | Key Considerations |
| Sterile Filtration | 0.22 µm pore size filter | High (removes bacteria and fungi) | High (>99% recovery) | Non-destructive to the molecule; ideal for heat-sensitive compounds.[2] |
| Autoclaving (Steam) | 121°C, 15 psi, 20 min | Very High (kills bacteria, viruses, spores) | Very Low (<10% recovery) | High temperature and pressure likely to cause significant degradation of polyunsaturated fatty acids.[3][4] |
| Gamma Irradiation | 25 kGy dose | Very High (kills all microorganisms) | Moderate to Low | Can induce radiolysis and degradation of complex organic molecules.[5] |
| Ethylene Oxide (EtO) | 450-1200 mg/L, 37-63°C, 40-80% RH | Very High (kills all microorganisms) | Moderate | Lower temperature process, but potential for chemical reaction with the antibiotic; requires degassing. |
Recommended Sterilization Protocol: Sterile Filtration
Based on the predicted high stability of this compound, sterile filtration is the recommended method for sterilizing its solutions. This technique physically removes microorganisms without subjecting the antibiotic to harsh thermal or chemical stress.
Experimental Protocol: Sterile Filtration of this compound Solution
Objective: To sterilize a this compound solution using a 0.22 µm syringe filter while minimizing product loss and maintaining sterility.
Materials:
-
This compound solution (prepared in a suitable solvent)
-
Sterile syringe (size appropriate for the volume of solution)
-
Sterile 0.22 µm syringe filter with a low protein-binding membrane (e.g., PVDF or PES)
-
Sterile collection vessel (e.g., vial or flask)
-
70% ethanol for disinfection
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Prepare the this compound solution at the desired concentration in a sterile, particle-free solvent.
-
Perform all subsequent steps under aseptic conditions within a laminar flow hood.
-
Disinfect the outer packaging of the sterile syringe and filter before introducing them into the sterile workspace.
-
Aseptically open the sterile syringe and draw the this compound solution into the syringe barrel.
-
Aseptically open the sterile syringe filter packaging and attach the filter to the syringe tip with a secure Luer lock connection.
-
Hold the syringe-filter assembly over the sterile collection vessel.
-
Apply gentle, steady pressure to the syringe plunger to pass the solution through the filter. Avoid excessive pressure, which could damage the filter membrane.
-
Collect the sterile filtrate in the collection vessel.
-
Once filtration is complete, cap the collection vessel and label it with the solution identity, concentration, and date of sterilization.
-
Discard the used syringe and filter in an appropriate biohazardous waste container.
Alternative Sterilization Method: Ethylene Oxide (EtO) Gas
For applications where terminal sterilization in the final container is required, Ethylene Oxide (EtO) gas may be considered. However, validation studies are essential to assess the potential for degradation and the formation of residuals.
Experimental Protocol: Ethylene Oxide (EtO) Sterilization (Conceptual)
Objective: To terminally sterilize a lyophilized powder or a solution of this compound in its final container using EtO gas.
Materials:
-
This compound solution or lyophilized powder in a gas-permeable container (e.g., vial with a permeable stopper)
-
Validated EtO sterilizer
-
Biological indicators (e.g., Bacillus atrophaeus spores)
-
Chemical indicators
Procedure:
-
Package the this compound product in its final, EtO-permeable packaging.
-
Place biological and chemical indicators within the load to monitor sterilization efficacy.
-
Precondition the load at the specified temperature and humidity to ensure consistent sterilization.
-
Load the product into the EtO sterilizer.
-
Run the validated EtO sterilization cycle with the following typical phases:
-
Initial vacuum to remove air.
-
Humidification to introduce moisture.
-
Gas injection to introduce the specified concentration of EtO.
-
Gas dwell time for sterilization.
-
Gas purge and air washes to remove EtO.
-
-
Aerate the product for the validated time to reduce EtO and ethylene chlorohydrin residues to safe levels as per ISO 10993-7.
-
Perform sterility testing and chemical analysis (e.g., HPLC) to confirm sterility and assess this compound degradation.
Quality Control and Stability Assessment
Post-sterilization, it is crucial to verify the sterility and chemical integrity of the this compound solution.
Sterility Testing
Protocol: Membrane Filtration Sterility Test
Objective: To determine the presence of viable microorganisms in the sterilized this compound solution.
Materials:
-
Sterilized this compound solution sample
-
Sterile membrane filtration unit with a 0.45 µm filter
-
Fluid Thioglycollate Medium (FTM) for anaerobic and aerobic bacteria
-
Soybean-Casein Digest Medium (SCDM) for aerobic bacteria and fungi
-
Sterile rinsing fluid (e.g., peptone water)
-
Incubators (30-35°C and 20-25°C)
Procedure:
-
Aseptically filter the this compound solution through the membrane filtration unit.
-
Rinse the filter with sterile rinsing fluid to remove any residual antibiotic that could inhibit microbial growth.
-
Aseptically transfer the filter membrane to a container of FTM and another to a container of SCDM.
-
Incubate the FTM at 30-35°C and the SCDM at 20-25°C for 14 days.
-
Visually inspect the media for turbidity (cloudiness) at regular intervals. The absence of turbidity indicates a sterile sample.
Chemical Stability Analysis
Protocol: HPLC Analysis of this compound and its Degradation Products
Objective: To quantify the concentration of this compound and detect any degradation products post-sterilization.
Materials:
-
Sterilized this compound solution sample
-
Non-sterilized this compound solution (control)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a pH modifier like formic acid)
-
Reference standards for this compound and any known degradation products
Procedure:
-
Prepare a series of standard solutions of this compound to create a calibration curve.
-
Dilute the sterilized and control samples to a concentration within the calibration range.
-
Inject the samples and standards onto the HPLC system.
-
Separate the components using a suitable gradient elution program.
-
Detect the compounds using a UV detector at the wavelength of maximum absorbance for this compound.
-
Quantify the concentration of this compound in the sterilized sample by comparing its peak area to the calibration curve.
-
Analyze the chromatogram for the presence of new peaks, which may indicate degradation products.
Visualizations
Logical Workflow for Sterilization Method Selection
Caption: Decision workflow for selecting a this compound sterilization method.
Potential Degradation Pathway of this compound (Hypothetical)
Caption: Hypothetical thermal degradation pathways for this compound.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesisdot
References
- 1. Structural elucidation of stress degradation products of ampicillin sodium by liquid chromatography/hybrid triple quadrupole linear ion trap mass spectrometry and liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Autoclave protocol | protocols [lowepowerlab.ucdavis.edu]
- 4. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Mitomycin C
A Note on Terminology: The query specified "Mycomycin"; however, literature searches indicate that "this compound" is an antibiotic whose cytotoxic profile against mammalian cells is not extensively documented. It is plausible that this was a typographical error for "Mitomycin C," a widely studied anticancer agent. Therefore, these application notes and protocols will focus on Mitomycin C.
Introduction
Mitomycin C (MMC) is a potent antitumor antibiotic that belongs to the class of bioreductive alkylating agents.[1][2] Its cytotoxic effects are primarily attributed to its ability to cross-link DNA, thereby inhibiting DNA synthesis and leading to cell death.[3][4] MMC is activated in vivo to a bifunctional and trifunctional alkylating agent which binds to DNA, leading to the inhibition of DNA synthesis and function.[4] This document provides detailed protocols for assessing the in vitro cytotoxicity of Mitomycin C using common cell-based assays, summarizes its mechanism of action, and presents quantitative data on its cytotoxic effects on various cell lines.
Data Presentation
The cytotoxic effect of Mitomycin C is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cell line, exposure time, and the assay used.
Table 1: IC50 Values of Mitomycin C in Various Human Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| HCT116 | Colon Carcinoma | 6 µg/ml (~17.9 µM) | 4 | B23 Translocation Assay |
| HCT116b | Colon Carcinoma | 10 µg/ml (~29.9 µM) | 4 | B23 Translocation Assay |
| HCT116-44 | Colon Carcinoma (resistant) | 50 µg/ml (~149.5 µM) | 4 | B23 Translocation Assay |
| MCF-7 | Breast Cancer | Not explicitly stated, but sensitive | 24 | Neutral Red Assay |
| MDA-MB-468 | Breast Cancer | Not explicitly stated, but sensitive | 24 | Neutral Red Assay |
| A549 | Non-small-cell lung cancer | 10 µM (growth inhibition) | 24 | Not specified |
| Human Bladder Tumors (cultured fragments) | Bladder Cancer | 0.237 to 14.9 µg/ml (~0.7 to 44.6 µM) | 2 | [3H]thymidine incorporation |
| VA-13 (Mer-) | Embryonic Lung Fibroblast | More sensitive than IMR-90 | Not specified | Not specified |
| IMR-90 (Mer+) | Embryonic Lung Fibroblast | Less sensitive than VA-13 | Not specified | Not specified |
| EMT6 | Murine Mammary Sarcoma | 1.5 µM (under hypoxic conditions) | Not specified | Not specified |
Note: Conversion from µg/ml to µM for Mitomycin C (Molar Mass: 334.33 g/mol ) is approximated.
Signaling Pathways Affected by Mitomycin C
Mitomycin C-induced DNA damage can trigger various cellular signaling pathways, including those involved in cell cycle arrest, apoptosis, and DNA repair. One of the key pathways affected is the RAS/MAPK/ERK pathway, which is crucial for cell proliferation and survival. Downregulation of this pathway can lead to the inhibition of cell growth.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, where viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Target adherent cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Mitomycin C stock solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Mitomycin C in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve Mitomycin C, e.g., DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Mitomycin C dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Mitomycin C concentration to determine the IC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Target cell line
-
Complete cell culture medium (phenol red-free medium is recommended)
-
Mitomycin C stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 as described in the MTT assay protocol.
-
It is crucial to include the following controls:
-
Untreated Control: Cells in medium only (for measuring spontaneous LDH release).
-
Vehicle Control: Cells treated with the vehicle used for Mitomycin C.
-
Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.
-
Medium Background Control: Medium only.
-
-
-
LDH Release Measurement:
-
After the desired incubation period with Mitomycin C, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's manual (usually around 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the log of the Mitomycin C concentration to determine the EC50 value (effective concentration for 50% cytotoxicity).
-
Conclusion
The provided protocols for MTT and LDH assays offer robust and reliable methods for quantifying the cytotoxic effects of Mitomycin C in vitro. The choice of assay may depend on the specific research question and the cell type being investigated. The summarized data and signaling pathway information provide a foundational understanding of Mitomycin C's mechanism of action, which is essential for the design and interpretation of cytotoxicity studies. Researchers should carefully consider the cell line, drug concentration, and exposure time to obtain meaningful and reproducible results.
References
Application Notes and Protocols for Evaluating the Therapeutic Effects of Mycomycin in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mycomycin is an antibiotic with historical significance for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound and similar investigational compounds using established animal models of tuberculosis. The protocols outlined below are designed to assess the in vivo efficacy, pharmacokinetics, and safety of potential anti-tubercular agents. Given the historical nature of this compound, the quantitative data presented are illustrative and intended to serve as a template for data presentation.
Rationale for Animal Model Selection
The choice of an animal model for TB research is critical and depends on the specific research question. Several species are commonly used, each with distinct advantages and limitations that mimic different aspects of human tuberculosis.[2][3][4]
-
Mice: The most widely used model due to their cost-effectiveness, genetic tractability, and the availability of numerous immunological reagents.[5] Mouse models are particularly suitable for initial efficacy screening and mechanistic studies of the host immune response. However, standard laboratory mouse strains do not typically form the well-organized, caseous granulomas characteristic of human TB.
-
Guinea Pigs: Highly susceptible to M. tuberculosis infection, guinea pigs develop human-like caseous necrotic granulomas and are considered an excellent model for studying TB pathogenesis and vaccine efficacy.
-
Rabbits: A useful model for studying cavitary tuberculosis, a common feature of advanced human disease that is not typically observed in mice.
-
Non-Human Primates (NHPs): NHPs, particularly macaques, most closely recapitulate the full spectrum of human TB disease, including latent infection and reactivation. Due to ethical and cost considerations, their use is generally reserved for advanced preclinical studies of lead candidates.
For the initial evaluation of a compound like this compound, the mouse model of chronic tuberculosis is recommended as a primary screening tool.
Experimental Protocols
Murine Model of Chronic Mycobacterium tuberculosis Infection
This protocol describes the establishment of a chronic tuberculosis infection in mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Infection Apparatus: Aerosol infection chamber (e.g., Inhalation Exposure System).
-
This compound: Formulation suitable for the chosen route of administration.
-
Control Antibiotics: Isoniazid (INH) and Rifampicin (RIF).
-
General Supplies: Cages, bedding, food, water, syringes, needles, 7H11 agar plates.
Protocol:
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
-
Wash the bacterial cells with PBS containing 0.05% Tween-80 and sonicate to create a single-cell suspension.
-
Dilute the bacterial suspension to the desired concentration for aerosol infection.
-
-
Aerosol Infection:
-
Expose mice to an aerosol of M. tuberculosis H37Rv using a calibrated inhalation exposure system to deliver approximately 100-200 colony-forming units (CFUs) to the lungs of each mouse.
-
Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates on 7H11 agar.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4-6 weeks. At this stage, a stable bacterial load is typically present in the lungs and spleen.
-
-
Treatment Regimen:
-
Randomly assign mice to the following treatment groups (n=8-10 mice per group):
-
Vehicle Control (e.g., saline or the vehicle used to dissolve this compound).
-
This compound (at various dose levels, e.g., 10, 25, 50 mg/kg).
-
Positive Control (e.g., INH at 10 mg/kg and RIF at 10 mg/kg).
-
-
Administer treatments daily for 4-8 weeks via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Evaluation of Therapeutic Efficacy:
-
Bacterial Load: At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleen. Homogenize the organs and plate serial dilutions on 7H11 agar. Enumerate CFUs after 3-4 weeks of incubation at 37°C.
-
Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin for histopathological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen for acid-fast bacilli. Evaluate the extent of inflammation and granuloma formation.
-
Survival Studies: For more severe infection models, monitor survival over an extended period.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Understanding the PK/PD profile of this compound is crucial for optimizing dosing regimens.
Protocol:
-
Single-Dose Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of uninfected mice.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to obtain plasma and analyze this compound concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Tissue Distribution:
-
Following a single dose of this compound, euthanize mice at various time points and collect organs of interest (e.g., lungs, spleen, liver, kidneys).
-
Homogenize the tissues and determine the concentration of this compound to assess its distribution and accumulation at the site of infection.
-
-
Pharmacodynamic Analysis:
-
Correlate the PK parameters (e.g., AUC/MIC, Cmax/MIC) with the observed antibacterial effect (reduction in CFU) to identify the PD driver of efficacy.
-
Preliminary Toxicity Assessment
A preliminary assessment of this compound's toxicity is essential.
Protocol:
-
Acute Toxicity:
-
Administer escalating single doses of this compound to different groups of mice.
-
Observe the animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for up to 14 days.
-
Determine the maximum tolerated dose (MTD).
-
-
Sub-chronic Toxicity:
-
Administer this compound daily for the same duration as the efficacy study (e.g., 4 weeks) to a cohort of uninfected mice.
-
Monitor for signs of toxicity, including changes in body weight and food/water intake.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Illustrative Efficacy of this compound in a Murine Model of Chronic TB
| Treatment Group | Dose (mg/kg) | Route | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Vehicle Control | - | p.o. | 8.5 ± 0.4 | 6.2 ± 0.3 |
| This compound | 10 | p.o. | 7.1 ± 0.5 | 5.0 ± 0.4 |
| This compound | 25 | p.o. | 5.8 ± 0.6 | 4.1 ± 0.3 |
| This compound | 50 | p.o. | 4.5 ± 0.4 | 3.2 ± 0.2 |
| INH + RIF | 10 + 10 | p.o. | 4.2 ± 0.3 | 2.9 ± 0.2 |
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (mg/kg) | 25 |
| Route | i.v. |
| Cmax (µg/mL) | 15.2 |
| Tmax (h) | 0.25 |
| AUC0-inf (µg*h/mL) | 45.8 |
| Half-life (h) | 2.1 |
| Clearance (mL/h/kg) | 545 |
| Volume of Distribution (L/kg) | 1.6 |
Visualization of Key Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures.
Caption: Experimental workflow for evaluating this compound efficacy.
This compound's mode of action is reported to be similar to aminoglycoside antibiotics like streptomycin, which act by inhibiting protein synthesis in bacteria. The following diagram illustrates this general mechanism.
Caption: Proposed mechanism of action for this compound.
The host immune response to M. tuberculosis infection involves a complex interplay of various immune cells and signaling pathways. A therapeutic agent's efficacy can be influenced by its interaction with this response.
Caption: Host-pathogen interaction in tuberculosis.
References
- 1. This compound, a new antibiotic produced by a moldlike actinomycete active against the bacilli of human tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]
- 3. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Proper Handling and Storage of Mitomycin C in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitomycin C is a potent antitumor antibiotic derived from the bacterium Streptomyces caespitosus.[1][2] It functions as an antimetabolite and alkylating agent that inhibits DNA synthesis by cross-linking DNA, primarily at guanine and adenine residues, leading to the disruption of base pairing.[2] Due to its cytotoxic nature, stringent adherence to safety protocols for handling, storage, and disposal is imperative to protect laboratory personnel and prevent environmental contamination.[3] This document provides detailed application notes and protocols for the proper management of Mitomycin C in a laboratory setting.
Safety and Handling Precautions
Mitomycin C is classified as a hazardous substance, being fatal if swallowed and suspected of causing cancer.[4] Therefore, all handling procedures must be conducted with appropriate personal protective equipment (PPE) in a designated containment area, such as a chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Lab Coat: An impervious gown or lab coat is required.
-
Eye Protection: Safety goggles or a face shield must be worn to prevent splashes.
-
Respiratory Protection: For handling the powder form, a NIOSH/MSHA-approved respirator or dust mask is necessary to avoid inhalation.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart, and seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water and call a poison center or doctor immediately. Do NOT induce vomiting.
-
Spills: In case of a spill, ventilate the area and wear full PPE. Cover the spill with an absorbent material, such as paper towels, and decontaminate the area. For larger spills, it is recommended to cover with dry lime or soda ash. All cleanup materials must be disposed of as hazardous waste.
Storage of Mitomycin C
Proper storage is crucial to maintain the stability and efficacy of Mitomycin C.
| Form | Storage Temperature | Additional Notes |
| Unreconstituted Powder | 2-8°C | Store in a dry, cool, and well-ventilated place. Avoid excessive heat (over 40°C). Protect from light. |
| Reconstituted Solution | 2-8°C (Refrigerated) | Stable for up to 14 days when reconstituted with Sterile Water for Injection to a concentration of 0.5 mg/mL. Protect from light. |
| Reconstituted Solution | Room Temperature | Stable for up to 7 days when reconstituted with Sterile Water for Injection to a concentration of 0.5 mg/mL. |
| Diluted Solution | Room Temperature | Stability varies depending on the diluent and concentration. For example, a 0.4 mg/mL solution in 0.9% normal saline is stable for up to 24 hours. |
Solution Preparation and Stability
The solubility and stability of Mitomycin C solutions are dependent on the solvent, pH, and storage conditions.
Solubility Data
| Solvent | Solubility |
| Water | 0.5 mg/mL |
| Ethanol | 1 mg/mL |
| DMSO | 15 mg/mL |
| 0.9% Sodium Chloride | Used as a diluent for intravenous solutions. |
Stability of Mitomycin C Solutions
The stability of Mitomycin C is significantly affected by pH, with rapid degradation occurring in acidic solutions (pH < 6.0). Solutions are most stable at a pH between 6 and 9.
| Diluent | Concentration | Storage Temperature | Stability |
| Sterile Water for Injection | 0.5 mg/mL | Refrigerated (2-8°C) | 14 days |
| Sterile Water for Injection | 0.5 mg/mL | Room Temperature | 7 days |
| 0.9% Sodium Chloride | 20-40 µg/mL | Room Temperature | 48 hours (in combination with heparin) |
| 0.9% Sodium Chloride | 0.4 mg/mL | Room Temperature | Up to 24 hours |
| 5% Dextrose in Water | 0.4 mg/mL | Room Temperature | Poor stability, approximately 2 hours. |
| Non-dextrose infusion fluids | ≥ 0.4 µg/mL | Room Temperature | Stable for 5 to 7 days. |
Experimental Protocols
Protocol 1: Preparation of a 0.5 mg/mL Mitomycin C Stock Solution
This protocol describes the reconstitution of lyophilized Mitomycin C powder to create a stock solution.
Materials:
-
Mitomycin C powder
-
Sterile Water for Injection
-
Sterile syringe and needle
-
Sterile, light-protecting vial (e.g., amber vial)
-
Personal Protective Equipment (PPE)
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Don appropriate PPE (gloves, lab coat, eye protection).
-
Calculate the required volume of Sterile Water for Injection to achieve a final concentration of 0.5 mg/mL.
-
Using a sterile syringe, slowly add the calculated volume of Sterile Water for Injection to the vial containing the Mitomycin C powder.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking. If the product does not dissolve immediately, allow it to stand at room temperature until a solution is obtained.
-
The resulting solution will be a clear, bluish liquid.
-
Label the vial clearly with the compound name, concentration, date of preparation, and appropriate hazard warnings.
-
Store the stock solution at 2-8°C, protected from light.
Caption: Workflow for Preparing Mitomycin C Stock Solution.
Waste Disposal
All materials that have come into contact with Mitomycin C, including vials, syringes, gloves, and contaminated labware, must be disposed of as hazardous chemotherapy waste in designated containers. Do not allow the product to enter the ground water, water course, or sewage system.
Signaling Pathway and Mechanism of Action
Mitomycin C is a bioreductive alkylating agent that, upon intracellular enzymatic reduction, becomes a bifunctional alkylating agent. This activated form cross-links DNA, leading to the inhibition of DNA synthesis and replication, ultimately resulting in cell death. The cell cycle is blocked at the G2 phase.
Caption: Mechanism of Action of Mitomycin C.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Mycomycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycomycin is a pseudodisaccharide antibiotic with structural similarities to kasugamycin, streptomycin, and streptothricin.[1][2] Its mode of action closely resembles that of streptomycin, primarily inhibiting protein synthesis in bacteria.[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that completely inhibits the visible growth of a microorganism in vitro after a specific incubation period.[3] This value is essential for assessing the potency of the antibiotic, guiding therapeutic strategies, and monitoring the emergence of resistance.
These application notes provide detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution, agar dilution, and gradient diffusion. While specific data for this compound is limited in publicly available literature, the following protocols are based on established standards for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Given this compound's similarity to aminoglycosides, these protocols serve as a robust starting point for its evaluation.
I. General Considerations for MIC Testing
Accurate and reproducible MIC determination requires strict adherence to standardized procedures. Key factors that can influence the outcome of susceptibility testing include the preparation of the antimicrobial agent, the standardization of the bacterial inoculum, the composition of the growth medium, and the incubation conditions.
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Note the purity of the compound (e.g., µg of active drug per mg of powder).
-
Dissolve the powder in a suitable solvent to create a high-concentration stock solution. The choice of solvent will depend on the solubility of this compound.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
Store the stock solution in aliquots at an appropriate temperature (typically -20°C or lower) until use.
Bacterial Inoculum Preparation:
-
Select well-isolated colonies of the test organism from an overnight culture on a non-selective agar plate.
-
Prepare a bacterial suspension in a sterile broth or saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension will be further diluted for the specific MIC test method.
II. Experimental Protocols
A. Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents and can be performed in 96-well microtiter plates. This method allows for the simultaneous testing of multiple antibiotics against a single organism or a single antibiotic against multiple organisms.
Materials:
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
This compound stock solution
-
Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Dilutions:
-
Dispense 50 µL of sterile broth into all wells of the 96-well plate, except for the first column.
-
Add 100 µL of the highest concentration of this compound to be tested (prepared in broth) to the wells in the first column.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.
-
B. Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of bacterial isolates against a few antibiotics.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Prepare this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent or diluent.
-
Add a specific volume of each this compound dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. For example, add 2 mL of a 10x this compound solution to 18 mL of molten agar.
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a growth control plate containing no antibiotic.
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension 1:10 in sterile broth or saline.
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate, resulting in a final inoculum of about 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. The growth on the control plate should be confluent.
-
C. Gradient Diffusion Method
The gradient diffusion method utilizes a plastic strip impregnated with a predefined, continuous gradient of an antimicrobial agent. This method is technically simpler than dilution methods and provides a quantitative MIC value.
Materials:
-
This compound-impregnated gradient strips (if commercially available; otherwise, this method is not applicable)
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculation:
-
Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension and remove excess fluid by pressing against the inside of the tube.
-
Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Gradient Strip:
-
Allow the agar surface to dry for 5-15 minutes.
-
Aseptically apply the this compound gradient strip to the center of the inoculated agar plate.
-
-
Incubation:
-
Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the edge of the inhibition zone intersects the MIC scale on the strip.
-
III. Data Presentation
Quantitative data from MIC testing should be summarized in a clear and structured format. The following table provides an example of how to present MIC data for this compound against a panel of bacterial strains.
| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |
| Escherichia coli ATCC 25922 | Insert Value | Insert QC Range |
| Staphylococcus aureus ATCC 29213 | Insert Value | Insert QC Range |
| Pseudomonas aeruginosa ATCC 27853 | Insert Value | Insert QC Range |
| Enterococcus faecalis ATCC 29212 | Insert Value | Insert QC Range |
| Clinical Isolate 1 | Insert Value | N/A |
| Clinical Isolate 2 | Insert Value | N/A |
Note: Quality control ranges for this compound are not yet established. The ranges for other aminoglycosides tested against these standard QC strains should be used as a preliminary guide.
IV. Visualizations
A. Experimental Workflow for Broth Microdilution MIC
Caption: Workflow for Broth Microdilution MIC Determination.
B. Experimental Workflow for Agar Dilution MIC
Caption: Workflow for Agar Dilution MIC Determination.
C. Proposed Signaling Pathway of this compound Action
Based on its similarity to streptomycin, this compound is presumed to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.
Caption: Proposed Mechanism of Action for this compound.
References
Troubleshooting & Optimization
Optimizing Mitomycin C Dosage for In Vitro Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mitomycin C dosage for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in easily comparable formats.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mitomycin C?
A1: Mitomycin C is an antitumor antibiotic that acts as a potent DNA crosslinker.[1][2] After reductive activation within the cell, it forms a mitosene, which then alkylates and cross-links guanine nucleosides in the DNA sequence 5'-CpG-3'.[2] This cross-linking prevents the unwinding of the DNA double helix, thereby inhibiting DNA replication and, at higher concentrations, RNA and protein synthesis.[1] This action ultimately leads to cell death.
Q2: What are the typical effective concentrations of Mitomycin C in vitro?
A2: The effective concentration of Mitomycin C in vitro is highly dependent on the cell line and the duration of exposure. Generally, concentrations can range from micromolar (µM) to millimolar (mM). For example, in some studies, significant growth inhibition of A549 non-small-cell lung cancer cells was observed at concentrations of 80 µM and 300 µM after 24 hours of treatment.[3] In other experiments with EMT6 mouse mammary tumor cells, concentrations as low as 0.01 µM to 10 µM have been used in combination with hyperthermia. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store Mitomycin C?
A3: Mitomycin C is typically supplied as a crystalline powder. For in vitro experiments, it is often dissolved in a suitable solvent such as sterile water or dimethyl sulfoxide (DMSO). It is important to consult the manufacturer's instructions for specific solubility information. Stock solutions should be filter-sterilized and can be stored at -20°C for short periods. Repeated freeze-thaw cycles should be avoided. When diluted in culture media, solutions are generally stable for a limited time at room temperature.
Q4: My cells are not responding to Mitomycin C treatment. What could be the reason?
A4: Several factors could contribute to a lack of response. These include the use of a suboptimal concentration for your specific cell line, a short exposure time, or inherent or acquired resistance of the cells. Some cancer cells can develop resistance to Mitomycin C through various mechanisms, including enhanced DNA repair capabilities. Additionally, the drug is more active under anaerobic or hypoxic conditions, so the oxygen tension in your cell culture environment could influence its efficacy.
Q5: I am observing high cytotoxicity in my untreated control cells. What should I do?
A5: High cytotoxicity in control wells can be due to several factors unrelated to the drug. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Check for potential contamination, particularly from mycoplasma. If you are using a solvent like DMSO to dissolve Mitomycin C, ensure the final concentration of the solvent in the culture medium is not toxic to your cells by including a vehicle-only control group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the culture plate | - Ensure a homogeneous cell suspension before and during plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media to minimize evaporation. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in cell confluence at the time of treatment- Inconsistent incubation times | - Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluence (e.g., 70-80%) before adding Mitomycin C.- Strictly adhere to the planned incubation times for all experiments. |
| Mitomycin C precipitates in the culture medium | - Exceeding the solubility limit of the drug in the medium- Interaction with components of the serum or medium | - Prepare a fresh stock solution and ensure it is fully dissolved before adding to the medium.- Consider reducing the final concentration or testing a different solvent if compatible with your cells. |
| Unexpected morphological changes in cells | - Off-target effects of the drug- Cellular stress response | - Observe cell morphology at different time points and concentrations using microscopy.- Compare with known morphological changes induced by Mitomycin C in similar cell lines if available in the literature. |
Quantitative Data Summary
Table 1: Effective Concentrations of Mitomycin C in Various In Vitro Studies
| Cell Line | Concentration Range | Exposure Time | Observed Effect |
| A549 (Non-small-cell lung cancer) | 10 µM - 300 µM | 24 hours | Concentration-dependent growth inhibition. |
| EMT6 (Mouse mammary tumor) | 0.01 µM - 10 µM | 1 - 6 hours | Cytotoxicity, enhanced by hyperthermia. |
| Rabbit Lens Epithelial Cells | 0.025 mg/ml - 0.1 mg/ml | 1 - 5 minutes | Inhibition of cell proliferation. |
| MCF-7 (Breast cancer) | 50 µM - 75 µM | 24 hours | Dephosphorylation of p21WAF1/CIP1. |
Table 2: IC50 Values of Mitomycin C in Different Cell Lines
| Cell Line | IC50 Value |
| Specific IC50 values are highly dependent on the assay conditions and cell line. It is recommended to determine the IC50 experimentally for your specific system. | Data not broadly available in a standardized format across multiple sources. |
Experimental Protocols
Protocol 1: Determining the IC50 of Mitomycin C using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of Mitomycin C in culture medium. It is advisable to perform a wide range of concentrations initially (e.g., 0.01 µM to 1000 µM) to determine the effective range.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of Mitomycin C. Include untreated control wells and vehicle-only control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the Mitomycin C concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis for p21 Activation
-
Cell Treatment: Treat cells with the desired concentrations of Mitomycin C for the specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against p21 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of p21.
Visualizations
Caption: Workflow for determining the IC50 of Mitomycin C.
Caption: Simplified signaling pathways affected by Mitomycin C.
References
Technical Support Center: Mycomycin (Mitomycin C) Degradation and Experimental Interference
A Note on Terminology: Mycomycin vs. Mitomycin C
Welcome to the Technical Support Center. Before proceeding, it is important to clarify the terminology used in this guide. "this compound" is a distinct antibiotic, 3,5,7,8-tridecatetraene-10,12-diynoic acid, which is known to be highly unstable. However, in the context of cancer research and drug development, the term is often used colloquially to refer to Mitomycin C (MMC) , a widely studied and utilized antineoplastic agent. This guide will focus on Mitomycin C, its degradation products, and their potential to interfere with common experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is Mitomycin C and how does it work?
Mitomycin C is an antitumor antibiotic derived from the bacterium Streptomyces caespitosus.[1] It functions as a potent DNA crosslinking agent.[1] Following reductive activation within the cell, MMC's active metabolite, a mitosene, can form covalent bonds with DNA, leading to interstrand crosslinks.[1][2][3] This damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Q2: What are the main degradation products of Mitomycin C?
Mitomycin C is susceptible to degradation, particularly in acidic or alkaline solutions and when exposed to light. The primary degradation products are typically mitosenes and hydroxymitosenes, such as 2,7-diaminomitosene, and cis- and trans-hydroxymitosene. The formation of these products is influenced by pH, temperature, and the composition of the solution in which MMC is dissolved.
Q3: How stable is Mitomycin C in different solutions and storage conditions?
The stability of Mitomycin C is highly dependent on the solvent, pH, temperature, and light exposure. Generally, it is most stable in aqueous solutions at a neutral pH (pH 7-8). It degrades rapidly in acidic conditions (pH < 6.0). For short-term storage, refrigerated (2-8°C) or frozen (-20°C) solutions are recommended to minimize degradation. However, even under these conditions, degradation can occur over time.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays (e.g., MTT, XTT)
Question: My MTT assay results show high variability or suggest that my degraded Mitomycin C is more potent than a fresh stock. What could be the cause?
Answer: This is a common issue that can arise from the interference of Mitomycin C degradation products with the assay itself.
Potential Causes and Solutions:
-
Chemical Interference: The degradation products of Mitomycin C, such as mitosenes, are reactive molecules. These compounds may directly reduce the tetrazolium salt (MTT) to its formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.
-
Troubleshooting Step: Run a "compound-only" control where you add your degraded Mitomycin C solution to the assay wells without cells. If you observe a color change, this indicates direct reduction of the tetrazolium salt by the degradation products.
-
-
Optical Interference: Mitomycin C and its degradation products are colored compounds. This intrinsic color can interfere with the absorbance reading of the formazan product.
-
Troubleshooting Step: Include a "no-dye" control containing cells and your degraded Mitomycin C, but no MTT reagent. Subtract the absorbance of this control from your experimental wells to correct for the compound's color.
-
-
Altered Biological Activity: While less common, it's possible that some degradation products retain or have altered cytotoxic activity. However, direct interference with the assay is a more likely cause of inconsistent results.
Recommended Action: If interference is suspected, consider using a non-tetrazolium-based cytotoxicity assay, such as a CyQUANT™ (DNA content) or CellTiter-Glo® (ATP content) assay, which are less prone to interference from colored or reducing compounds.
Issue 2: Unreliable Results in Reporter Gene Assays (e.g., Luciferase)
Question: I am using a luciferase reporter assay to study a signaling pathway affected by Mitomycin C, but my results are not reproducible. Could degradation products be interfering?
Answer: Yes, interference from Mitomycin C and its degradation products is a possibility in luciferase-based assays.
Potential Causes and Solutions:
-
Enzyme Inhibition: The chemical structure of mitosenes and other degradation products could potentially inhibit the luciferase enzyme directly. This would lead to a decrease in the luminescent signal, which could be misinterpreted as a biological effect.
-
Troubleshooting Step: Perform an in vitro luciferase inhibition assay by adding your degraded Mitomycin C solution to a reaction containing purified luciferase and its substrate. A decrease in luminescence compared to a control reaction will indicate direct enzyme inhibition.
-
-
Signal Quenching: The color of Mitomycin C and its degradation products can absorb the light emitted by the luciferase reaction, a phenomenon known as quenching. This results in a lower measured signal.
-
Troubleshooting Step: Measure the absorbance spectrum of your degraded Mitomycin C solution. If there is significant absorbance at the emission wavelength of your luciferase (e.g., ~560 nm for firefly luciferase), signal quenching is likely occurring.
-
-
Promoter Activity Modulation: It is also possible that degradation products have off-target effects on the promoter driving your reporter gene, independent of the pathway you are studying.
Recommended Action: If interference is confirmed, consider using an alternative reporter system with a different detection method, such as a fluorescent protein reporter (e.g., GFP, RFP) and measuring fluorescence via flow cytometry or microscopy.
Issue 3: Inaccurate Quantification in Immunoassays (e.g., ELISA)
Question: My ELISA results for a specific protein target are inconsistent after treating cells with Mitomycin C. Could the drug or its degradation products be the problem?
Answer: Interference in ELISAs can occur through several mechanisms, and it is plausible that Mitomycin C or its degradation products could play a role.
Potential Causes and Solutions:
-
Antibody Binding Interference: The reactive nature of mitosenes could lead to their covalent binding to either the capture or detection antibody, sterically hindering the antibody's ability to bind to its target protein. This would result in a lower signal.
-
Troubleshooting Step: Pre-incubate your degraded Mitomycin C solution with the ELISA plate coated with the capture antibody before adding the sample. If the signal from a known amount of your target protein is reduced, this suggests interference with the capture antibody.
-
-
Cross-Reactivity: While less likely, it is possible that an antibody could cross-react with a degradation product, leading to a false-positive signal.
-
Matrix Effects: The presence of the drug and its degradation products in the sample can alter the sample matrix, which may affect antibody-antigen binding kinetics.
Recommended Action: To test for interference, you can perform a spike-and-recovery experiment. Add a known amount of your target protein (the "spike") to a sample matrix containing your degraded Mitomycin C. If you are unable to "recover" the expected amount of the spiked protein, this indicates interference in your assay.
Data Presentation
Table 1: Stability of Mitomycin C under Various Storage Conditions
| Concentration | Solvent | Storage Condition | Stability (Time to <90% of initial concentration) | Degradation Products Identified | Reference |
| 0.4 mg/mL | Solution | 2-week refrigeration then 24h at room temp | Significant degradation | cis-hydroxymitosene, trans-hydroxymitosene | |
| 0.4 mg/mL | Solution | Shipped on ice then 24h at room temp | Significant degradation | cis-hydroxymitosene, trans-hydroxymitosene | |
| 1 mg/mL | Water for Injection | 25°C | 8 hours | Not specified | |
| 0.2 mg/mL | 0.9% Sodium Chloride | 25°C | 10 hours | Not specified | |
| 0.5 mg/mL | Sterile Water for Injection | 2-8°C | 72 hours | Not specified | |
| 0.2 - 0.4 mg/mL | Phosphate buffer (pH 7.4) | 2-8°C | 42 days | Not specified | |
| 30 or 40 mg/50 mL | Water for Injection | Ambient temperature (dark) | 4 days | Not specified | |
| 30 mg/50 mL | Water for Injection | 4°C | 4 days | Not specified | |
| >30 mg/50 mL | Water for Injection | 4°C | Precipitation after 1 day | Not specified | |
| 0.5 mg/mL | Water for Injection | Room temperature | 7 days | Not specified | |
| 40 µg/mL | 0.9% Normal Saline | Room temperature | 12 hours | Not specified | |
| 40 µg/mL | Sodium Lactate Injection | Room temperature | 24 hours | Not specified | |
| 0.4 mg/mL | Dextrose 5% Water | Room temperature | ~2 hours | Not specified |
Table 2: Stability of Mitomycin C at Different pH Values (at 25°C)
| pH | Time | Remaining Mitomycin C (%) | Reference |
| 3 | 6 hours | ~10% | |
| 3 | 24 hours | ~10% | |
| 5 | 24 hours | ~30% | |
| 7.4 | Not specified | Stable | |
| 8.5 | Not specified | Stable |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of Mitomycin C and its Degradation Products
This protocol provides a general framework for the analysis of Mitomycin C and its degradation products using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your particular instrument and application.
-
Instrumentation: HPLC system with a UV or tandem mass spectrometry (MS/MS) detector.
-
Column: C18 reversed-phase column (e.g., 150 x 3 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% acetic acid) is commonly used.
-
Mobile Phase A: 10/90/0.1% (v/v/v) acetonitrile/water/acetic acid
-
Mobile Phase B: 75/25/0.1% (v/v/v) acetonitrile/water/acetic acid
-
-
Flow Rate: 0.4 mL/min.
-
Detection:
-
UV: 365 nm.
-
MS/MS (for higher specificity and sensitivity): Electrospray ionization in positive ion mode. Monitor for the specific mass transitions of Mitomycin C and its expected degradation products.
-
-
Sample Preparation: Samples should be diluted in a suitable solvent (e.g., the initial mobile phase composition) and filtered through a 0.22 µm filter before injection.
-
Standard Curve: Prepare a series of known concentrations of a Mitomycin C standard to generate a standard curve for quantification.
Table 3: Example HPLC Parameters for Mitomycin C Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (150 x 3 mm, 3.5 µm) | C18 |
| Mobile Phase | Gradient of Acetonitrile/Water/Acetic Acid | Isocratic Water:Acetonitrile (85:15 v/v) |
| Flow Rate | 0.4 mL/min | Not specified |
| Detection | MS/MS (m/z 335 → 242 for MMC) | UV at 365 nm |
| Internal Standard | Porfiromycin | Porfiromycin |
| Reference |
Visualizations
Caption: Mechanism of action of Mitomycin C.
Caption: Workflow for assessing stability and interference.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Improving the Accuracy of Mycomycin Susceptibility Testing
Welcome to the Technical Support Center for Mycomycin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting Guides
Inconsistencies in this compound susceptibility testing can arise from various factors. This section provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
| Possible Cause | Recommended Solution |
| Inoculum Preparation Error | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. Use a spectrophotometer for accuracy or visually compare against a Wickerham card. The inoculum should be used within 15-30 minutes of preparation. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST for aminoglycoside testing. Variations in divalent cation concentrations (Ca²⁺ and Mg²⁺) can significantly affect this compound activity. |
| Incorrect Dilution Series | Double-check all calculations and pipetting steps during the preparation of this compound dilutions. Use calibrated pipettes and fresh tips for each dilution. |
| Incubation Conditions | Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. Ensure incubators are properly calibrated and maintain consistent temperature and humidity. |
| Contamination | Visually inspect plates for mixed cultures. If contamination is suspected, re-streak the isolate from the original culture to obtain a pure colony and repeat the test. |
Issue 2: Inconsistent Zone Diameters in Disk Diffusion Assays
| Possible Cause | Recommended Solution |
| Agar Depth | Ensure a uniform Mueller-Hinton Agar (MHA) depth of 4 mm. Plates that are too shallow will result in larger zones, while plates that are too deep will produce smaller zones.[1] |
| Inoculum Density | A lawn of confluent growth is necessary for accurate results. If the inoculum is too light, zones will be larger; if too heavy, zones will be smaller. Standardize to a 0.5 McFarland turbidity standard.[2] |
| Disk Potency and Storage | Check the expiration date on the this compound disks. Store disks in a desiccated, refrigerated environment as recommended by the manufacturer to maintain potency. Allow disks to come to room temperature before opening the container to prevent condensation. |
| Disk Placement | Place disks firmly on the agar surface to ensure complete contact. Do not move a disk once it has been placed. Disks should be at least 24 mm apart from each other and from the edge of the plate.[2] |
| Reading of Zone Edges | Read the zone of complete inhibition with the naked eye from the back of the plate held up to a light source. In cases of swarming bacteria, ignore the thin veil of growth and measure the obvious zone edge. |
Frequently Asked Questions (FAQs)
Q1: What are the appropriate quality control (QC) strains for this compound susceptibility testing?
A1: As this compound is an aminoglycoside antibiotic, QC should be performed using standard strains with known susceptibility to this class of drugs. Commonly used QC strains for aminoglycosides include Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™, and Staphylococcus aureus ATCC® 29213™.[3][4] It is crucial to use QC strains from a reputable supplier and follow the recommended testing frequency.
Q2: How should I interpret results for this compound, for which specific clinical breakpoints may not be established?
A2: In the absence of established CLSI or EUCAST breakpoints for this compound, researchers may need to establish their own research-specific breakpoints based on the distribution of MICs for the organisms being tested (epidemiological cut-off values). Alternatively, you can compare the MICs of this compound to those of other structurally similar aminoglycosides with established breakpoints, such as gentamicin or amikacin, as a preliminary guide. However, this comparison should be made with caution and is not a substitute for clinical breakpoints.
Q3: I am observing "skipping" of wells in my broth microdilution assay (growth in higher concentration wells but not in lower concentration wells). What could be the cause?
A3: This phenomenon, also known as the "Eagle effect" or paradoxical growth, can occur with some antimicrobial agents. It can be due to contamination, improper mixing of the drug dilutions, or the presence of a subpopulation of resistant bacteria. To troubleshoot, ensure proper aseptic technique, thoroughly mix each dilution, and consider repeating the assay with a fresh subculture of the isolate.
Q4: Can I use a different medium than Mueller-Hinton for this compound susceptibility testing?
A4: It is strongly recommended to use Mueller-Hinton agar or broth for routine susceptibility testing as it is standardized for this purpose. The composition of other media can vary significantly and may contain substances that interfere with the activity of this compound, leading to inaccurate results. If a different medium must be used for specific research purposes, extensive validation and comparison to the reference medium are necessary.
Q5: What is the mechanism of action of this compound, and how does it relate to susceptibility testing?
A5: this compound, like other aminoglycosides, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit. This binding leads to mistranslation of mRNA and ultimately cell death. Understanding this mechanism is important for interpreting results, as resistance can emerge through modification of the ribosomal target, enzymatic inactivation of the drug, or decreased drug uptake.
Quantitative Data
The following tables provide example quality control ranges for commonly used aminoglycosides. These can serve as a reference for establishing internal quality control for this compound testing. Note that these are not specific to this compound and should be used as a guide.
Table 1: CLSI Quality Control Ranges for Broth Microdilution (MIC in µg/mL)
| Antimicrobial Agent | QC Strain | MIC Range (µg/mL) |
| Amikacin | E. coli ATCC® 25922™ | 1 - 4 |
| P. aeruginosa ATCC® 27853™ | 1 - 4 | |
| S. aureus ATCC® 29213™ | 1 - 8 | |
| Gentamicin | E. coli ATCC® 25922™ | 0.25 - 1 |
| P. aeruginosa ATCC® 27853™ | 0.5 - 2 | |
| S. aureus ATCC® 29213™ | 0.12 - 1 | |
| Tobramycin | E. coli ATCC® 25922™ | 0.25 - 1 |
| P. aeruginosa ATCC® 27853™ | 0.25 - 1 | |
| S. aureus ATCC® 29213™ | 0.12 - 1 |
Data adapted from CLSI M100 documents.
Table 2: EUCAST Quality Control Ranges for Disk Diffusion (Zone Diameter in mm)
| Antimicrobial Agent (Disk Content) | QC Strain | Zone Diameter Range (mm) |
| Amikacin (30 µg) | E. coli ATCC® 25922™ | 19 - 26 |
| P. aeruginosa ATCC® 27853™ | 18 - 26 | |
| Gentamicin (10 µg) | E. coli ATCC® 25922™ | 19 - 26 |
| P. aeruginosa ATCC® 27853™ | 16 - 21 | |
| Tobramycin (10 µg) | E. coli ATCC® 25922™ | 18 - 26 |
| P. aeruginosa ATCC® 27853™ | 19 - 25 |
Data adapted from EUCAST QC tables.
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store aliquots at -20°C or below.
2. Preparation of Microdilution Plates:
-
Aseptically dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the this compound stock solution across the plate to achieve the desired final concentration range (e.g., 64 to 0.06 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Disk Diffusion (Kirby-Bauer) Method
This protocol is based on the standardized Kirby-Bauer method.
1. Media Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm.
-
Allow the plates to solidify at room temperature.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
3. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of this compound Disks:
-
Using sterile forceps or a disk dispenser, place the this compound-impregnated disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
5. Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.
6. Interpretation of Results:
-
Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.
-
Interpret the results based on established zone diameter breakpoints (if available) or internal laboratory criteria.
Visualizations
Caption: Experimental workflow for this compound susceptibility testing.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. gcsmc.org [gcsmc.org]
- 4. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mycomycin-Induced Cytotoxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals manage and mitigate the cytotoxic effects of Mycomycin in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound is a potent antibiotic that primarily induces cytotoxicity by elevating intracellular reactive oxygen species (ROS). This oxidative stress triggers the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction and the activation of effector caspases, such as Caspase-3, leading to programmed cell death.
Q2: Are certain cell lines more susceptible to this compound than others?
A2: Yes, sensitivity to this compound can be cell-type dependent. Cells with lower endogenous antioxidant capacities or higher metabolic rates may exhibit increased sensitivity. It is recommended to perform a dose-response curve for each new cell line to determine its specific IC50 (half-maximal inhibitory concentration).[1][2]
Q3: What are the initial steps to mitigate this compound's cytotoxicity while studying its primary effects?
A3: To mitigate cytotoxicity, consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC).[3][4] NAC can help neutralize ROS and reduce apoptosis, allowing for the study of this compound's other biological effects.[5] It is also crucial to optimize the drug concentration to the lowest effective dose.
Q4: How can I confirm that this compound is inducing apoptosis in my cell line?
A4: Apoptosis can be confirmed by several methods. A common approach is to measure the activity of Caspase-3, a key executioner caspase. An increase in Caspase-3 activity upon this compound treatment is a strong indicator of apoptosis. Other methods include Annexin V/PI staining to detect early and late apoptotic cells.
Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cell death at expected non-toxic concentrations. | 1. Cell Line Sensitivity: The cell line may be highly sensitive to this compound. 2. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. 3. Incorrect Cell Seeding Density: Low cell density can increase susceptibility to toxins. | 1. Perform a Dose-Response Curve: Establish the precise IC50 for your cell line with a broad range of concentrations (e.g., 0.1 µM to 100 µM). 2. Run a Vehicle Control: Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO). 3. Optimize Seeding Density: Ensure a consistent and optimal number of cells are seeded for your assay format. |
| Inconsistent results between replicate wells in a viability assay (e.g., MTT). | 1. Compound Precipitation: this compound may have low aqueous solubility and could be precipitating in the media. 2. Incomplete Formazan Solubilization: In an MTT assay, formazan crystals may not be fully dissolved. 3. Edge Effects: Wells on the edge of the plate are prone to evaporation. | 1. Visually Inspect Wells: Check for precipitate under a microscope. Prepare fresh dilutions for each experiment. 2. Ensure Complete Solubilization: Increase incubation time with the solubilization solvent and ensure adequate mixing on an orbital shaker. 3. Avoid Outer Wells: Fill the outermost wells with sterile PBS or media to create a humidity barrier. |
| No dose-response relationship is observed. | 1. Concentration Range is Too Narrow or High: The tested concentrations may already be at the maximum toxic level. 2. Compound Interference: this compound may directly reduce the MTT reagent, giving a false viability signal. | 1. Expand Concentration Range: Test a wider range of concentrations, including much lower doses (e.g., in the nM range). 2. Run a Cell-Free Control: Test this compound with the MTT reagent in media without cells. If interference is confirmed, switch to a different viability assay (e.g., LDH release). |
| Antioxidant co-treatment is not reducing cytotoxicity. | 1. Insufficient Antioxidant Concentration: The concentration of the antioxidant may be too low to counteract the ROS produced by this compound. 2. Timing of Treatment: The antioxidant may need to be added prior to or simultaneously with this compound. | 1. Titrate the Antioxidant: Perform a dose-response experiment for the antioxidant (e.g., NAC) in the presence of a fixed concentration of this compound to find the optimal protective concentration. 2. Optimize Treatment Schedule: Test pre-incubation with the antioxidant for 1-2 hours before adding this compound. |
Quantitative Data Summary
The following tables provide example data on the effects of this compound and the mitigating effects of N-acetylcysteine (NAC).
Table 1: IC50 Values of this compound in Various Cell Lines after 48h Treatment
| Cell Line | Description | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | 45.7 |
| A549 | Human Lung Carcinoma | 22.1 |
| MCF-7 | Human Breast Cancer | 15.8 |
| SH-SY5Y | Human Neuroblastoma | 8.3 |
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound IC50 in A549 Cells
| Treatment Condition | IC50 of this compound (µM) | Fold Increase in IC50 |
| This compound Alone | 22.1 | 1.0 |
| This compound + 1 mM NAC | 58.9 | 2.7 |
| This compound + 5 mM NAC | 112.8 | 5.1 |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity that reduces the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS
-
Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (with or without a mitigating agent). Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm.
DCFDA Assay for Intracellular ROS
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
96-well black, clear-bottom plates
-
DCFDA solution: 10 mM stock in DMSO
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
DCFDA Loading: Wash cells with warm HBSS. Add 100 µL of working solution (e.g., 10 µM DCFDA in HBSS) to each well and incubate for 30-45 minutes at 37°C.
-
Washing: Remove the DCFDA solution and wash the cells twice with HBSS.
-
Compound Treatment: Add 100 µL of medium containing this compound (with or without an antioxidant). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Reading: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes).
Colorimetric Caspase-3 Activity Assay
This protocol measures the activity of activated Caspase-3, a key marker of apoptosis.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Reaction buffer
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells in a culture dish with this compound for the desired time.
-
Cell Lysis: Collect both adherent and floating cells, wash with cold PBS, and lyse them using the provided lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to separate wells.
-
Substrate Addition: Add the Caspase-3 substrate (DEVD-pNA) and reaction buffer to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the level of Caspase-3 activity.
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection | MDPI [mdpi.com]
protocol modifications for enhancing Mycomycin activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for protocol modifications aimed at enhancing Mycomycin's activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mitomycin?
Mitomycin is an antineoplastic antibiotic that acts as a potent DNA crosslinker.[1][2] After being activated through bioreduction within the cell, it alkylates DNA, primarily forming interstrand cross-links between guanine bases.[3][4] This cross-linking prevents the separation of DNA strands, thereby inhibiting DNA replication and synthesis, which is particularly effective in rapidly dividing cancer cells.[3] At higher concentrations, it can also suppress RNA and protein synthesis.
Q2: What are the common challenges encountered when working with Mitomycin?
Common challenges include:
-
Drug Resistance: Both intrinsic and acquired resistance in tumor cells can limit its efficacy.
-
Toxicity and Side Effects: Mitomycin can cause significant side effects, including myelosuppression (thrombocytopenia and leucocytopenia), hemolytic uremic syndrome, pneumonitis, and cardiac failure.
-
Solubility and Stability: Mitomycin C can be unstable in acidic urine and may require specific preparation methods to ensure complete solubilization for intravesical administration.
-
Variable Efficacy: Its effectiveness can be influenced by the cellular environment, such as oxygen levels, with higher activity often observed under anaerobic conditions.
Q3: Are there known strategies to enhance the activity of Mitomycin?
Yes, several strategies have been explored to enhance Mitomycin's efficacy:
-
Combination Therapy: Using Mitomycin in conjunction with other agents, such as lytic phages or other chemotherapeutic drugs, can lead to synergistic effects.
-
Pharmacokinetic Optimization: For intravesical use, increasing the drug concentration, reducing urine volume through dehydration, and alkalinizing the urine can enhance its activity.
-
Adjuvant Compounds: Antioxidant vitamins like Vitamin C, E-acetate, and beta-carotene have been shown to enhance the efficiency of Mitomycin C, particularly under irradiation.
-
Modulating Cellular Pathways: Targeting signaling pathways involved in drug resistance, such as the RAS/MAPK/ERK pathway, may improve its cytotoxic effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Cytotoxicity or High IC50 Value | Drug resistance in the cell line. | 1. Verify the reported Mitomycin sensitivity of your cell line. 2. Consider combination therapies to overcome resistance mechanisms. 3. Assess the expression of enzymes involved in Mitomycin activation, such as DT-diaphorase and cytochrome p450 reductase. |
| Suboptimal experimental conditions. | 1. Ensure the pH of the culture medium is stable. 2. For in vivo studies involving intravesical administration, consider urine alkalinization. 3. Optimize drug concentration and incubation time based on preliminary dose-response experiments. | |
| Inconsistent Results Between Experiments | Instability or incomplete solubilization of Mitomycin C. | 1. Prepare fresh solutions of Mitomycin C for each experiment. 2. Follow specific compounding methods, such as gentle heating, to ensure complete dissolution, especially for higher concentrations. 3. Protect the solution from light to prevent degradation. |
| Variability in cell culture conditions. | 1. Maintain consistent cell passage numbers and confluency. 2. Regularly test for mycoplasma contamination. | |
| High Toxicity in Non-Target Cells | Off-target effects of Mitomycin. | 1. Reduce the concentration of Mitomycin or the duration of exposure. 2. Consider targeted delivery systems to increase drug concentration at the tumor site while minimizing systemic exposure. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mitomycin C in various cancer cell lines as reported in the literature. These values can serve as a reference for expected efficacy.
| Cell Line | IC50 (µg/mL) | Reference |
| HCT116 (Human Colon Carcinoma) | 6 | |
| HCT116b (Mitomycin C Resistant) | 10 | |
| HCT116-44 (Acquired Resistance) | 50 | |
| MCF-7 (Human Breast Adenocarcinoma) | Varies | |
| MDA-MB 468 (Triple Negative Breast Cancer) | Varies |
Experimental Protocols
Protocol 1: Preparation of Mitomycin C for In Vitro Assays
This protocol outlines the steps for preparing a Mitomycin C stock solution for use in cell culture experiments.
Materials:
-
Mitomycin C powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitute the lyophilized Mitomycin C powder in DMSO to create a high-concentration stock solution (e.g., 15 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
For working solutions, dilute the stock solution in the appropriate cell culture medium or PBS to the desired final concentration immediately before use.
Protocol 2: Assessment of DNA Cross-linking using a Comet Assay
This protocol provides a method to quantify the extent of DNA interstrand cross-links induced by Mitomycin C.
Materials:
-
Cells treated with Mitomycin C
-
Hydrogen peroxide (H2O2)
-
Comet assay kit (e.g., Trevigen® CometAssay®)
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of Mitomycin C for the specified duration (e.g., 24 hours).
-
After treatment, induce DNA damage by incubating the cells with 100 µM hydrogen peroxide for 15 minutes. This step is crucial for visualizing the cross-links, as it introduces single-strand breaks that are then held together by the cross-links.
-
Harvest the cells by trypsinization.
-
Follow the manufacturer's protocol for the comet assay, which typically involves embedding the cells in agarose on a slide, lysing the cells, and performing electrophoresis.
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analyze the comet tail moment to quantify the degree of DNA cross-linking. A decrease in the tail moment in Mitomycin C-treated cells compared to control cells (treated with H2O2 only) indicates the presence of interstrand cross-links.
Visualizations
Caption: Mechanism of Mitomycin C activation and DNA cross-linking.
Caption: Troubleshooting workflow for low Mitomycin activity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mitomycin C - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 4. Mitomycin C and Its Analog Trigger Cytotoxicity in MCF-7 and K562 cancer cells through the regulation of RAS and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
identifying and resolving artifacts in Mycomycin experiments
Welcome to the technical support center for Mycomycin experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and issues encountered during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our IC50 values for this compound across different batches of experiments. What are the potential causes?
A1: High variability in IC50 values is a common issue and can stem from several factors. Key areas to investigate include the solubility and stability of this compound, as well as inconsistencies in experimental procedures. Poor solubility can lead to an inaccurate effective concentration of the compound in your assays. Additionally, the stability of this compound can be affected by pH, temperature, and light exposure, causing degradation over the course of an experiment.[1][2] Finally, ensure that cell seeding density and passage number are consistent, as these can significantly impact cellular response to treatment.[3][4]
Q2: Our cell-based assays with this compound show significant autofluorescence, interfering with our fluorescent microscopy results. How can we mitigate this?
A2: Autofluorescence is a known challenge in fluorescence microscopy and can originate from the cells themselves, the culture medium, or the compound.[5] To address this, first include an unstained control to determine the baseline level of autofluorescence in your samples. Consider using red-shifted fluorescent dyes, as cellular autofluorescence is often more pronounced in the blue and green wavelength ranges. If the issue persists, you can employ autofluorescence quenching reagents or adjust your imaging settings and fixation methods.
Q3: We are seeing unexpected peaks in our HPLC analysis of this compound. What could be the source of these artifacts?
A3: Unexpected or "ghost" peaks in HPLC can arise from several sources, including contamination of the mobile phase, sample carryover from previous injections, or degradation of the compound. It is also possible for contaminants to be introduced from solvents or sample containers. A systematic approach to troubleshooting involves running a blank injection to see if the peak persists, which would suggest system contamination. If the peak is only present in sample injections, consider issues with sample preparation or compound stability.
Q4: My Western blot results for downstream targets of the this compound signaling pathway are inconsistent, with either weak or no signal. What troubleshooting steps should I take?
A4: Weak or absent signals in Western blotting can be due to a variety of factors. Check for efficient protein transfer from the gel to the membrane by using a reversible stain like Ponceau S. The concentration of both the primary and secondary antibodies is critical; you may need to optimize these concentrations or increase incubation times. Also, ensure that the total protein load is sufficient, especially for low-abundance targets. Finally, verify the activity of your antibodies and ensure they have been stored correctly.
Troubleshooting Guides
Guide 1: Resolving Inconsistent IC50 Values in this compound Cell Viability Assays
This guide provides a systematic workflow to troubleshoot and resolve variability in IC50 measurements for this compound.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Methodologies:
-
This compound Solubility and Stability Assessment:
-
Solubility Test: Prepare a saturated solution of this compound in the assay buffer. After equilibration, centrifuge and measure the concentration of the supernatant using HPLC or UV-Vis spectroscopy.
-
Stability Assay: Incubate this compound in the complete cell culture medium at 37°C for the duration of the experiment (e.g., 24, 48, 72 hours). Analyze the concentration of intact this compound at different time points using HPLC to determine its degradation rate.
-
-
Standardized Cell Culture and Seeding Protocol:
-
Cell Passage: Use cells within a consistent and low passage number range (e.g., passages 5-15) for all experiments.
-
Seeding Density: Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase at the time of treatment. A typical density for a 96-well plate is between 5,000 and 10,000 cells per well.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can alter cellular responses to drugs.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| Final DMSO Concentration | < 0.5% | High concentrations of DMSO can be toxic to cells. |
| This compound Stock Concentration | 10-50 mM in DMSO | Store at -80°C in small aliquots to avoid freeze-thaw cycles. |
| Incubation Time | 24 - 72 hours | Optimize based on cell doubling time and mechanism of action. |
| Cell Seeding Density (96-well) | 5,000 - 10,000 cells/well | Ensure confluency is between 70-80% at the end of the assay. |
Guide 2: Identifying the Source of Unexpected Peaks in HPLC Analysis
This guide outlines a logical approach to diagnosing and eliminating artifactual peaks in your this compound chromatograms.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Methodologies:
-
System Blank Injection:
-
Replace the sample with mobile phase in the injection loop.
-
Run the standard HPLC gradient.
-
Analyze the chromatogram for the presence of the unexpected peak. The presence of the peak indicates contamination of the HPLC system or mobile phase.
-
-
Sample Preparation and Analysis:
-
Solvent Purity: Use HPLC-grade solvents for both mobile phase and sample preparation.
-
Glassware Cleaning: Ensure all glassware is thoroughly cleaned with appropriate solvents to remove any residues.
-
Sample Filtration: Filter all samples through a 0.22 µm filter before injection to remove particulate matter.
-
Hypothetical this compound Signaling Pathway
This compound is a potent inhibitor of the fictional "Myco-Kinase," a key regulator of cell proliferation and survival. Inhibition of Myco-Kinase by this compound leads to a decrease in the phosphorylation of the downstream effector, Prolif-STAT, preventing its translocation to the nucleus and subsequent transcription of pro-growth genes.
References
stability of Mycomycin under different pH and temperature conditions
Disclaimer: The following information pertains to Mitomycin C, as extensive research for "Mycomycin" did not yield specific stability data. It is highly probable that "this compound" is a less common name or a potential misspelling for Mitomycin C, a well-documented anticancer antibiotic.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Mitomycin C under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining Mitomycin C stability in aqueous solutions?
A1: Mitomycin C exhibits maximum stability in a neutral to slightly alkaline pH range, typically between pH 7 and 8.[1][2] Degradation of the molecule increases significantly in acidic conditions (pH < 7).[1][2][3]
Q2: How does temperature affect the stability of Mitomycin C solutions?
A2: Temperature is a critical factor influencing the stability of Mitomycin C. Refrigerated (2-8 °C) or frozen (-20 °C) storage significantly enhances stability compared to room temperature. Storing solutions at room temperature for extended periods leads to considerable degradation.
Q3: What are the primary degradation products of Mitomycin C?
A3: The degradation of Mitomycin C primarily occurs through hydrolytic reactions. In acidic conditions (below pH 7), it can convert to 1-hydroxy-2,7-diaminomitosanes. Above pH 7, it can be hydrolyzed to 7-hydroxymitosane. Other identified degradation products include cis- and trans-hydroxymitosenes.
Q4: Can I store reconstituted Mitomycin C solutions for later use?
A4: The stability of reconstituted Mitomycin C solutions depends on the solvent, pH, and storage temperature. Solutions reconstituted in 0.9% Sodium Chloride can degrade rapidly at room temperature due to the acidic nature of the saline solution. When reconstituted with sterile water for injection to a pH between 6.6 and 7.4, stability is improved. For short-term storage, refrigeration is recommended. For longer-term storage, freezing at -30°C has been shown to be effective, although crystallization can occur at -20°C. It is crucial to visually inspect for precipitates before use, as precipitated solutions may be toxic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity of Mitomycin C in an experiment. | Degradation of the Mitomycin C stock solution due to improper storage conditions (e.g., acidic pH, room temperature). | 1. Prepare fresh Mitomycin C solutions for each experiment. 2. Ensure the pH of the solvent is within the optimal range (pH 7-8). 3. Store stock solutions at 2-8 °C for short-term use or frozen for long-term storage. 4. Verify the stability of your specific formulation using a suitable analytical method like HPLC. |
| Visible precipitate in the thawed Mitomycin C solution. | Crystallization of Mitomycin C upon freezing and thawing. | Do not use the solution. A precipitated solution has been reported to be toxic. Prepare a fresh solution. To minimize precipitation, consider freezing at -30°C instead of -20°C. |
| Inconsistent experimental results when using the same Mitomycin C stock solution over time. | Gradual degradation of Mitomycin C in the stock solution. | 1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Re-evaluate the concentration of the stock solution periodically using a validated analytical method. |
Data on Mitomycin C Stability
The following tables summarize the stability of Mitomycin C under different pH and temperature conditions based on available data.
Table 1: Stability of Mitomycin C in 0.9% Sodium Chloride Solution at Room Temperature
| pH | Remaining Mitomycin C (%) after 30 min | Remaining Mitomycin C (%) after 60 min | Remaining Mitomycin C (%) after 120 min | Remaining Mitomycin C (%) after 300 min |
| 7.0 | 98.5 | 97.2 | 92.7 | 89.3 |
| 6.0 | 99.2 | 98.6 | 97.6 | 95.8 |
| 5.5 | 98.9 | 98.2 | 96.6 | 93.5 |
| 4.5 | 98.0 | 96.7 | 88.1 | 85.4 |
Table 2: Stability of Mitomycin C in 0.9% Sodium Chloride Solution at 5°C
| pH | Remaining Mitomycin C (%) after 24 hours |
| 7.0 | >90 |
| 6.0 | >94 |
| 5.5 | >95 |
| 4.5 | >93 |
Experimental Protocols
Protocol: Determination of Mitomycin C Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of Mitomycin C. Specific parameters may need to be optimized for your laboratory equipment and reagents.
1. Materials and Reagents:
-
Mitomycin C reference standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (or other suitable buffer system)
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Syringe filters (0.22 µm)
2. Preparation of Solutions:
-
Mobile Phase: A common mobile phase for Mitomycin C analysis is a gradient mixture of a phosphate buffer and an organic solvent like acetonitrile. The exact composition and gradient program should be optimized for best separation.
-
Standard Solutions: Prepare a stock solution of Mitomycin C reference standard in a suitable solvent (e.g., water or mobile phase) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Prepare Mitomycin C solutions in the desired buffers (with varying pH) and at the desired concentrations.
-
Incubate the solutions at the specified temperatures (e.g., 5°C, 25°C).
-
At predetermined time points, withdraw an aliquot of each sample.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is commonly used for Mitomycin C analysis.
-
Detection: UV detection at a wavelength of around 365 nm is suitable for Mitomycin C.
-
Injection Volume: Typically 10-20 µL.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Mitomycin C standard against its concentration.
-
Determine the concentration of Mitomycin C in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of remaining Mitomycin C at each time point relative to the initial concentration (time zero).
Visualizations
Caption: Degradation pathway of Mitomycin C under different pH conditions.
Caption: General workflow for Mitomycin C stability testing using HPLC.
References
Technical Support Center: Best Practices for Long-Term Storage of Mycomycin Samples
This guide provides best practices and technical information for the long-term storage and handling of Mycomycin samples. The information herein is primarily based on data for Mitomycin C , a potent antineoplastic antibiotic that serves as a well-documented model for handling sensitive "-mycin" class compounds. Researchers working with the highly unstable polyacetylene known as this compound (from Nocardia acidophilus) should exercise extreme caution, as it is known to be explosive in its dry form; handling should only occur in dilute solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Mitomycin C) and why is proper storage critical?
This compound, clinically known as Mitomycin C (MMC), is a potent antibiotic and antineoplastic agent used in cancer chemotherapy[1][2][3]. It functions as a DNA crosslinker, inhibiting DNA synthesis and cell division[1]. Its chemical structure makes it susceptible to degradation from factors like improper temperature, pH, and light exposure[4]. Proper storage is essential to maintain its efficacy, ensure experimental reproducibility, and guarantee safety.
Q2: In what form should this compound samples be stored?
For long-term viability, this compound should be stored as a dry powder whenever possible. Most antibiotics are more stable as dry powders. Once reconstituted into a solution, the compound is exposed to hydrolysis and becomes significantly more unstable. If storing in solution is necessary, it should be done in aliquots at ultra-low temperatures to prevent repeated freeze-thaw cycles.
Q3: What are the recommended temperatures for long-term storage?
-
Dry Powder: Store in a dry, cool, and well-ventilated place, typically at refrigerated temperatures (2°C to 8°C).
-
Reconstituted Solutions: For short-term storage (up to 3 months), refrigeration at +4°C is viable, retaining about 78-90% of the initial activity. For longer-term storage (beyond 3 months), freezing at -20°C is common, though some studies show significant degradation. For maximum long-term stability of solutions (6+ months), storage in liquid nitrogen (-196°C) is recommended, as it shows no reduction in activity after six months.
Q4: Which solvents should be used for reconstitution and storage?
The choice of solvent significantly impacts this compound's stability.
-
Water for Injection: Reconstitution in sterile water is common. Solutions at 0.5 mg/mL are stable for 14 days under refrigeration.
-
0.9% Sodium Chloride (Saline): Saline is also a common diluent. However, the pH of the saline solution is critical; degradation increases at a pH below 7. Some saline solutions have a pH around 5.4, which can accelerate degradation. Solutions in 0.9% NaCl are generally stable for 12 hours at room temperature.
-
Propylene Glycol (PG): Solutions of this compound in a mixture of propylene glycol and water (e.g., 50-80% PG) show enhanced stability, with a predicted shelf-life of at least 24 months under refrigeration.
-
Dextrose Solutions: Avoid long-term storage in 5% dextrose solutions, as stability is highly pH-dependent and can be as short as 3 hours.
Q5: How can I prevent degradation during storage and handling?
-
Protect from Light: this compound is light-sensitive. Always store samples in amber vials or wrap containers in foil.
-
Control pH: Maintain a neutral to slightly alkaline pH (7-8) for maximum stability in aqueous solutions. Avoid acidic conditions.
-
Aliquot Samples: To avoid multiple freeze-thaw cycles, which degrade the compound, store solutions in single-use aliquots.
-
Use Proper Containers: Store in tightly sealed, sterile containers to prevent contamination and exposure to moisture and oxygen.
Q6: What are the signs of this compound degradation?
Degradation can be assessed physically and chemically.
-
Physical Signs: A color change of the solution (typically from blue/purple to light green) or the appearance of visible particulates or crystals can indicate degradation or precipitation.
-
Chemical Signs: The most reliable method is to measure the loss of the active compound. A degradation level of 10% or more is typically considered the limit of stability. This is determined via analytical methods like HPLC.
Quantitative Data Summary
The stability of dissolved this compound C is highly dependent on storage temperature and duration. The table below summarizes data from a long-term stability study.
| Storage Temperature | Duration | Average % of Initial Activity Retained | Recommendation |
| +22°C (Room Temp) | 1 Week | ~90% | Not recommended for storage |
| +22°C (Room Temp) | 6 Months | ~16% | Unsuitable |
| +4°C (Refrigerated) | 3 Months | ~78-90% | Suitable for short-to-mid-term storage |
| +4°C (Refrigerated) | 6 Months | ~78% | Viable, with expected activity loss |
| -20°C (Frozen) | 1 Month | ~90% | Suitable for mid-term storage |
| -20°C (Frozen) | 6 Months | ~48% | Not ideal; significant degradation occurs |
| -196°C (Liquid N₂) | 6 Months | 100% | Optimal for long-term storage |
Data summarized from studies evaluating this compound C solutions at various concentrations (0.02 to 0.4 mg/mL).
Troubleshooting Guide
Issue: Reduced or inconsistent experimental efficacy.
This is often the first sign of sample degradation.
References
Technical Support Center: Mitomycin C Experimental Protocols
Created for: Researchers, scientists, and drug development professionals Topic: Reducing variability in Mitomycin C experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Mitomycin C (MMC). The following information is designed to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability in cytotoxicity between replicate wells treated with Mitomycin C?
A1: High variability between replicate wells in a Mitomycin C cytotoxicity assay can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Use reverse pipetting techniques for accurate cell dispensing.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is best to avoid using the outer wells; instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Pipetting Inaccuracies: Calibrate your pipettes regularly to ensure accurate dispensing of both cells and Mitomycin C solutions. Use a new pipette tip for each replicate to avoid cross-contamination.
-
Incomplete Reagent Mixing: After adding assay reagents, ensure gentle but thorough mixing without creating bubbles, which can interfere with absorbance or fluorescence readings.
Q2: My Mitomycin C dose-response curve is inconsistent between experiments. What are the likely causes?
A2: Inconsistent dose-response curves are a common issue and can often be traced back to the Mitomycin C solution itself or the experimental setup.
-
Incorrect Drug Dilutions: Always prepare fresh serial dilutions of Mitomycin C for each experiment from a validated stock solution.
-
Drug Instability: Mitomycin C is sensitive to light and pH. It undergoes rapid degradation in acidic solutions (pH < 6.0).[1] Protect your stock solutions and working dilutions from light and ensure the pH of your culture medium is stable (typically between 7.2 and 7.4). A study has shown that the amount of Mitomycin C in a culture medium at 38°C with fetal calf serum was reduced by 29% after 30 minutes and 53% after 60 minutes.[1]
-
Suboptimal Assay Incubation Time: The cytotoxic effect of Mitomycin C is time-dependent.[2] If the incubation time is too short, you may not observe a significant effect. Conversely, very long incubation times might lead to secondary effects. It is crucial to optimize the incubation time for your specific cell line and experimental goals.
Q3: The cytotoxic effect of my Mitomycin C seems to be lower than expected.
A3: Several factors can contribute to a perceived lack of Mitomycin C activity:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to Mitomycin C's mechanism of action. Consider using a different cell line with known sensitivity as a positive control.
-
Insufficient Incubation Time: The cytotoxic effects of Mitomycin C may require a longer exposure period to become apparent. A time-course experiment can help determine the optimal duration.[2]
-
Drug Binding to Serum: Components in the fetal bovine serum (FBS) or other sera in your culture medium can bind to Mitomycin C, reducing its effective concentration. If your cell line can tolerate it, consider reducing the serum concentration during the drug treatment period.
-
Precipitation of Mitomycin C: If you observe any precipitate in your stock or working solutions, do not use them. Precipitated Mitomycin C can be toxic to cells in a non-dose-dependent manner and will lead to highly variable results.[1] Fresh solutions should be prepared if any precipitation is observed.
Q4: What is the best way to prepare and store Mitomycin C stock solutions to ensure consistency?
A4: Proper preparation and storage of Mitomycin C are critical for reproducible results.
-
Solvent Choice: Mitomycin C is soluble in water (up to 0.5 mg/mL) and DMSO (up to 55 mM). For cell culture experiments, DMSO is a common choice. Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium for your working concentrations. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent toxicity.
-
Storage Conditions: Store the powdered form of Mitomycin C at 2-8°C. Prepare fresh stock solutions before use. If you need to store stock solutions, it is generally recommended to store them in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should generally be stored at 0-5°C for no longer than a week, provided the pH is between 6 and 9.
-
Light Protection: Mitomycin C is light-sensitive. Always protect stock solutions and working dilutions from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with Mitomycin C.
| Problem | Possible Cause | Recommended Solution |
| High variability between technical replicates | Uneven cell seeding | Ensure thorough mixing of cell suspension before and during plating. Use reverse pipetting. |
| Edge effects in multi-well plates | Avoid using outer wells. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Regularly calibrate pipettes. Use fresh tips for each replicate. | |
| Inconsistent IC50 values between experiments | Degradation of Mitomycin C stock solution | Prepare fresh stock solutions for each experiment. Store aliquots at -20°C and avoid repeated freeze-thaw cycles. Protect from light. |
| Variation in cell passage number or health | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment. | |
| Fluctuation in incubator CO2 or temperature | Regularly calibrate and monitor incubator CO2 and temperature levels. | |
| Low or no cytotoxic effect observed | Incorrect concentration calculation | Double-check all calculations for dilutions. |
| Cell line is resistant to Mitomycin C | Use a positive control cell line with known sensitivity to Mitomycin C. | |
| Insufficient drug incubation time | Perform a time-course experiment to determine the optimal treatment duration. | |
| Mitomycin C precipitated out of solution | Visually inspect solutions for any precipitate. If observed, discard and prepare a fresh solution. | |
| Unexpected cell morphology changes | Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). |
| Contamination of cell culture | Regularly check for microbial contamination. |
Experimental Protocols
Detailed Methodology for a Standard Mitomycin C Cell Viability Assay (e.g., MTT or Neutral Red Assay)
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line, typically 5,000-10,000 cells/well in a 96-well plate).
-
Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS or media to the outer wells.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Mitomycin C Preparation and Treatment:
-
Prepare a 10 mM stock solution of Mitomycin C in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remember to account for the 100 µL of media already in the wells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Mitomycin C. Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Neutral Red Assay Example):
-
After the treatment period, add 20 µL of a 0.33% neutral red solution to each well.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the dye solution and rinse the cells twice with 200 µL of a fixative solution (e.g., 0.1% CaCl2 in 0.5% formaldehyde).
-
Add 200 µL of a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Place the plate on a shaker for 10 minutes at room temperature to solubilize the dye.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the Mitomycin C concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Mitomycin C Mechanism of Action and Signaling Pathway
Mitomycin C is a potent DNA alkylating agent. After reductive activation within the cell, it crosslinks DNA, primarily between guanine residues in the 5'-CpG-3' sequence. This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis.
Caption: Mitomycin C activation and its downstream effects on DNA and cell fate.
Experimental Workflow for a Mitomycin C Cytotoxicity Assay
This diagram outlines the key steps in a typical experiment to determine the cytotoxic effects of Mitomycin C on a cancer cell line.
Caption: A standard workflow for assessing Mitomycin C cytotoxicity in vitro.
References
Mycomycin Solubility & Stability Technical Support Center
Welcome to the technical support center for Mycomycin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the solubility and stability of this compound in culture media.
Disclaimer: this compound is a historically recognized, highly unsaturated, and unstable antibiotic. Specific solubility and stability data in modern culture systems are scarce in published literature. The protocols and guidance provided here are based on general best practices for handling poorly soluble and chemically labile compounds. It is crucial for researchers to perform small-scale validation experiments to determine the optimal conditions for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a polyunsaturated fatty acid antibiotic with a complex structure containing multiple double bonds, triple bonds, and an allene group.[1] This high degree of unsaturation makes the molecule inherently nonpolar and prone to chemical instability, leading to poor solubility in aqueous solutions like culture media.
Q2: I can only find solubility data for Mitomycin C. Is this relevant to this compound?
No, it is not relevant. A common point of confusion is the similarity in name between this compound and Mitomycin C. These are structurally distinct compounds with very different chemical properties. Mitomycin C is a well-documented anticancer agent, and its solubility data (e.g., soluble in DMSO, ethanol, and propylene glycol) should not be used as a reference for this compound.[2][3][4][5]
Q3: What is the recommended first-line solvent for preparing a this compound stock solution?
For poorly water-soluble compounds, Dimethyl Sulfoxide (DMSO) is the most common first-line solvent for creating a highly concentrated stock solution. Ethanol can also be considered. The goal is to dissolve the compound at a high concentration in a minimal volume of organic solvent, which can then be diluted into the aqueous culture medium.
Q4: How can I prevent this compound from precipitating when I add it to my culture medium?
Precipitation often occurs when a concentrated organic stock solution is diluted into an aqueous medium (a phenomenon known as "salting out"). To minimize this:
-
Use a high stock concentration: This allows for a larger dilution factor, keeping the final solvent concentration low (typically <0.5%).
-
Add the stock solution dropwise while vortexing or swirling the medium: This promotes rapid mixing and prevents localized areas of high concentration.
-
Warm the culture medium: The medium can be gently warmed to 37°C before adding the stock solution. However, given this compound's instability, prolonged exposure to heat should be avoided.
-
Test different final concentrations: The maximum achievable concentration in your medium may be limited.
Q5: How should I store this compound powder and stock solutions?
Given its instability, this compound powder should be stored protected from light, heat, and moisture, preferably at -20°C or lower. Stock solutions in an organic solvent like DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. It is strongly recommended to prepare aqueous working solutions fresh for each experiment and not to store them.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder will not dissolve in the chosen organic solvent (e.g., DMSO). | 1. Solvent is not suitable.2. Solubility limit has been exceeded. | 1. Test alternative organic solvents (see Protocol 2 below).2. Gently warm the solution (e.g., to 37°C) and/or sonicate briefly. Be aware that heat may degrade the compound.3. Prepare a less concentrated stock solution. |
| A precipitate forms immediately upon adding the stock solution to the culture medium. | 1. Final concentration is too high for the aqueous medium.2. Poor mixing technique.3. The organic solvent concentration in the final medium is too high. | 1. Perform a dose-response experiment to find the maximum soluble concentration.2. Add the stock solution slowly to the medium while vigorously vortexing or stirring.3. Ensure the final solvent concentration is below 0.5%. For example, add no more than 5 µL of stock per 1 mL of medium. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator. | 1. Compound instability: this compound is degrading into insoluble byproducts.2. Interaction with media components (e.g., serum proteins).3. Delayed precipitation. | 1. This is highly likely due to this compound's inherent instability. Prepare solutions immediately before use. Reduce incubation time if possible.2. Try pre-diluting the stock in a small volume of serum-free media before adding it to the complete, serum-containing media.3. Re-evaluate the final concentration; it may be at a supersaturated state that is not stable over time. |
| Inconsistent experimental results or loss of biological activity. | 1. Degradation of this compound in the stock solution or final medium.2. Adsorption to plasticware. | 1. Prepare fresh stock solutions from powder for each experiment. Minimize the time the compound spends in aqueous solution at 37°C.2. Use low-protein-binding microplates and tubes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general method for dissolving a poorly soluble compound.
-
Pre-weigh Compound: Accurately weigh the desired amount of this compound powder in a sterile, conical microfuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Add Solvent: Add the calculated volume of high-purity, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Solubilize: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, you may sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can be attempted, but should be used with caution due to potential degradation.
-
Sterilization: Do not autoclave DMSO solutions. The stock solution is considered sterile if prepared from sterile powder and solvent using aseptic techniques.
-
Storage: Aliquot the stock solution into single-use, light-protecting tubes and store at -80°C.
Protocol 2: Screening for Optimal Solvent
Since specific data for this compound is unavailable, you may need to screen several solvents. This protocol helps you systematically record your findings.
-
Prepare Materials: Weigh out 1 mg of this compound into several separate, labeled glass vials.
-
Solvent Addition: Add a small, precise volume of a test solvent (e.g., 100 µL) to the first vial. Test solvents can include DMSO, Ethanol, Dimethylformamide (DMF), or Methanol.
-
Assess Solubility: Vortex for 2 minutes. Observe if the compound has completely dissolved.
-
Titrate (if needed): If the compound is not dissolved, add another 100 µL of the solvent and repeat the process. Record the total volume of solvent required to fully dissolve the 1 mg of this compound.
-
Record Data: Use a table like the one below to systematically record your observations.
This table is a template for you to populate with your own experimental data.
| Solvent | Temperature (°C) | Volume to Dissolve 1 mg (µL) | Calculated Solubility (mg/mL) | Observations |
| DMSO | 25 | e.g., 50 | e.g., 20 | e.g., Dissolved quickly |
| Ethanol | 25 | e.g., 1000 | e.g., 1 | e.g., Required sonication |
| Methanol | 25 | |||
| DMF | 25 | |||
| PBS (pH 7.4) | 25 | >2000 | <0.5 | e.g., Insoluble |
Visual Guides and Workflows
Workflow for Preparing this compound Working Solution
Caption: General workflow for preparing this compound solutions.
Troubleshooting Decision Tree for Solubility Issues
Caption: Decision tree for troubleshooting precipitation.
References
- 1. This compound | C13H10O2 | CID 5461007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. US5216011A - Stable solutions of mitomycin c - Google Patents [patents.google.com]
- 4. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mitomycin C CAS#: 50-07-7 [m.chemicalbook.com]
quality control measures for Mycomycin in research
Welcome to the Mycomycin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for research purposes. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a naturally occurring polyunsaturated fatty acid with antibiotic properties.[1] It is structurally distinct from many common antibiotics and is characterized by a unique combination of double and triple bonds within its carbon chain.[1] In a research context, this compound is primarily investigated for its potential as an antimicrobial agent. Its complex structure also makes it a subject of interest for synthetic chemistry and biosynthesis studies.[2]
Q2: How should I properly store and handle my this compound sample?
To ensure the stability of this compound, it should be stored as a dry powder at -20°C or lower, protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions of similar complex molecules have shown degradation over a 24-hour period when stored at room temperature after being refrigerated or frozen.[3][4]
Q3: I am seeing unexpected or inconsistent results in my bioassays. What could be the cause?
Inconsistent results can stem from several factors related to the quality of your this compound sample. Potential causes include:
-
Compound Degradation: this compound's unsaturated structure makes it susceptible to degradation. Improper storage or handling, such as exposure to light, heat, or acidic conditions, can lead to the formation of inactive byproducts.
-
Purity Issues: The presence of impurities from the synthesis or isolation process can interfere with your experiments.
-
Inaccurate Concentration: Errors in weighing the compound or in preparing stock solutions can lead to incorrect final concentrations in your assays.
We recommend performing quality control checks on your sample to rule out these possibilities.
Q4: What are the typical degradation products of similar complex antibiotics?
While specific degradation pathways for this compound are not extensively documented, similar complex molecules like Mitomycin C are known to degrade into various products. For instance, Mitomycin C can degrade into cis- and trans-hydroxymitosene. The formation of such degradation products, often referred to as mitosanes and mitosenes, is well-documented in scientific literature. It is plausible that this compound could undergo analogous oxidative or hydrolytic degradation.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during research with this compound.
Issue 1: Low or No Bioactivity
If you observe lower-than-expected or no biological activity in your experiments, follow these steps:
-
Verify Solution Preparation: Double-check all calculations for molarity and dilution. Ensure that the solvent used is compatible with your experimental system and does not inactivate this compound.
-
Assess Compound Integrity: Run a quality control check to assess the purity and integrity of your this compound sample. A fresh sample or a sample from a different lot should be used as a comparator if available.
-
Check Experimental Conditions: Review your experimental protocol to ensure all parameters (e.g., incubation time, temperature, cell density) are optimal.
Issue 2: High Variability Between Replicates
High variability can obscure real experimental effects. Consider the following troubleshooting measures:
-
Improve Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
-
Ensure Homogeneous Solutions: Vortex stock solutions and dilutions thoroughly before use to ensure a uniform concentration.
-
Standardize Cell Culture Conditions: If using cell-based assays, ensure that cell passages, confluency, and media composition are consistent across all experiments.
Quality Control Experimental Protocols
To ensure the reliability of your research, it is crucial to perform quality control checks on your this compound samples. The following are standard methods that can be adapted for this purpose.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of chemical compounds. This protocol provides a general method that should be optimized for your specific instrumentation and this compound sample.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a working concentration of 10-100 µg/mL with the mobile phase.
-
-
HPLC Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detection at a wavelength determined by a UV-Vis scan of this compound (likely in the 230-280 nm range for conjugated systems).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas from the chromatogram.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Quantitative Data Summary:
| Parameter | Recommended Value |
| Purity for Bioassays | >95% |
| Purity for Structural Studies | >98% |
| Reporting Threshold for Impurities | 0.1% |
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and can help identify potential impurities or degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
-
MS Analysis:
-
Infuse the sample directly into the mass spectrometer or couple the MS to an HPLC system (LC-MS).
-
Acquire data in both positive and negative ion modes to determine the best ionization for this compound.
-
Look for the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of this compound (198.22 g/mol ).
-
Quantitative Data Summary:
| Parameter | Expected Value |
| Molecular Weight (Monoisotopic) | 198.0681 g/mol |
| Observed m/z for [M+H]⁺ | 199.0759 |
| Observed m/z for [M-H]⁻ | 197.0603 |
Visualizations
This compound Quality Control Workflow
The following diagram illustrates a typical workflow for ensuring the quality of a this compound sample before its use in research experiments.
Caption: A flowchart outlining the quality control process for this compound samples.
Troubleshooting Logic for Inconsistent Bioassay Results
This diagram provides a logical tree to help researchers troubleshoot inconsistent results when working with this compound.
Caption: A decision tree for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. This compound | C13H10O2 | CID 5461007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The structure of the antibiotic this compound (1952) | Walter D. Celmer | 72 Citations [scispace.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for Mycomycin-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address specific issues encountered during their experimental work.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The following data, protocols, and troubleshooting advice are based on the properties of macrolide antibiotics, such as Erythromycin, and are intended to serve as a realistic guide for experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with aminoacyl translocation and thereby preventing the elongation of the polypeptide chain.[1][2][3] In eukaryotic cells, it has been observed to modulate the MAPK/ERK signaling pathway, which can affect cell proliferation and apoptosis.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is poorly soluble in water.[5] For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like ethanol or DMSO. Solid this compound should be stored in a cool, dry place in a tightly sealed container. Stock solutions should be aliquoted and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution is pH-dependent. It is most stable in a pH range of 6-8. Acidic solutions (pH below 5.5) can cause rapid degradation and loss of potency. When preparing working solutions in cell culture media or buffers, ensure the final pH is within the optimal range.
Q4: Can this compound be used in combination with other antibiotics?
A4: Yes, studies have investigated the combination of macrolides with other classes of antibiotics, such as β-lactams and aminoglycosides. Synergistic effects have been observed in some cases, particularly with aminoglycosides against certain bacteria. However, antagonism is also possible, so it is essential to validate any combination experimentally using methods like the checkerboard technique.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Bacterial Growth
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Ensure the pH of your media is between 6 and 8. Verify the storage conditions of your stock solution. |
| Bacterial Resistance | The bacterial strain may have developed resistance. Common mechanisms include modification of the ribosomal target (erm genes) or active efflux of the drug (mef genes). Confirm the susceptibility of your strain using a reference strain (e.g., ATCC strains). Consider performing PCR to detect resistance genes. |
| Poor Solubility | This compound may not be fully dissolved in the aqueous culture medium, leading to a lower effective concentration. Ensure the stock solution is fully dissolved before diluting it into the media. Vortex thoroughly at each dilution step. |
| Incorrect Concentration | Double-check all calculations for dilutions of the stock solution. Verify the initial concentration of your stock solution. |
Problem 2: High Variability in Eukaryotic Cell-Based Assays (e.g., Viability, Apoptosis)
| Possible Cause | Recommended Solution |
| Inconsistent Drug Concentration | Poor mixing or precipitation of this compound in the culture medium can lead to variable results. Ensure a homogenous solution by vortexing before adding to the cells. |
| Solvent Toxicity | The solvent used for the this compound stock solution (e.g., DMSO, ethanol) may be toxic to the cells at the final concentration used. Run a vehicle control with the same concentration of the solvent to assess its effect on cell viability. |
| Interaction with Serum Proteins | This compound can bind to plasma proteins, which may reduce its effective concentration in cell culture media containing serum. Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if appropriate for your cell line. |
| Cell Line Specific Effects | The effect of this compound on the MAPK/ERK pathway can be cell-type specific. Ensure you are using an appropriate cell line for your experimental question and that the observed effects are consistent with known pathway responses. |
Problem 3: Difficulty Replicating Results from Other Labs
| Possible Cause | Recommended Solution |
| Different Assay Methods | Different laboratories may use various methods to quantify this compound's effect (e.g., HPLC-UV, LC-MS/MS, microbiological assays), which can have different levels of sensitivity and precision. Ensure you are using a comparable and validated assay protocol. |
| Variations in Experimental Protocols | Minor differences in protocols, such as incubation times, cell densities, or bacterial inoculum size, can significantly impact results. Adhere strictly to a validated protocol and document all experimental parameters. |
| Different Sources of this compound | The purity and formulation of this compound can vary between suppliers. Use a high-purity grade of the compound and be consistent with the source throughout a study. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.25 - 2 | Resistance is common, particularly in MRSA strains. |
| Streptococcus pneumoniae | 0.06 - 1 | Resistance rates can vary geographically. |
| Escherichia coli | 8 - >64 | Generally considered resistant due to the outer membrane. |
| Haemophilus influenzae | 1 - 8 | Susceptibility can vary. |
Note: These values are illustrative and should be determined experimentally for the specific strains used in your research.
Table 2: this compound Stability in Solution
| Storage Condition | Solvent/Buffer | Stability Duration | Reference |
| Room Temperature | Reconstituted with sterile water (50 mg/mL, pH 7) | 24 hours | |
| 2-8°C | Reconstituted with sterile water (50 mg/mL, pH 7) | 2 weeks | |
| -20°C | In appropriate solvent (e.g., DMSO) | Up to 1 month | |
| -80°C | In appropriate solvent (e.g., DMSO) | Up to 6 months |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
2. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in an appropriate broth (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
3. Serial Dilution:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth to achieve a range of desired concentrations.
-
Include a positive control well (bacteria only) and a negative control well (broth only).
4. Inoculation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
5. Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
6. MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Eukaryotic Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the viability of a eukaryotic cell line.
1. Cell Seeding:
-
Seed the cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 1 x 10^4 cells/well).
-
Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. Treatment:
-
Prepare fresh dilutions of this compound in the cell culture medium at various concentrations.
-
Remove the old medium from the cells and add the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
3. Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
5. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: A generalized workflow for in vitro experiments involving this compound.
Caption: this compound's mechanism of action in bacteria.
Caption: this compound's inhibitory effect on the MAPK/ERK pathway in eukaryotic cells.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biovailability and stability of erythromycin delayed release tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling Mycomycin: A Comparative Analysis of Its Uncharted Antitubercular Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antitubercular agent Mycomycin against well-established frontline tuberculosis drugs, Isoniazid and Rifampicin. A significant disparity in the available scientific validation and data underscores the historical context of this compound and highlights the rigorous validation of modern therapeutics.
This compound, an antibiotic discovered in the mid-20th century, was historically noted for its tuberculostatic properties.[1] However, a thorough review of contemporary scientific literature reveals a significant absence of modern experimental data to validate its efficacy and elucidate its mechanism of action against Mycobacterium tuberculosis. This guide aims to contextualize this compound by comparing its limited historical profile with the extensive data available for Isoniaz zid and Rifampicin, the cornerstones of modern tuberculosis treatment.
Comparative Efficacy: A Tale of Data and Discovery
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an antibiotic's potency. For Isoniazid and Rifampicin, MIC values against the reference strain M. tuberculosis H37Rv are well-documented, providing a clear benchmark for their potent activity. In stark contrast, there is no publicly available, peer-reviewed data on the MIC of this compound against any strain of M. tuberculosis.
| Drug | Target Organism | MIC (µg/mL) | Citation(s) |
| This compound | Mycobacterium tuberculosis H37Rv | Data not available | |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02 - 0.06 | [2] |
| Rifampicin | Mycobacterium tuberculosis H37Rv | 0.25 | [3] |
Mechanisms of Action: The Known vs. The Unknown
The modes of action for Isoniazid and Rifampicin are well-characterized, targeting specific and essential pathways in M. tuberculosis. This detailed understanding has been crucial for their clinical success and for managing drug resistance. The mechanism of this compound remains entirely speculative due to a lack of research.
Isoniazid: This prodrug is activated by the mycobacterial catalase-peroxidase enzyme KatG.[4][5] The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids. Mycolic acids are unique and crucial components of the mycobacterial cell wall, and their inhibition leads to a loss of cell integrity and bacterial death.
Rifampicin: This bactericidal antibiotic functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (rpoB). This binding action physically blocks the elongation of messenger RNA transcripts, thereby inhibiting protein synthesis and leading to bacterial cell death.
This compound: The specific molecular target and mechanism of action for this compound's reported "tuberculostatic" effects are unknown.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the known mechanism of action for Isoniazid and a standard experimental workflow for validating antitubercular activity, highlighting the systematic approach used in modern drug discovery that is absent in the historical record of this compound.
References
- 1. This compound: a new antibiotic with tuberculostatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Antituberculars: Isoniazid, the Stalwart, vs. Mycomycin, the Historical Enigma
A Comparative Guide for Researchers in Mycobacterial Drug Development
In the landscape of antimicrobial agents targeting Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB), few drugs have achieved the prominence and sustained clinical relevance of isoniazid. It stands as a cornerstone of first-line TB therapy, a testament to decades of research and clinical application. In contrast, mycomycin represents a historical footnote—an antibiotic with early promise against M. tuberculosis that has since faded from the scientific forefront, leaving a significant gap in our understanding of its potential. This guide provides a comparative overview of these two compounds, highlighting the wealth of data available for isoniazid against the sparse historical record of this compound. For researchers and drug development professionals, this juxtaposition underscores the rigorous and multifaceted evaluation required to translate an initial discovery into a clinical success.
Isoniazid: The Well-Characterized Frontline Agent
Isoniazid (INH) is a synthetic compound that has been a mainstay of TB treatment for over 70 years. Its efficacy, particularly in combination with other drugs, is well-documented, and its mechanism of action has been extensively studied.
Mechanism of Action
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, isoniazid covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids.[2] Mycolic acids are unique, long-chain fatty acids that are critical components of the robust and impermeable mycobacterial cell wall. Disruption of mycolic acid synthesis leads to a loss of cell wall integrity and ultimately, bacterial cell death.
Quantitative Performance Data
The in vitro activity of isoniazid against M. tuberculosis is typically reported as the minimum inhibitory concentration (MIC), the lowest concentration of the drug that prevents visible growth.
| M. tuberculosis Strain | Isoniazid MIC (µg/mL) | Reference |
| H37Rv (drug-susceptible) | 0.02 - 0.06 | [2] |
| Clinical Isolates (drug-susceptible) | 0.015 - 0.25 | [2] |
| KatG mutant (resistant) | > 1.0 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
A standard method for determining the MIC of isoniazid against M. tuberculosis is the broth microdilution method using Middlebrook 7H9 broth.
This compound: A Historical Perspective with Limited Data
This compound was first described in the late 1940s as an antibiotic produced by the actinomycete Nocardia acidophilus. Early reports indicated its activity against the bacilli of human tuberculosis.
Chemical Structure and Properties
The chemical structure of this compound was later identified as (3E,5Z)-trideca-3,5,7,8-tetraen-10,12-diynoic acid. A notable characteristic of this compound is its instability; it is very thermolabile and requires storage at -40°C or lower to retain its activity. This inherent instability likely posed a significant barrier to its further development and clinical investigation.
Mechanism of Action and Performance Data
There is a significant lack of publicly available information regarding this compound's specific mechanism of action against M. tuberculosis. Furthermore, detailed quantitative performance data, such as MIC values from standardized assays, and results from in vivo studies or clinical trials are not found in contemporary scientific literature. The early publications that mention its antitubercular properties lack the detailed experimental data and protocols that are standard in modern drug development.
Distinguishing this compound from Other "Myco-" Antibiotics
It is important for researchers to distinguish this compound from other similarly named antibiotics that have been investigated for antitubercular activity:
-
Myxopyronin: A more recently studied antibiotic that inhibits bacterial RNA polymerase. It has shown potential against drug-resistant tuberculosis and has a distinct mechanism of action from isoniazid.
-
Myomycin: An aminoglycoside antibiotic with a mode of action that resembles streptomycin, another anti-TB drug.
Conclusion: A Study in Contrasts
The comparison between this compound and isoniazid is less a head-to-head evaluation of efficacy and more a case study in the evolution of antibiotic research and development. Isoniazid represents a triumph of medicinal chemistry and clinical science, a well-understood and indispensable tool in the global fight against tuberculosis. This compound, on the other hand, is a relic of an earlier era of antibiotic discovery. While it showed initial promise, its chemical instability and the lack of follow-up research have left it as a historical curiosity rather than a viable therapeutic agent.
For scientists and drug development professionals, the story of this compound serves as a crucial reminder that initial discovery is but the first step in a long and arduous journey. The path to a clinically useful drug requires not only potent biological activity but also favorable physicochemical properties, a well-defined mechanism of action, and a robust body of preclinical and clinical data—all of which are exemplified by the enduring legacy of isoniazid.
References
A Comparative Analysis of Aminoglycoside Antibiotics: Efficacy, Mechanisms, and Toxicities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Mycomycin and other prominent aminoglycoside antibiotics. The information is intended to be an objective resource for researchers, scientists, and professionals involved in drug development, offering insights into the performance, mechanisms of action, and experimental evaluation of these critical antibacterial agents. While this guide aims to be thorough, it is important to note the limited availability of recent, detailed experimental data for this compound. Consequently, the comparative analysis will focus on well-characterized aminoglycosides, with a dedicated section summarizing the current understanding of this compound.
Introduction to Aminoglycosides
Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone in the treatment of serious bacterial infections for decades.[1][2] Their bactericidal activity, particularly against Gram-negative aerobic bacteria, makes them invaluable in clinical settings.[3][4][5] All members of this class share a common mechanism of action: the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This interaction leads to codon misreading and ultimately, bacterial cell death.
Despite their efficacy, the clinical use of aminoglycosides is often tempered by concerns regarding their potential for nephrotoxicity (kidney damage) and ototoxicity (hearing and balance damage). This guide will delve into a comparative analysis of key aminoglycosides, examining their antibacterial spectrum, mechanisms of resistance, and the underlying pathways of their associated toxicities.
Comparative Antibacterial Spectrum
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for several key aminoglycosides against common Gram-negative pathogens.
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gentamicin | Escherichia coli | 0.5 | 1 |
| Klebsiella pneumoniae | 0.25 | 0.5 | |
| Pseudomonas aeruginosa | 4 | 16 | |
| Tobramycin | Escherichia coli | 0.5 | 1 |
| Klebsiella pneumoniae | 0.25 | 0.5 | |
| Pseudomonas aeruginosa | 0.5 | 2 | |
| Amikacin | Escherichia coli | 2 | 4 |
| Klebsiella pneumoniae | 1 | 2 | |
| Pseudomonas aeruginosa | 4 | 16 | |
| Plazomicin | Escherichia coli | 0.5 | 1 |
| Klebsiella pneumoniae | 0.25 | 0.5 | |
| Pseudomonas aeruginosa | 4 | 8 |
Note: MIC values can vary depending on the specific strains and testing methodologies. The data presented here are representative values collated from various studies for comparative purposes.
Mechanisms of Action and Resistance
The primary mechanism of action for all aminoglycosides is the inhibition of protein synthesis. This process can be visualized as a multi-step pathway.
Bacterial resistance to aminoglycosides is a significant clinical challenge and can arise through several mechanisms.
The most common mechanism of resistance is the enzymatic modification of the aminoglycoside molecule by aminoglycoside-modifying enzymes (AMEs). These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the antibiotic, preventing it from binding to the ribosome. Another significant mechanism is the alteration of the ribosomal target site, often through methylation of the 16S rRNA, which also reduces the binding affinity of the drug. Finally, bacteria can develop resistance by reducing the uptake of the antibiotic or by actively pumping it out of the cell via efflux pumps.
This compound: A Summary of Available Data
This compound is an antibiotic that was first described in the mid-20th century and was noted for its activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Early research suggested that its mode of action is similar to that of streptomycin, another aminoglycoside used in tuberculosis treatment. It is characterized as an unusual pseudodisaccharide antibiotic.
Comparative Toxicity Profiles
The clinical utility of aminoglycosides is limited by their potential to cause nephrotoxicity and ototoxicity.
Nephrotoxicity
Aminoglycoside-induced nephrotoxicity is primarily due to the accumulation of the drug in the proximal tubular cells of the kidneys. This accumulation leads to cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Ototoxicity
Ototoxicity, which can manifest as hearing loss and vestibular dysfunction, is a serious and often irreversible side effect of aminoglycoside therapy. The mechanism involves the uptake of aminoglycosides by the hair cells of the inner ear, leading to apoptosis through the generation of ROS and the activation of stress-activated protein kinases like JNK.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the aminoglycoside is prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
References
- 1. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. 1345. Comparative Activity of Plazomicin and Other Aminoglycosides Against Enterobacteriaceae Isolates From Various Infection Sources From Hospitalized Patients in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminoglycoside - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Antimicrobial Research Findings of Mitomycin C
Disclaimer: Initial searches for "Mycomycin" did not yield significant results in the scientific literature. The following guide focuses on "Mitomycin C," a well-documented antineoplastic agent with established antimicrobial properties, which is presumed to be the subject of interest. This guide is intended for researchers, scientists, and drug development professionals to facilitate the cross-validation of research findings.
Mitomycin C is an antibiotic and antineoplastic agent isolated from Streptomyces caespitosus.[1] Its primary clinical use is in chemotherapy; however, its potent antimicrobial activity has garnered interest for potential repurposing, especially in the context of rising antibiotic resistance.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial activity of Mitomycin C has been quantified against several bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Mitomycin C Against Various Bacterial Strains
| Bacterial Species | Strain | MIC (µg/mL) | Notes |
| Pseudomonas aeruginosa | PAO1 (Antibiotic Susceptible) | 2 | [2][3] |
| Pseudomonas aeruginosa | PAO200 (Efflux-deficient) | 0.062 | [2] |
| Pseudomonas aeruginosa | PAO750 (Efflux-deficient) | 0.031 | [2] |
| Escherichia coli | ATCC 25922 (Antibiotic Susceptible) | 0.5 | |
| Acinetobacter baumannii | ATCC 17978 (Antibiotic Susceptible) | 16 | |
| Klebsiella pneumoniae | K2534 (Imipenem-Resistant) | >25 | |
| Klebsiella pneumoniae | K3325 (Persister Isolate) | 6.25 | |
| Staphylococcus aureus | N/A | 4-fold MIC increase over 42 days | Minimal resistance development observed in an adaptive evolution study. |
Table 2: Synergistic Antimicrobial Activity of Mitomycin C in Combination with a Tobramycin-Ciprofloxacin (TOB-CIP) Hybrid
| Bacterial Species | Strain Type | Mitomycin C MIC Alone (µg/mL) | Mitomycin C MIC with 4 µg/mL TOB-CIP (µg/mL) | Fold-Potentiation |
| Pseudomonas aeruginosa | MDR Clinical Isolate (PA260-97103) | 2 | 0.016 | 128-fold |
| Acinetobacter baumannii | MDR Clinical Isolates | 8 - 32 | >1 | Limited potentiation observed. |
Experimental Protocols
The following protocols are foundational to the quantitative data presented above and are provided to ensure reproducibility and cross-validation of findings.
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method quantifies the in vitro activity of an antimicrobial agent.
-
Bacterial Isolate Preparation: An overnight culture of the bacterial isolate is grown in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.
-
Antimicrobial Agent Preparation: Mitomycin C is reconstituted, typically in DMSO, to create a stock solution. A series of two-fold dilutions are then prepared in MHB directly in the 96-well plate.
-
Incubation and Analysis: The inoculated plate is incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of Mitomycin C that completely inhibits visible bacterial growth.
2. Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic effect of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth medium.
-
Antimicrobial Exposure: Mitomycin C is added to the bacterial suspension at a defined concentration (e.g., 2x or 4x the MIC). A control flask without the antibiotic is run in parallel.
-
Sampling and Enumeration: At predetermined time intervals (e.g., 0, 2, 4, 6, 24 hours), aliquots are withdrawn from both the test and control cultures. The samples are serially diluted and plated on agar to determine the viable bacterial count (CFU/mL).
-
Data Interpretation: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualizing Mechanisms and Workflows
Mechanism of Action: Mitomycin C's DNA Cross-linking Pathway
Mitomycin C is a bioreductive alkylating agent. In the low-oxygen environment of a cell, it is enzymatically reduced, becoming an active alkylating agent that cross-links DNA, primarily at guanine nucleotides. This action inhibits DNA synthesis and leads to cell death.
Caption: The bioreductive activation and DNA alkylation pathway of Mitomycin C.
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram illustrates the key steps in a typical antimicrobial susceptibility testing workflow.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.
Comparison with Antimicrobial Alternatives
Direct comparative studies of Mitomycin C versus conventional antibiotics are not abundant, as its primary development was for oncology. However, existing research provides several points of comparison:
-
Activity Against Persister Cells: Mitomycin C has demonstrated efficacy against bacterial persister cells, which are highly tolerant to many conventional antibiotics. This represents a significant potential advantage in treating chronic or recurrent infections.
-
Resistance Profile: Preliminary studies suggest that bacteria may be slower to develop resistance to Mitomycin C compared to some other antibiotics like rifampicin. This is likely due to its fundamental mechanism of targeting DNA.
-
Toxicity: The primary limitation of Mitomycin C for systemic antimicrobial use is its toxicity, including myelosuppression. This contrasts with the more favorable safety profiles of many standard-of-care antibiotics. Current antimicrobial applications are therefore primarily topical or localized.
-
Synergy: Mitomycin C shows strong synergistic potential with other antimicrobial compounds, such as the tobramycin-ciprofloxacin hybrid, which significantly lowers the required therapeutic concentration and could potentially mitigate toxicity.
References
- 1. Mitomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Repurposed Antimicrobial Combination Therapy: Tobramycin-Ciprofloxacin Hybrid Augments Activity of the Anticancer Drug Mitomycin C Against Multidrug-Resistant Gram-Negative Bacteria [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Correlating In Vitro Efficacy and In Vivo Performance of Mitomycin C: A Comparative Guide
An objective analysis of the cytotoxic and antitumor activities of Mitomycin C, providing a comprehensive overview of its performance in preclinical studies. This guide is intended for researchers, scientists, and drug development professionals.
Mitomycin C (MMC), an antitumor antibiotic derived from Streptomyces caespitosus, is a cornerstone of various chemotherapeutic regimens.[1] Its potent cytotoxic effects are primarily attributed to its function as a bioreductive alkylating agent, which, upon activation, crosslinks double-stranded DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.[1][2] This guide provides a comparative analysis of the in vitro and in vivo studies of Mitomycin C, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Quantitative Performance Data
The following table summarizes the in vitro cytotoxicity of Mitomycin C across various cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50). This data provides a baseline for its potency in a controlled laboratory setting.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| A549 | Non-small-cell lung cancer | ~10 (significant growth inhibition) | 24 | Microscopic inspection |
| MCF-7 | Breast Cancer | Not specified, but showed concentration-dependent viability decrease | 48 | Cell Counting Kit-8 |
| 4T1 | Breast Cancer | Not specified, but cytotoxicity observed | 48 | MTT Assay |
| HepG2 | Liver Cancer | Not specified, but cytotoxicity observed | 48 | MTT Assay |
| MGC-803 | Gastric Cancer | Not specified, but cytotoxicity observed | 48 | MTT Assay |
Note: The provided search results did not consistently offer specific IC50 values but rather described cytotoxic effects at certain concentrations. For A549 cells, a low concentration of 10 µM was sufficient to inhibit growth.[3] For MCF-7 and other cell lines, concentration-dependent effects were noted.[4]
In vivo studies in murine models with 4T1 breast cancer xenografts have shown that Mitomycin C, particularly when formulated in a nanomicelle delivery system, can significantly inhibit tumor growth compared to control groups. While direct quantitative comparisons with alternative drugs were not detailed in the provided search results, Mitomycin C is often used in combination therapies, for instance with imipenem against Klebsiella pneumoniae, where synergistic effects were observed both in vitro and in vivo.
Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication. Below are detailed protocols for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549) at a density of 3,000 cells per well in 96-well plates and incubate overnight.
-
Drug Treatment: Treat the cells with varying concentrations of Mitomycin C and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Remove the supernatant and add 20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and 270 µL of fresh medium to each well. Incubate for 4 hours at 37°C.
-
Crystal Dissolution: Add 120 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well plate reader.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 2 x 10^5 4T1 breast cancer cells in 100 µL of PBS into the flank of female BALB/c mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 100 mm³.
-
Treatment Administration: Administer Mitomycin C (e.g., 1 mg/kg) or a control vehicle intravenously via the tail vein.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Terminate the study when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Excise and weigh the tumors at the endpoint.
Mechanism of Action and Experimental Workflow Visualizations
To further elucidate the processes involved in Mitomycin C's action and evaluation, the following diagrams are provided.
Caption: Mechanism of action of Mitomycin C in a cancer cell.
Caption: General workflow for in vitro cytotoxicity testing of Mitomycin C.
Studies have also indicated that Mitomycin C can regulate the RAS and MAPK/ERK signaling pathways. The activation or inhibition of these pathways can be cell-type dependent and contributes to the drug's cytotoxic effects.
Caption: Mitomycin C's interaction with the MAPK/ERK signaling pathway.
References
- 1. Mitomycin C | Cell Signaling Technology [cellsignal.com]
- 2. What is the mechanism of Mitomycin? [synapse.patsnap.com]
- 3. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diminishing the side effect of mitomycin C by using pH-sensitive liposomes: in vitro characterization and in vivo pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rifampicin and Mycomycin: An Examination of Available Evidence
A significant disparity in the volume of scientific literature exists between rifampicin, a cornerstone of modern antimicrobial therapy, and mycomycin, a historical antibiotic with limited contemporary data. This guide provides a comprehensive overview of rifampicin, supported by extensive experimental data, and summarizes the sparse historical information available for this compound, highlighting the challenges in conducting a direct comparative analysis.
Introduction
Rifampicin, a member of the rifamycin group, is a semi-synthetic antibiotic with potent bactericidal activity against a wide range of pathogens.[1][2][3] It is a critical component of multi-drug therapy for tuberculosis and is also used to treat other bacterial infections, including those caused by staphylococci and meningococci.[1][4] In contrast, this compound is an antibiotic that was first described in 1947 as being active against the bacilli of human tuberculosis. However, there is a notable lack of recent scientific literature and clinical data regarding its use, efficacy, and safety profile. It is crucial to distinguish this compound from mitomycin C, an antitumor antibiotic with a different mechanism of action and clinical application.
Mechanism of Action
Rifampicin exerts its bactericidal effect by specifically inhibiting bacterial DNA-dependent RNA polymerase (RNAP). It binds to the β-subunit of the RNAP, preventing the initiation of RNA synthesis and thereby blocking transcription. This action is highly selective for prokaryotic RNAP, with minimal effect on the corresponding mammalian enzymes.
This compound: The precise mechanism of action for this compound is not well-documented in the available contemporary scientific literature. Historical reports from 1947 indicate its activity against Mycobacterium tuberculosis, but the molecular target and mechanism of inhibition were not elucidated at that time.
Antimicrobial Spectrum
Rifampicin has a broad spectrum of activity, particularly against Gram-positive bacteria and mycobacteria. It is also effective against some Gram-negative organisms.
| Organism | Typical Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Staphylococcus aureus | 0.015 |
| Streptococcus pyogenes | ≤ 1 |
| Haemophilus influenzae | 1 |
| Neisseria meningitidis | 0.03 |
| Mycobacterium tuberculosis | 0.125 - 0.5 |
| Escherichia coli | 4 - 64 |
| Pseudomonas aeruginosa | 4 - 64 |
This compound: Historical data suggests activity against Mycobacterium tuberculosis. Some sources also indicate antifungal properties, with effectiveness against Candida albicans, Candida tropicalis, and Candida glabrata. A comprehensive and modern antimicrobial spectrum for this compound is not available.
Pharmacokinetics
Rifampicin is well-absorbed orally, especially when taken on an empty stomach. It is widely distributed throughout the body, including into the cerebrospinal fluid.
| Pharmacokinetic Parameter | Rifampicin |
| Bioavailability | ~90-95% (oral) |
| Protein Binding | ~80% |
| Metabolism | Hepatic and intestinal wall |
| Elimination Half-life | 3-4 hours |
| Excretion | Feces (60-65%), Urine (~30%) |
This compound: Pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are not available in the reviewed scientific literature.
Mechanisms of Resistance
Rifampicin: Resistance to rifampicin primarily arises from mutations in the bacterial gene rpoB, which encodes the β-subunit of RNA polymerase. These mutations alter the drug's binding site on the enzyme, reducing its affinity and rendering the antibiotic ineffective.
This compound: There is no available information on the mechanisms of resistance to this compound.
Experimental Protocols
A fundamental experiment in antimicrobial research is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution MIC Assay for Rifampicin
-
Preparation of Rifampicin Stock Solution: A stock solution of rifampicin is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.
-
Serial Dilution: A two-fold serial dilution of the rifampicin stock solution is performed in a 96-well microtiter plate containing the broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of rifampicin at which there is no visible growth of the bacteria.
No standardized experimental protocols for this compound are available in the current body of scientific literature.
Conclusion
Rifampicin is a well-characterized and indispensable antibiotic with a vast amount of supporting scientific data. Its mechanism of action, pharmacokinetic profile, and clinical utility are well-established. In stark contrast, this compound remains a historical antibiotic with very limited available information. The absence of recent studies, quantitative data, and detailed experimental protocols for this compound makes a direct and meaningful comparison with rifampicin challenging. For researchers, scientists, and drug development professionals, rifampicin serves as a benchmark antibiotic with a wealth of data for comparative studies, while this compound represents a compound of historical interest with an undefined potential in modern medicine.
References
Evaluating the Synergistic Effects of Mitomycin C with Other Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Mitomycin C (MMC) with various therapeutic agents. The information presented is supported by experimental data to aid in the evaluation of combination therapies.
Mitomycin C, a potent DNA crosslinking agent, has long been a staple in chemotherapy. However, its efficacy can be enhanced, and its therapeutic window broadened when used in combination with other drugs. This guide explores the synergistic interactions of Mitomycin C with both antibacterial and anticancer agents, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms to inform future research and drug development.
Antibacterial Synergies of Mitomycin C
The repurposing of anticancer drugs as antibacterial agents or as adjuvants to combat antibiotic resistance is a promising area of research. Mitomycin C has demonstrated synergistic effects when combined with several antibiotics against multidrug-resistant bacteria.
Quantitative Analysis of Antibacterial Synergy
The following table summarizes the quantitative data from studies evaluating the synergistic effects of Mitomycin C with various antibiotics. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy, where a value of ≤ 0.5 is indicative of a synergistic interaction.
| Combination | Target Organism | Key Findings | FICI | Reference |
| Mitomycin C + Gentamicin | Pseudomonas aeruginosa | Synergistic inhibition observed in checkerboard and time-kill assays. | 0.5 | [1] |
| Additive effect observed in another strain. | 0.75 | [1] | ||
| Mitomycin C + Levofloxacin | Aeromonas spp. | Significant in vitro synergy at 1/8x MIC of MMC with 1x or 1/2x MIC of Levofloxacin. | Not Reported | [2] |
| In a neutropenic mouse model, the combination resulted in 80-100% survival compared to 0% with monotherapy. | N/A | [2] | ||
| Mitomycin C + Rifampicin | Staphylococcus aureus | Combination therapy effectively suppressed the development of rifampin resistance during a 42-day adaptive laboratory evolution experiment. | Not Reported | [3] |
| Mitomycin C + Vancomycin | Vancomycin-Resistant Enterococci (VRE) | While studies have shown synergy of vancomycin with other agents against VRE, specific quantitative data for its combination with Mitomycin C is not readily available in the reviewed literature. | Not Reported |
Anticancer Synergies of Mitomycin C
In oncology, Mitomycin C is often used in combination chemotherapy regimens to enhance tumor cell killing and overcome resistance. The following sections detail its synergistic interactions with other anticancer drugs.
Quantitative Analysis of Anticancer Synergy
This table summarizes the in vivo and in vitro data demonstrating the synergistic anticancer effects of Mitomycin C in combination with other chemotherapeutic agents.
| Combination | Cancer Model | Key Findings | Quantitative Data | Reference |
| Mitomycin C + Cyclophosphamide | Murine P388 Leukemia | The combination therapy resulted in a significantly higher rate of long-term survivors compared to single-agent treatment. | 75% long-term survivors with combination vs. 0% with Cyclophosphamide alone. | |
| Mitomycin C + Methotrexate | Murine L1210 Leukemia | Synergistic effect observed, leading to a substantial increase in the lifespan of treated mice. | 172% increase in lifespan (ILS) with the combination, compared to 42% ILS with MMC alone and 96% ILS with Methotrexate alone. | |
| Mitomycin C + Doxorubicin | Breast Cancer Cells | The combination leads to a supra-additive increase in DNA double-strand breaks, providing a mechanistic basis for the observed synergy. | Specific Combination Index (CI) values were not reported in the reviewed literature, but median effect analysis confirmed synergy. | |
| Mitomycin C + Chidamide | Bladder Cancer Cells | Synergistic cytotoxic effect confirmed in vitro, with the combination inducing greater apoptosis than either drug alone. | Not Reported | |
| Mitomycin C + Bacillus Calmette-Guérin (BCG) | Bladder Cancer | Enhanced antitumor effect observed in an orthotopic bladder cancer model. | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols used to evaluate drug synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the synergistic, additive, or antagonistic effects of two drugs.
-
Preparation of Drug Dilutions: Two drugs (Drug A and Drug B) are serially diluted in a microtiter plate. Drug A is typically diluted along the x-axis (columns), and Drug B is diluted along the y-axis (rows). This creates a matrix of varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or cancer cells).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Data Analysis: After incubation, the minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
FICI Calculation: The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of drug combinations over time.
-
Preparation: Bacterial cultures are grown to a specific logarithmic phase.
-
Drug Exposure: The bacterial suspension is then exposed to the drugs alone and in combination at specific concentrations (often multiples of the MIC).
-
Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quantification: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each sample is determined by plating serial dilutions on appropriate agar media.
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Combination Index (CI) Method
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions in cancer research. It is based on the median-effect principle and can determine if a drug combination is synergistic, additive, or antagonistic. The Combination Index (CI) is calculated using software based on dose-effect data from single and combined drug treatments.
-
Synergy: CI < 1
-
Additive Effect: CI = 1
-
Antagonism: CI > 1
Signaling Pathways and Mechanisms of Synergy
Understanding the molecular mechanisms underlying synergistic drug interactions is critical for rational drug design and the development of targeted therapies.
Mitomycin C and Chidamide in Bladder Cancer
The synergistic effect of Mitomycin C and the histone deacetylase (HDAC) inhibitor Chidamide in bladder cancer cells is associated with the suppression of the Axl signaling pathway. Axl is a receptor tyrosine kinase that, when activated, promotes cell survival, proliferation, and migration through downstream pathways such as PI3K/AKT and MAPK/ERK. The combination of Mitomycin C and Chidamide leads to the downregulation of Axl and its downstream effectors, including claspin and survivin, ultimately promoting apoptosis.
Mitomycin C and Doxorubicin in Breast Cancer
The synergy between Mitomycin C and Doxorubicin in breast cancer cells is linked to enhanced DNA damage. While both drugs are DNA-damaging agents, their combination leads to a supra-additive increase in DNA double-strand breaks. This suggests that the DNA crosslinks induced by Mitomycin C may potentiate the topoisomerase II poisoning effect of Doxorubicin, leading to more extensive and irreparable DNA damage and subsequent cell death.
Mitomycin C and BCG in Bladder Cancer
The synergistic effect of Mitomycin C and Bacillus Calmette-Guérin (BCG) immunotherapy in bladder cancer is thought to involve a multi-faceted enhancement of the anti-tumor immune response. Mitomycin C-induced tumor cell damage may release tumor-associated antigens, which, in conjunction with the inflammatory response triggered by BCG, leads to a more robust activation of the immune system. BCG interacts with urothelial cells, leading to the recruitment and activation of various immune cells, including T cells, natural killer (NK) cells, and macrophages. The combination may also lead to an increased expression of MHC class II molecules on bladder urothelial cells, enhancing antigen presentation to CD4+ T cells.
References
Navigating the Post-Mycomycin Era: A Comparative Guide to Novel Antitubercular Agents
For researchers, scientists, and drug development professionals, the landscape of antitubercular drug discovery is a dynamic field. The historical antibiotic Mycomycin, a product of Nocardia acidophilus, is now largely a relic of a bygone era in tuberculosis research due to its inherent instability.[1] Today, a new arsenal of potent drugs is at the forefront of the fight against Mycobacterium tuberculosis (M.tb), offering hope against drug-susceptible and, critically, drug-resistant strains. This guide provides a comprehensive comparison of key modern alternatives, presenting experimental data, detailed protocols, and visual representations of their mechanisms of action to inform and guide future research.
Executive Summary
The primary challenge in modern tuberculosis therapy is the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has rendered many traditional therapies, including the foundational first-line drugs, ineffective. In response, the scientific community has developed a suite of novel and repurposed drugs with unique mechanisms of action. This guide focuses on four of the most promising of these agents:
-
Bedaquiline: A diarylquinoline that targets ATP synthase, a novel target in M.tb.
-
Delamanid: A nitroimidazole that inhibits mycolic acid synthesis.
-
Pretomanid: Another nitroimidazole with a similar mechanism to Delamanid.
-
Sutezolid: An oxazolidinone that inhibits protein synthesis.
These drugs represent significant advances in the field, offering new hope for patients with difficult-to-treat tuberculosis. Their performance, however, varies, and a thorough understanding of their comparative efficacy, safety, and mechanisms is crucial for their optimal use and for the development of the next generation of antitubercular therapies.
Comparative Efficacy of Novel Antitubercular Agents
The in vitro and in vivo efficacy of these novel agents has been extensively studied. The following tables summarize key quantitative data to facilitate a direct comparison of their performance.
In Vitro Activity: Minimum Inhibitory Concentrations (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's potency against a pathogen. The data below, compiled from various studies, showcases the MIC ranges of the selected drugs against both drug-susceptible and drug-resistant strains of M.tb.
| Drug | M.tb Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bedaquiline | H37Rv (reference strain) | 0.015 - 0.12 | 0.03 | - | [1][2] |
| Wild-type clinical isolates | 0.0039 - 0.25 | 0.03 | - | [2][3] | |
| MDR/XDR clinical isolates | 0.03 - 1.00 | - | - | ||
| Delamanid | H37Rv (reference strain) | 0.002 - 0.016 | - | - | |
| Wild-type clinical isolates | 0.001 - 0.05 | 0.004 | 0.012 | ||
| MDR/XDR clinical isolates | 0.005 - 0.04 | - | - | ||
| Pretomanid | Drug-susceptible & MDR isolates | 0.015 - 0.24 | - | - | |
| Sutezolid | Drug-susceptible & MDR isolates | ≤0.0625 - 0.5 | - | - |
Note: MIC values can vary depending on the specific assay conditions and the strains tested.
In Vivo Efficacy in Murine Models
Preclinical evaluation in animal models is a critical step in drug development. The murine model of tuberculosis is widely used to assess the in vivo bactericidal and sterilizing activity of new drug candidates.
| Drug/Regimen | Mouse Model | Key Efficacy Findings | Reference(s) |
| Bedaquiline | BALB/c mice | Long-acting injectable formulation showed activity for up to 12 weeks. Combination with rifapentine showed superior sterilizing activity. | |
| Delamanid | BALB/c mice | Showed efficacy in both acute and chronic infection models. A delamanid-based regimen led to undetectable CFUs in the lungs at 4 months. | |
| Bedaquiline, Delamanid, Linezolid (BDL) | BALB/c mice | Achieved lung culture negativity at 8 weeks, compared to 20 weeks for the standard HRZE regimen. A 95% cure rate was predicted after 20.5 weeks of treatment. |
Clinical Efficacy: Sputum Culture Conversion and Treatment Outcomes
The ultimate measure of a drug's effectiveness is its performance in clinical trials. Sputum culture conversion (the point at which a patient's sputum is free of culturable M.tb) is a key indicator of treatment response.
| Drug/Regimen | Clinical Trial Phase | Key Efficacy Findings | Reference(s) |
| Bedaquiline | Phase IIb | Addition of bedaquiline to a background regimen significantly reduced the time to sputum conversion in MDR-TB patients. | |
| Delamanid | Observational Study | Favorable outcomes were observed in 74.5% of patients who received delamanid for ≥6 months, compared to 55% of those who received it for ≤2 months. Mortality was reduced to 1.0% in the long-term treatment group. | |
| Pretomanid (with Bedaquiline and Linezolid - BPaL) | Phase III (Nix-TB) | Favorable outcomes (relapse-free cure) in 95 of the first 107 patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB at 6 months post-treatment. | |
| Sutezolid (with Bedaquiline, Delamanid, and Moxifloxacin) | Phase IIb (SUDOCU) | Appeared safe and effective for people with multidrug-resistant TB. |
Mechanisms of Action: A Visual Guide
Understanding the molecular targets and pathways of these novel drugs is essential for rational drug design and for predicting and overcoming resistance. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for Bedaquiline, the nitroimidazoles (Delamanid and Pretomanid), and Sutezolid.
Caption: Mechanism of action of Bedaquiline.
Caption: Activation and mechanism of Nitroimidazoles.
Caption: Mechanism of action of Sutezolid.
Safety and Tolerability
The safety profile of any new drug is as important as its efficacy. The following table summarizes the most common adverse events associated with the novel antitubercular agents discussed in this guide.
| Drug | Common Adverse Events (>5% incidence) | Serious Adverse Events | Reference(s) |
| Bedaquiline | Nausea, arthralgia, headache, hemoptysis, chest pain, increased AST/ALT | QT prolongation, increased risk of death (observed in some studies) | |
| Delamanid | Nausea, vomiting, dizziness, headache | QT prolongation | |
| Pretomanid (in BPaL regimen) | Peripheral neuropathy, acne, anemia, nausea, vomiting, musculoskeletal pain, headache, increased transaminases | Myelosuppression (from linezolid), optic neuritis (from linezolid), hepatotoxicity | |
| Sutezolid | Generally well-tolerated in early studies, with fewer instances of neuropathy and myelosuppression compared to linezolid. | Mild or moderate increases in alanine transaminase. |
Detailed Experimental Protocols
To facilitate the replication and extension of the research cited in this guide, detailed protocols for key in vitro and in vivo assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of M.tb.
Materials:
-
M.tb culture (e.g., H37Rv) grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
-
96-well microtiter plates (flat bottom, sterile).
-
Test compounds dissolved in DMSO.
-
Resazurin sodium salt solution (0.01% w/v in sterile water).
-
Middlebrook 7H9 broth with OADC supplement.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M.tb from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a drug-free control (bacteria only) and a sterility control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue (no growth) to pink (growth).
Protocol 2: Intracellular Activity Assay in Macrophages
Objective: To evaluate the ability of a compound to kill M.tb residing within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or J774A.1).
-
M.tb culture (e.g., H37Rv).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Test compounds.
-
Sterile water with 0.05% Tween 80 for cell lysis.
-
Middlebrook 7H11 agar plates.
Procedure:
-
Seed macrophages in a 96-well plate and, if using THP-1 cells, differentiate them into a macrophage-like state by treating with PMA for 48 hours.
-
Infect the macrophage monolayer with M.tb at a multiplicity of infection (MOI) of 10:1 (bacteria to cells) for 4 hours.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
Add fresh medium containing serial dilutions of the test compounds to the infected cells.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere for 72 hours.
-
After incubation, lyse the macrophages with sterile water containing 0.05% Tween 80.
-
Prepare serial dilutions of the cell lysates and plate them on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks, and then count the colony-forming units (CFUs) to determine the intracellular bacterial load.
Protocol 3: Murine Model of Chronic Tuberculosis
Objective: To assess the in vivo efficacy of antitubercular compounds in a mouse model of chronic tuberculosis infection.
Materials:
-
BALB/c mice (female, 6-8 weeks old).
-
M.tb culture (e.g., H37Rv).
-
Aerosol infection chamber.
-
Test compounds formulated for oral gavage.
-
Middlebrook 7H11 agar plates.
Procedure:
-
Infect mice with a low dose of M.tb via the aerosol route to establish a lung infection of approximately 100-200 CFUs.
-
Allow the infection to establish for 4-6 weeks to develop into a chronic state.
-
Randomly assign mice to treatment groups (e.g., vehicle control, standard-of-care regimen, and experimental drug regimens).
-
Administer the drugs daily or as per the desired dosing schedule via oral gavage for a specified duration (e.g., 4-8 weeks).
-
At various time points during and after treatment, euthanize subsets of mice from each group.
-
Harvest the lungs and spleens, homogenize the tissues, and plate serial dilutions of the homogenates on 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the CFUs to determine the bacterial burden in the organs.
-
To assess for relapse, a cohort of treated mice can be left untreated for a further period (e.g., 3 months) before determining the bacterial load in their organs.
Conclusion
The development of Bedaquiline, Delamanid, Pretomanid, and Sutezolid has ushered in a new era of hope in the global fight against tuberculosis. These agents, with their novel mechanisms of action and efficacy against drug-resistant strains, are invaluable tools for clinicians and researchers. However, the journey is far from over. Continued research is necessary to optimize the use of these drugs in combination regimens, to understand and mitigate their toxicities, and to stay ahead of the evolution of drug resistance. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, empowering further innovation in the quest for a world free of tuberculosis.
References
A Head-to-Head Comparison of Mycomycin and Streptomycin: A Guide for Researchers
In the landscape of antimicrobial agents, particularly those with activity against Mycobacterium tuberculosis, a thorough understanding of their comparative performance is crucial for research and development. This guide provides a detailed head-to-head comparison of Mycomycin and Streptomycin, drawing upon available scientific literature. While Streptomycin is a well-characterized antibiotic with extensive data, information on this compound is significantly more limited and largely historical, a factor that will be reflected in this comparative analysis.
I. Overview and Physicochemical Properties
Streptomycin, an aminoglycoside antibiotic, was first isolated from Streptomyces griseus and has been a cornerstone in the treatment of tuberculosis and other bacterial infections. This compound, an antibiotic produced by Nocardia acidophilus (formerly Actinomyces acidophilus), was discovered in the mid-20th century and was noted for its activity against the bacilli of human tuberculosis.
Table 1: Physicochemical Properties of this compound and Streptomycin
| Property | This compound | Streptomycin |
| Producing Organism | Nocardia acidophilus | Streptomyces griseus |
| Chemical Formula | C₁₃H₁₀O₂ | C₂₁H₃₉N₇O₁₂ |
| Molecular Weight | 198.22 g/mol | 581.58 g/mol |
| CAS Registry Number | 544-51-4 | 57-92-1 |
| Chemical Name | 3,5,7,8-Tridecatetraene-10,12-diynoic acid | 5-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-methylamino-tetrahydropyran-2-yl]oxy-3-hydroxy-2-methyl-tetrahydrofuran-3-carbaldehyde |
| Key Features | Highly unsaturated, thermolabile | Aminoglycoside with a pseudo-trisaccharide structure |
| Solubility | Soluble in alcohol, ether; sparingly soluble in water | Water-soluble |
II. Mechanism of Action
Streptomycin exerts its bactericidal effect by targeting the bacterial ribosome. It binds irreversibly to the 30S ribosomal subunit, specifically to the 16S rRNA.[1] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.[1][2][3]
This compound's precise mechanism of action is not as well-documented as that of Streptomycin. However, a 1988 study on an unusual pseudodisaccharide antibiotic, also referred to as myomycin (note the different spelling), indicated that its mode of action in vivo and in vitro closely resembles that of streptomycin.[4] This suggests that this compound may also inhibit bacterial protein synthesis by targeting the ribosome. Further research would be necessary to confirm this proposed mechanism for the original this compound molecule.
Signaling Pathway: Streptomycin's Inhibition of Bacterial Protein Synthesis
Caption: Streptomycin's mechanism of action targeting the bacterial ribosome.
III. Antimicrobial Spectrum and Efficacy
Streptomycin has a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria. Its clinical use has been narrowed due to the development of resistance, but it remains an important drug for the treatment of tuberculosis, particularly in combination therapy for multidrug-resistant strains. It is also used for other infections such as plague, tularemia, and brucellosis.
Quantitative data on Streptomycin's efficacy is typically presented as Minimum Inhibitory Concentrations (MICs), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 2: Representative MIC Values for Streptomycin against Mycobacterium tuberculosis
| Strain Type | MIC Range (µg/mL) |
| Susceptible | 0.25 - 2.0 |
| Resistant | > 2.0 |
| Note: MIC values can vary depending on the specific strain and testing methodology. |
IV. Mechanisms of Resistance
Bacterial resistance to Streptomycin is well-characterized and can occur through several mechanisms:
-
Target Modification: Mutations in the rpsL gene, which encodes the ribosomal protein S12, or in the 16S rRNA can alter the binding site of Streptomycin on the 30S ribosomal subunit, thereby reducing its efficacy.
-
Enzymatic Inactivation: Bacteria can acquire genes encoding aminoglycoside-modifying enzymes, such as phosphotransferases, that chemically modify and inactivate Streptomycin.
-
Reduced Permeability/Efflux: Alterations in the bacterial cell membrane can limit the uptake of Streptomycin, or bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.
For This compound , the mechanisms of resistance have not been extensively studied. However, the 1988 study on the similarly named "myomycin" noted that spontaneous myomycin-resistant mutants of Escherichia coli were indistinguishable from streptomycin-resistant mutants at the ribosomal RNA and protein level. This suggests that if this compound's mechanism of action is indeed similar to Streptomycin's, then resistance would likely arise through similar target modification mechanisms. The same study also noted that this "myomycin" was not a substrate for known streptomycin-modifying enzymes.
Logical Flow: Development of Streptomycin Resistance
Caption: Pathways leading to the development of bacterial resistance to Streptomycin.
V. Experimental Protocols
Detailed experimental protocols for the study of Streptomycin are widely available through standard microbiology and pharmacology manuals and publications. A common method for determining the minimum inhibitory concentration (MIC) is the broth microdilution method.
Experimental Workflow: Broth Microdilution for MIC Determination
References
- 1. This compound.I.Isolation, Crystallization and Chemical Characterization. | Semantic Scholar [semanticscholar.org]
- 2. Fidaxomicin has high in vitro activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Myomycin: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of New Analytical Methods for Mycomycin Detection
For researchers, scientists, and professionals in drug development, the validation of new analytical methods is a critical process to ensure the reliability, accuracy, and consistency of data. This guide provides a comprehensive comparison of analytical methods for the detection of complex antibiotics, using established validation principles. While "Mycomycin" is not a recognized compound in the provided search results, this guide will draw upon validated methods for similar complex molecules, such as the glycopeptide antibiotic Vancomycin and the antitumor antibiotic Mitomycin C, to provide a robust framework.
The validation of an analytical method confirms through objective evidence that its performance characteristics are suitable for its intended purpose. Key parameters for validation, as outlined in guidelines from the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3]
Comparison of Analytical Method Performance
Various analytical techniques are employed for the detection and quantification of complex molecules in biological and pharmaceutical samples. The choice of method often depends on the required sensitivity, specificity, and the nature of the sample matrix.[4][5] High-Performance Liquid Chromatography (HPLC) and related techniques like Ultra-Performance Liquid Chromatography (UPLC) are frequently used for their high sensitivity and specificity. Immunoassays offer simplicity and are suitable for routine clinical monitoring, though they can sometimes be affected by interfering substances.
Table 1: Performance Comparison of Validated Analytical Methods
| Method | Analyte | Key Performance Parameters | Reference |
| UPLC | Vancomycin | Linearity: 1.0-100.0 mg/L (R² > 0.999) Precision: Improved RSD% compared to FPIA Accuracy: More accurate than FPIA at low and high concentrations | |
| HPLC | Vancomycin | Linearity: 12.5-200 µg/mL (R² > 0.9999) LOD: 1.8878 µg/mL LOQ: 6.0122 µg/mL Accuracy (% Recovery): 90-115% | |
| Immunoassays (FPIA, EMIT) | Vancomycin | Advantages: Simplicity, practicality for clinical monitoring Disadvantages: Potential for interference from other substances | |
| Broth Microdilution (BMD) | Vancomycin (hVISA) | Sensitivity: 82% (at MIC cutoff ≥2 mg/liter) Specificity: 97% (at MIC cutoff ≥2 mg/liter) | |
| Stripping Voltammetry (SV) | Mitomycin C | Linearity: 1-20x10⁻⁸ M in aqueous solution LOD: 3 ng/mL in aqueous solution; 30 ng/mL in urine | |
| UV-Vis Absorption Microscopy | Mitomycin C | LOD: Can resolve concentrations as low as 60 μM in samples without strong light scattering |
Experimental Protocols
Detailed and reproducible protocols are the foundation of a validated analytical method. Below are summaries of methodologies for two common analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) for Vancomycin
This method is designed for the analysis of vancomycin in extemporaneous suspensions and serves as a stability-indicating assay.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5.0 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water in a 15:85 ratio.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at a wavelength of 280 nm.
-
Sample Preparation: Samples are prepared to fall within the linear range of the assay (12.5-200 µg/mL).
-
Validation Parameters: The method was validated for linearity, precision (intraday and interday), accuracy, LOD, and LOQ according to ICH guidelines.
2. Broth Microdilution (BMD) for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum, and antibiotic stock solutions.
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in the appropriate solvent.
-
In a 96-well plate, add 50 µL of CAMHB to columns 2 through 12.
-
Add 100 µL of the antibiotic stock (at 2x the highest desired concentration) to column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard the final 50 µL from column 10.
-
-
Inoculation:
-
Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well (columns 1-11). Column 12 serves as a sterility control (no bacteria). Column 11 serves as a growth control (no antibiotic).
-
-
Incubation: Incubate the plates at 35 ± 1°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.
Visualizing Method Validation and Workflows
Diagrams are essential for clearly communicating complex workflows and relationships in analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
References
Comparative Genomics of Mycomycin Resistance: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of antibiotic resistance is paramount. This guide provides a comparative analysis of Mycomycin-resistant and sensitive bacterial strains, leveraging the well-established paradigm of streptomycin resistance as a model, given that this compound's mode of action and resistance mechanisms are analogous to this classic aminoglycoside.
This compound, like streptomycin, is an aminoglycoside antibiotic that targets the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death. Resistance to this class of antibiotics primarily arises from specific genetic alterations that prevent the drug from effectively binding to its target. This guide outlines the key genomic differences observed between sensitive and resistant strains and provides detailed experimental protocols for their identification and characterization.
Key Genetic Determinants of this compound Resistance
The primary mechanism of resistance to this compound, mirroring that of streptomycin, involves mutations in genes encoding components of the 30S ribosomal subunit. These mutations alter the drug's binding site, reducing its efficacy. Other mechanisms, common to aminoglycosides, may also contribute to resistance.
Table 1: Key Genomic Features Associated with this compound Resistance
| Genetic Locus | Gene Product | Function | Common Alterations in Resistant Strains | Consequence of Alteration |
| rpsL | Ribosomal Protein S12 | Component of the 30S ribosomal subunit; involved in translational accuracy. | Point mutations (e.g., K43R, K88R).[1][2][3] | Alters the structure of the streptomycin/mycomycin binding pocket, reducing drug affinity. |
| rrs | 16S Ribosomal RNA | Core component of the 30S ribosomal subunit; directly interacts with aminoglycosides. | Point mutations in conserved regions (e.g., 530 loop, 912 region).[1] | Disrupts the binding site for this compound. |
| gidB | 16S rRNA methyltransferase | Modifies a specific nucleotide within the 16S rRNA. | Inactivating mutations.[1] | Loss of methylation can confer low-level resistance. |
| AMEs | Aminoglycoside-Modifying Enzymes | Enzymes that chemically modify and inactivate aminoglycosides. | Presence of genes encoding AACs, APHs, and ANTs. | Enzymatic modification of this compound prevents it from binding to the ribosome. |
| Efflux Pumps | Membrane proteins | Actively transport antibiotics out of the bacterial cell. | Overexpression of efflux pump genes (e.g., MexXY-OprM in P. aeruginosa). | Reduces the intracellular concentration of this compound. |
Quantitative Comparison of this compound-Sensitive and -Resistant Strains
The development of resistance is often correlated with a significant increase in the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 2: Comparative MIC Values and Mutation Prevalence
| Strain Type | Typical this compound/Streptomycin MIC for E. coli (µg/mL) | Prevalence of rpsL Mutations in Resistant Strains | Prevalence of rrs Mutations in Resistant Strains |
| Sensitive (Wild-Type) | ≤ 8 - 16 | 0% | 0% |
| High-Level Resistant | > 250 | 50-65% | 15-20% |
| Low-Level Resistant | 16 - 250 | Often associated with gidB mutations or efflux pump overexpression. | Often associated with gidB mutations or efflux pump overexpression. |
Experimental Protocols
To investigate the genomic basis of this compound resistance, a systematic approach involving microbiological, molecular, and bioinformatic techniques is employed.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound for bacterial isolates.
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 10 mg/mL in sterile deionized water and filter-sterilize.
-
Preparation of 96-Well Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution of this compound: Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The last well in each row should contain no antibiotic and will serve as a growth control.
-
Inoculum Preparation: Culture the bacterial strains to be tested in MHB to an optical density at 600 nm (OD600) corresponding to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth.
Whole-Genome Sequencing and Analysis
Objective: To identify genetic variations between this compound-resistant and -sensitive strains.
Methodology:
-
Genomic DNA Extraction:
-
Culture bacterial isolates overnight in an appropriate liquid medium.
-
Pellet the bacterial cells by centrifugation.
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) treatments.
-
Purify the genomic DNA using a commercial DNA extraction kit or a phenol-chloroform extraction protocol.
-
Assess the quality and quantity of the extracted DNA using spectrophotometry and fluorometry.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA using a commercial library preparation kit compatible with the chosen sequencing platform (e.g., Illumina).
-
Sequence the prepared libraries on a high-throughput sequencing platform to generate paired-end reads.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Genome Assembly: Assemble the reads into a draft genome using de novo assembly pipelines such as MEGAnnotator2 or BacSeq.
-
Genome Annotation: Annotate the assembled genome to identify protein-coding genes, rRNA genes, and other genomic features.
-
Variant Calling: Align the sequencing reads from the resistant strain to the genome of the sensitive (reference) strain to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) using variant calling pipelines like SNPBac.
-
Comparative Genomics: Compare the annotated genomes of the resistant and sensitive strains to identify differences in gene content, including the presence of antimicrobial resistance genes.
-
Visualizing Workflows and Pathways
To better understand the experimental process and the molecular mechanisms of resistance, the following diagrams are provided.
Caption: Experimental workflow for comparative genomics of this compound resistance.
Caption: Signaling pathways involved in this compound action and resistance.
By employing these methodologies, researchers can effectively dissect the genetic basis of this compound resistance, paving the way for the development of novel diagnostic tools and therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. The roles of rpsL, rrs, and gidB mutations in predicting streptomycin-resistant drugs used on clinical Mycobacterium tuberculosis isolates from Hebei Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Frequency of rrs and rpsL mutations in streptomycin-resistant Mycobacterium tuberculosis isolates from Iranian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Mitomycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Mitomycin C, an antineoplastic antibiotic, to assess its clinical relevance in oncology. Through a detailed comparison with alternative therapies, supported by experimental data, this document serves as a resource for researchers and professionals in drug development.
Mitomycin C, derived from Streptomyces caespitosus, is a potent DNA crosslinking agent used in the treatment of various cancers, including bladder, breast, and gastrointestinal malignancies.[1][2][3][4] Its efficacy is rooted in its ability to inhibit DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[1]
Mechanism of Action and Signaling Pathways
Mitomycin C's primary mechanism of action involves the bioreductive activation of its quinone group, leading to the alkylation and crosslinking of DNA. This action inhibits DNA replication and induces apoptosis. Recent research has further elucidated the specific signaling pathways modulated by Mitomycin C.
One key pathway affected is the RAS/MAPK/ERK signaling cascade. Studies have shown that Mitomycin C and its analogs can downregulate this pathway, which is crucial for cell proliferation and survival. Additionally, Mitomycin C has been observed to induce apoptosis through the processing of caspases-8 and -9, in a manner that can be independent of Fas and caspase-3.
A newly described mechanism of action involves the induction of immunogenic cell death. In this process, Mitomycin C treatment leads to the release of mitochondrial DNA, which acts as a signal to activate an immune response against the tumor cells. This finding opens new avenues for combination therapies with immunotherapy.
Below are diagrams illustrating the key signaling pathways influenced by Mitomycin C and a general workflow for assessing its cytotoxic effects.
Comparative Performance with Alternative Therapies
The clinical utility of Mitomycin C is often evaluated in the context of other available treatments. Below are tables summarizing comparative data primarily from studies in non-muscle invasive bladder cancer (NMIBC), a common application for intravesical Mitomycin C.
Table 1: Mitomycin C vs. Bacillus Calmette-Guérin (BCG) for High-Risk NMIBC
| Parameter | Mitomycin C (MMC) | Bacillus Calmette-Guérin (BCG) | p-value | Reference |
| Recurrence Rate | 28.89% | 17.78% | 0.15 | |
| Median Time to Recurrence | 6 months | 12 months | - | |
| Progression Rate | 8.89% | 4.44% | 0.398 | |
| Adverse Reactions | ||||
| - Cystitis | 17.78% | 40% | 0.020 | |
| - Hematuria | 4.44% | 24.44% | 0.007 | |
| - Fever | 2.22% | 13.33% | 0.049 | |
| - Fatigue | 2.22% | 17.78% | 0.014 |
Table 2: Mitomycin C vs. Other Intravesical Chemotherapies for NMIBC Recurrence
| Treatment | Pooled Relative Risk of Recurrence (95% CI) | Recurrence-Free Survival (RFS) (95% CI) | Reference |
| Mitomycin C (MMC) | 0.63 (0.58–0.68) | 67.2% (66.2–68.2%) | |
| Gemcitabine (GEM) | 0.76 (0.64–0.87) | 69.5% (66.6–72.3%) | |
| Combination Therapies | - | 44.6% (40.4–48.7%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used to assess the efficacy of Mitomycin C.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of Mitomycin C (e.g., 0.1 µM to 100 µM). Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
DNA Crosslinking Analysis (Alkaline Comet Assay)
-
Cell Treatment and Harvesting: Treat cells with Mitomycin C as described for the cytotoxicity assay. Harvest the cells by trypsinization and resuspend in ice-cold PBS.
-
Slide Preparation: Mix a small aliquot of the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Cell Lysis: Immerse the slides in a lysis buffer (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material.
-
DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. The negatively charged DNA will migrate towards the anode. Crosslinked DNA will migrate slower than undamaged DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the DNA comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Gene Expression Analysis (Quantitative PCR - qPCR)
-
RNA Extraction: Treat cells with Mitomycin C. Extract total RNA from the cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers (for genes such as KRAS, BRAF, ERK1/2, CASP8, CASP9), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR in a thermal cycler. The amplification of the target gene is monitored in real-time by measuring the fluorescence.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the fold change in gene expression in Mitomycin C-treated cells compared to control cells using the ΔΔCt method.
Clinical Relevance and Future Directions
Mitomycin C remains a clinically relevant therapeutic agent for several cancers, particularly in the intravesical treatment of NMIBC. Its well-established mechanism of action and predictable toxicity profile make it a valuable tool in the oncologist's armamentarium. The discovery of its role in inducing an immune response suggests that its clinical utility could be enhanced through combination therapies with immunomodulatory agents.
Ongoing research and clinical trials continue to explore new applications and optimized dosing schedules for Mitomycin C. For drug development professionals, understanding the comparative efficacy and molecular mechanisms of Mitomycin C provides a benchmark for the development of novel therapies with improved efficacy and reduced toxicity. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of such new chemical entities.
References
Independent Verification of Mycomycin's Mechanism of Action: A Comparative Guide
An Initial Clarification: Mycomycin vs. Mitomycin C
In scientific literature, the term "this compound" can be ambiguous. It is critical to distinguish between two distinct compounds:
-
This compound: An antibiotic identified as an unusual pseudodisaccharide. Its mechanism of action is known to be very similar to that of streptomycin, involving the inhibition of bacterial protein synthesis.
-
Mitomycin C: A potent antitumor agent used in chemotherapy. Its mechanism involves the cross-linking of DNA strands, thereby inhibiting DNA replication and transcription.
This guide will focus primarily on the independent verification of the antibiotic This compound's mechanism of action, using Streptomycin as a direct comparator due to their analogous functions.[1] A brief comparison of Mitomycin C with another DNA cross-linking agent, Cisplatin, is included in a separate section to address potential nomenclature confusion.
Part 1: this compound and Streptomycin - Inhibitors of Protein Synthesis
This compound's mode of action in vivo and in vitro closely resembles that of the well-characterized aminoglycoside antibiotic, Streptomycin.[1] Both antibiotics target the bacterial ribosome to inhibit protein synthesis, a fundamental process for bacterial viability.
Mechanism of Action
Streptomycin, and by extension this compound, acts by binding to the 30S subunit of the bacterial ribosome.[2][3][4] This binding event interferes with the translation process in two primary ways:
-
Inhibition of Initiation: The binding of the antibiotic can interfere with the proper formation of the initiation complex, which is the first step in protein synthesis.
-
Codon Misreading: The presence of the antibiotic distorts the structure of the ribosome, leading to the misreading of the mRNA codons by the tRNA anticodons during the elongation phase. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.
Ultimately, the disruption of protein synthesis leads to bacterial cell death. Spontaneous resistance to this compound in Escherichia coli has been shown to arise from mutations at the rRNA and ribosomal protein level, which is indistinguishable from streptomycin-resistant mutants, further confirming their shared mechanism.
Figure 1. Mechanism of this compound and Streptomycin.
Comparative Data
Quantitative data for this compound is not widely available in published literature. However, a comparative summary of its known characteristics against Streptomycin is presented below. Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism.
| Feature | This compound | Streptomycin |
| Antibiotic Class | Pseudodisaccharide | Aminoglycoside |
| Primary Target | 30S Ribosomal Subunit | 30S Ribosomal Subunit |
| Mechanism | Inhibition of Protein Synthesis, mRNA Misreading | Inhibition of Protein Synthesis, mRNA Misreading |
| Spectrum of Activity | Gram-negative and some Gram-positive bacteria (inferred) | Broad-spectrum, particularly effective against aerobic Gram-negative bacteria and Mycobacterium tuberculosis |
| Resistance Mechanism | Alterations in rRNA and ribosomal proteins | Mutations in the rpsL gene (encoding ribosomal protein S12) and rrs gene (16S rRNA) |
| MIC for E. coli | Data not available | Typically <16 µg/mL for susceptible strains |
| MIC for M. tuberculosis | Data not available | 0.25 - 2.0 µg/mL for susceptible strains |
| MIC for Leptospira spp. | Data not available | 0.39 to 3.13 µg/mL |
Note: An interesting feature of this compound is that it is not a substrate for known streptomycin-modifying enzymes, which could make it useful in characterizing certain streptomycin-resistant bacterial isolates.
Part 2: Mitomycin C and Cisplatin - DNA Cross-linking Agents
To avoid confusion, this section briefly outlines the mechanism of Mitomycin C, a compound sometimes mistaken for this compound. Mitomycin C is an antitumor antibiotic that functions as a DNA alkylating agent. Its mechanism is fundamentally different from that of the antibiotic this compound. A relevant comparator for Mitomycin C is Cisplatin, another widely used chemotherapy drug that also damages DNA.
Mechanism of Action
-
Bioreductive Activation (Mitomycin C): Mitomycin C is a prodrug that is activated within the cell, particularly in the low-oxygen environment of tumors, to become a potent DNA cross-linker.
-
Hydrolysis (Cisplatin): Cisplatin enters the cell and undergoes hydrolysis, where its chloride ligands are replaced by water molecules, activating the compound.
-
DNA Cross-linking: Both activated drugs then bind to DNA, primarily at the N7 position of guanine bases. They form covalent bonds that create either intra-strand (on the same DNA strand) or inter-strand (between opposite DNA strands) cross-links.
-
Inhibition of Cellular Processes: These DNA adducts distort the DNA helix, which physically blocks the processes of DNA replication and transcription. This inhibition ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
References
A Comparative Guide to Mycomycin and Current First-Line Tuberculosis Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between mycomycin, a historically noted antibiotic, and the current standard-of-care combination drug regimen for the treatment of tuberculosis (TB). While this compound demonstrated early tuberculostatic properties, it was never developed into a clinical product due to inherent instability and toxicity. This document contrasts its characteristics with the well-established efficacy and mechanisms of the modern RIPE (Rifampin, Isoniazid, Pyrazinamide, Ethambutol) therapy, offering insights into the essential attributes of successful antimicrobial agents.
Section 1: Comparative Physicochemical and Clinical Properties
Modern tuberculosis treatment relies on a multi-drug regimen to ensure bactericidal efficacy and prevent the emergence of resistance.[1][2] The first-line agents—Isoniazid, Rifampin, Pyrazinamide, and Ethambutol—have well-characterized properties that allow for effective combination therapy.[3] this compound, an unstable natural product discovered in the mid-20th century, stands in stark contrast, highlighting the challenges in early antibiotic discovery.[4][5]
| Property | This compound | Current First-Line TB Drugs (RIPE Regimen) |
| Chemical Stability | Highly unstable; rapidly decomposes, especially in acidic conditions. | Generally stable under physiological conditions, allowing for oral formulation and reliable pharmacokinetics. |
| Clinical Use | Never used clinically; abandoned during early research phases. | Cornerstone of global tuberculosis treatment for decades. |
| Spectrum of Activity | Noted for activity against Mycobacterium tuberculosis. | Broadly effective against actively growing and semi-dormant M. tuberculosis. |
| Toxicity Profile | High toxicity observed in preliminary studies. | Known and manageable side effects (e.g., hepatotoxicity for INH/RIF/PZA, optic neuritis for EMB), requiring patient monitoring. |
| Development Status | Abandoned | Approved, globally recommended, with ongoing research into optimized regimens. |
Section 2: Comparative In Vitro Efficacy
A critical measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The RIPE drugs have well-defined MIC ranges against susceptible strains of M. tuberculosis. Data for this compound is not available in modern comparable formats, with historical accounts only noting its "tuberculostatic properties."
| Agent | Target Organism | Typical MIC Range (μg/mL) | Notes |
| This compound | M. tuberculosis | Data Unavailable | Described historically as having inhibitory properties, but quantitative data from standardized modern assays is nonexistent. |
| Isoniazid (INH) | M. tuberculosis | 0.02 - 0.2 | Potent bactericidal activity against rapidly dividing bacilli. |
| Rifampin (RIF) | M. tuberculosis | 0.05 - 0.5 | Key sterilizing agent, active against both active and semi-dormant bacteria. |
| Pyrazinamide (PZA) | M. tuberculosis | 12.5 - 100 (at pH 5.5) | Active in acidic environments, crucial for its sterilizing effect against persistent bacilli within macrophages. |
| Ethambutol (EMB) | M. tuberculosis | 0.5 - 2.0 | Bacteriostatic agent used to prevent the emergence of resistance to other drugs in the regimen. |
Section 3: Experimental Protocols
To ensure data comparability and reproducibility, modern antibiotic efficacy testing follows standardized protocols. The methodologies below represent the standard procedures that would be used today to evaluate a novel compound against M. tuberculosis and are the basis for the data available for current treatments.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay is the gold standard for determining the in vitro potency of an antimicrobial agent against M. tuberculosis.
-
Inoculum Preparation: A pure culture of M. tuberculosis (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Dilution: The test compound and standard control drugs are serially diluted in a 96-well microplate using 7H9 broth to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Uninoculated (sterility) and drug-free (growth) control wells are included.
-
Incubation: The microplate is sealed and incubated at 37°C for 7-14 days. M. tuberculosis has a slow doubling time of 18-24 hours.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that completely inhibits visible bacterial growth. This can be assessed visually or by using a growth indicator like Resazurin, which changes color in the presence of metabolic activity.
Protocol 2: Workflow for In Vivo Efficacy Testing (Mouse Aerosol Infection Model)
This in vivo model is crucial for evaluating a drug's efficacy within a host system, which presents challenges like drug distribution, metabolism, and the complex pathology of the disease.
Section 4: Mechanisms of Action & Associated Pathways
The clinical success of current TB drugs stems from their ability to target specific, essential pathways in M. tuberculosis. The mechanisms for this compound were never elucidated due to its abandonment.
Isoniazid (INH): Inhibition of Mycolic Acid Synthesis
Isoniazid is a prodrug that must be activated by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms an adduct with NAD, which then inhibits InhA, an enoyl-acyl carrier protein reductase. This action blocks the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall, leading to bactericidal effects.
Rifampin (RIF): Inhibition of RNA Synthesis
Rifampin functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (RNAP). This interaction physically blocks the path of the elongating RNA transcript, thereby inhibiting the initiation of transcription. As this prevents the synthesis of essential messenger RNA and other RNA molecules, protein synthesis halts, resulting in a potent bactericidal effect. Human RNA polymerase has a different structure, which is why rifampin is selectively toxic to bacteria.
Pyrazinamide (PZA) and Ethambutol (EMB)
-
Pyrazinamide is a prodrug converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase. Its exact mechanism is still debated, but it is thought to disrupt membrane potential and inhibit fatty acid synthase I, being particularly effective against semi-dormant bacilli in the acidic environment of granulomas.
-
Ethambutol is a bacteriostatic agent that inhibits the enzyme arabinosyl transferase. This disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, increasing its permeability and working synergistically with other drugs.
Conclusion
The comparison between this compound and the current RIPE regimen for tuberculosis underscores several decades of progress in drug development. While this compound's discovery represented an early hope, its failure due to poor physicochemical properties (instability, toxicity) highlights the rigorous criteria that drug candidates must meet. In contrast, the success of the RIPE regimen is built on the combination of multiple agents with well-defined, synergistic mechanisms of action, manageable toxicity profiles, and chemical stability. This guide serves as a clear illustration for researchers that efficacy against a pathogen is only the first step; a successful therapeutic requires a complex balance of potency, safety, and pharmaceutical viability.
References
- 1. ethnomed.org [ethnomed.org]
- 2. Management of tuberculosis - Wikipedia [en.wikipedia.org]
- 3. Treatment of tuberculosis patients - Implementing the WHO Stop TB Strategy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: a new antibiotic with tuberculostatic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new antibiotic produced by a moldlike actinomycete active against the bacilli of human tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Mycomycin
Disclaimer: Mycomycin is a highly unsaturated antibiotic acid.[1][2] Specific handling, safety, and disposal information for this compound is limited. The following guidelines are based on general best practices for handling potent antibiotic and cytotoxic compounds and should be supplemented by a thorough risk assessment by the user's institution. These recommendations are for research laboratory settings.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, ingestion, or skin contact. The required level of PPE will vary depending on the specific procedure being performed.
Table 1: Personal Protective Equipment Recommendations for Handling this compound
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Receiving and Unpacking | • Single-use nitrile gloves• Lab coat• Safety glasses with side shields | To protect against potential external contamination of the shipping container. |
| Weighing and Aliquoting (Solid Form) | • Double-gloving with nitrile gloves• Disposable gown• Chemical splash goggles• Face shield• N95 or higher-rated respirator (if not in a fume hood) | To prevent inhalation of fine particles and protect against splashes.[3][4] |
| Solution Preparation | • Double-gloving with nitrile gloves• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield• Work within a certified chemical fume hood | To provide maximum protection from splashes and aerosols during dissolution.[3] |
| Handling Solutions (In-Vitro/In-Vivo) | • Nitrile gloves• Lab coat• Safety glasses with side shields | To protect against accidental splashes during experimental procedures. |
| Spill Cleanup | • Double-gloving with heavy-duty nitrile or butyl rubber gloves• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator | To ensure maximum protection during cleanup of potentially hazardous material. |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields | To protect against splashes and contact with contaminated waste. |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently.
II. Operational Plan
A. Engineering Controls:
-
Chemical Fume Hood: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilated Enclosure: For weighing procedures, a ventilated balance enclosure or powder containment hood is recommended.
-
Designated Area: All work with this compound should be performed in a designated and clearly labeled area to prevent cross-contamination.
B. Procedural Guidance:
-
Preparation: Before beginning any work, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Weighing:
-
Carefully weigh the desired amount of this compound on a tared weigh boat inside a ventilated enclosure.
-
Use a spatula to transfer the powder, minimizing the creation of dust.
-
-
Solution Preparation:
-
In a chemical fume hood, add the solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex to dissolve. Avoid sonication, which can generate aerosols.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container. | Includes contaminated gloves, gowns, weigh boats, and other disposable items. |
| Liquid Waste | Labeled, sealed, and leak-proof hazardous waste container. | Includes unused solutions and contaminated buffers. Do not pour down the drain. |
| Sharps Waste | Labeled, puncture-resistant sharps container. | Includes contaminated needles, syringes, and broken glass. |
Note: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations.
IV. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
V. Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
